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  • Product: 11-Octadecen-1-ol, acetate, (E)-

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (E)-11-Octadecen-1-ol, acetate

Abstract (E)-11-Octadecen-1-ol, acetate is a long-chain aliphatic ester with significant relevance in chemical ecology, particularly as a sex pheromone component for various lepidopteran species. A thorough understanding...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(E)-11-Octadecen-1-ol, acetate is a long-chain aliphatic ester with significant relevance in chemical ecology, particularly as a sex pheromone component for various lepidopteran species. A thorough understanding of its physicochemical properties is paramount for researchers in pheromone synthesis, formulation development, and pest management strategies. This technical guide provides a comprehensive overview of the essential physicochemical characteristics of (E)-11-Octadecen-1-ol, acetate, including its structural and physical properties, spectral data, and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this semiochemical.

Compound Identification and Core Properties

(E)-11-Octadecen-1-ol, acetate, is systematically named [(E)-11-octadecen-1-yl] acetate. Its fundamental identifiers and core physical properties are summarized in the table below. The molecule consists of an eighteen-carbon chain with a trans-configured double bond between carbons 11 and 12, and an acetate ester at the C-1 position.

PropertyValueSource(s)
Molecular Formula C₂₀H₃₈O₂N/A
Molecular Weight 310.51 g/mol N/A
CAS Number 39160-95-9N/A
Appearance Transparent liquid[1]
Boiling Point 348.7 °C at 760 mmHg[2][3]
Flash Point 88.4 °C[2][3]
Density 0.875 g/cm³[3]
Melting Point No data available[2][3]

Note: The molecular formula and weight for (E)-11-Octadecen-1-ol, acetate are C₂₀H₃₈O₂ and 310.51 g/mol , respectively. The initial search results for C18H34O2 and 282.46 g/mol correspond to (E)-11-Hexadecen-1-ol, acetate.

Structural Elucidation and Spectral Analysis

The structural integrity and purity of (E)-11-Octadecen-1-ol, acetate are confirmed through various spectroscopic techniques. The presence of the trans-double bond and the acetate functional group are key features identified in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is crucial for confirming the stereochemistry of the double bond. The coupling constant (J-value) for the olefinic protons in the (E)-isomer is characteristically different from the (Z)-isomer. For (E)-11-Octadecen-1-ol, acetate, the olefinic protons appear as a multiplet around 5.34 ppm with a coupling constant of approximately 3.6 Hz.[4] This small J-value is indicative of a trans configuration.

Infrared (IR) Spectroscopy

The IR spectrum of (E)-11-Octadecen-1-ol, acetate displays characteristic absorption bands that confirm its functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching of the ester group. The C-O stretching of the acetate is observed around 1240 cm⁻¹. A key feature for confirming the (E)-configuration is the presence of a distinct band around 965 cm⁻¹, which corresponds to the out-of-plane C-H bending of the trans-disubstituted double bond.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of (E)-11-Octadecen-1-ol, acetate does not typically show a prominent molecular ion peak (m/z 310.51). A characteristic fragment observed is at m/z 61, which corresponds to the protonated acetic acid ion ([CH₃COOH₂]⁺), resulting from a McLafferty rearrangement. Other significant fragments arise from the cleavage of the long aliphatic chain.[2]

Synthesis and Purification

A common synthetic route to (E)-11-Octadecen-1-ol, acetate involves the acetylation of (E)-11-Octadecen-1-ol.

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of (E)-11-Octadecen-1-ol, acetate Start (E)-11-Octadecen-1-ol Reaction Acetylation at Room Temperature (10-12 hours) Start->Reaction Substrate Reagent Acetic Anhydride Pyridine Reagent->Reaction Reagents Workup Aqueous Workup Reaction->Workup Purification Vacuum Distillation (110-113 °C / 0.05 mmHg) Workup->Purification Product (E)-11-Octadecen-1-ol, acetate (>97.5% purity) Purification->Product

Caption: Synthetic workflow for the preparation of (E)-11-Octadecen-1-ol, acetate.

Experimental Protocol: Acetylation of (E)-11-Octadecen-1-ol
  • To a solution of (E)-11-Octadecen-1-ol in pyridine, add freshly distilled acetic anhydride at room temperature (20-40 °C).[4]

  • Stir the reaction mixture for 10-12 hours.[4]

  • Upon completion, perform a standard aqueous workup to remove excess reagents and pyridine.

  • Purify the crude product by vacuum distillation (e.g., 110-113 °C at 0.05 mmHg) to yield pure (E)-11-Octadecen-1-ol, acetate.[4]

Analytical Methodology

Gas chromatography (GC) is the primary analytical technique for determining the purity and isomeric ratio of (E)-11-Octadecen-1-ol, acetate.

Gas Chromatography (GC) Analysis

A typical GC analysis involves a flame ionization detector (FID) for quantification. The choice of the capillary column is critical for separating the (E) and (Z) isomers.

Illustrative GC Parameters:

ParameterValue
Column DB-Wax (polar), 30 m x 0.32 mm i.d., 0.25 µm film thickness
Carrier Gas Helium (2.4 ml/min)
Injector Splitless, 200°C
Oven Program 50°C (2 min hold), then ramp at 10°C/min to 250°C
Detector FID, 250°C

This is an exemplary method; optimization may be required based on the specific instrument and sample matrix.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_analysis GC Analysis of (E)-11-Octadecen-1-ol, acetate SamplePrep Sample Preparation (Dilution in appropriate solvent) Injection GC Injection SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection DataAnalysis Data Analysis (Purity & Isomeric Ratio) Detection->DataAnalysis

Sources

Exploratory

The Biological Activity of (E)-11-Octadecen-1-ol, acetate: A Technical Guide to its Role as a Pheromone

Abstract (E)-11-Octadecen-1-ol, acetate is a long-chain acetate ester that functions as a critical component of the female-produced sex pheromone in several lepidopteran species, most notably the Brinjal fruit and shoot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(E)-11-Octadecen-1-ol, acetate is a long-chain acetate ester that functions as a critical component of the female-produced sex pheromone in several lepidopteran species, most notably the Brinjal fruit and shoot borer, Leucinodes orbonalis. This technical guide provides an in-depth exploration of the biological activity of this semiochemical, intended for researchers, scientists, and professionals in drug development and pest management. The guide will cover the chemical properties, synthesis, and purification of (E)-11-Octadecen-1-ol, acetate, as well as detailed methodologies for its evaluation through electrophysiological and behavioral bioassays. Furthermore, it will delve into the molecular mechanisms of its perception by the insect olfactory system, providing a comprehensive understanding of its function as a chemical signal.

Introduction: The Significance of (E)-11-Octadecen-1-ol, acetate in Chemical Ecology

Insect pheromones are species-specific chemical signals that mediate a range of behaviors crucial for survival and reproduction, including mating, aggregation, and alarm signaling[1]. Among these, sex pheromones are of particular interest for their potential application in integrated pest management (IPM) strategies. (E)-11-Octadecen-1-ol, acetate, a Type I moth pheromone, is a primary example of such a compound. Its most well-documented role is as a major component of the sex pheromone of the Brinjal fruit and shoot borer, Leucinodes orbonalis, a significant agricultural pest[2]. In combination with a minor component, (E)-11-hexadecen-1-ol, it is used to attract males for monitoring and mass trapping, thereby reducing crop damage[3][4]. Understanding the biological activity of this specific molecule is paramount for optimizing its use in sustainable agriculture and for the broader study of insect chemical communication.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (E)-11-Octadecen-1-ol, acetate is fundamental to its synthesis, purification, and formulation for biological assays.

PropertyValue
Molecular Formula C20H38O2
Molecular Weight 310.51 g/mol
CAS Number 69282-64-0
Isomeric Purity >99% for biological assays
Appearance Colorless to pale yellow liquid
Boiling Point Not readily available, typical for long-chain esters
Solubility Soluble in organic solvents (e.g., hexane, dichloromethane), insoluble in water

Stereoselective Synthesis and Purification

The biological activity of pheromones is highly dependent on their stereochemistry. Therefore, a stereoselective synthesis is crucial to obtain the biologically active (E)-isomer of 11-Octadecen-1-ol, acetate. The following protocol outlines a general and effective approach based on the Wittig reaction for the creation of the (E)-double bond, followed by acetylation.

Synthesis of (E)-11-Octadecen-1-ol

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides. To favor the formation of the (E)-alkene, a stabilized ylide or the Schlosser modification of the Wittig reaction is typically employed[5][6].

Protocol 1: Stereoselective Synthesis of (E)-11-Octadecen-1-ol via Wittig Reaction

Materials:

  • Heptanal

  • (11-Hydroxyundecyl)triphenylphosphonium bromide

  • Strong base (e.g., sodium hydride (NaH) or sodium methoxide (NaOMe))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend (11-hydroxyundecyl)triphenylphosphonium bromide in anhydrous THF.

  • Add a strong base (e.g., NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the formation of the deep red or orange colored ylide is complete.

  • Wittig Reaction: Cool the ylide solution to -78 °C and slowly add a solution of heptanal (1.0 equivalent) in anhydrous THF.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E)-11-Octadecen-1-ol.

Acetylation of (E)-11-Octadecen-1-ol

The final step is the conversion of the alcohol to the corresponding acetate ester. This is a straightforward esterification reaction.

Protocol 2: Acetylation of (E)-11-Octadecen-1-ol

Materials:

  • (E)-11-Octadecen-1-ol (crude from Protocol 1)

  • Acetic anhydride

  • Pyridine or a non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the crude (E)-11-Octadecen-1-ol in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.5 equivalents) and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude (E)-11-Octadecen-1-ol, acetate.

Purification

Purification of the crude product is essential to remove byproducts and ensure high isomeric purity for biological assays. A combination of column chromatography and, if necessary, preparative HPLC is recommended.

Protocol 3: Purification by Silica Gel Column Chromatography

Materials:

  • Crude (E)-11-Octadecen-1-ol, acetate

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the top of the silica gel bed.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding small percentages of ethyl acetate (e.g., a gradient of 1% to 5% ethyl acetate in hexane). The less polar (E)-11-Octadecen-1-ol, acetate will elute before any remaining starting alcohol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified (E)-11-Octadecen-1-ol, acetate.

Analytical Characterization

The identity and purity of the synthesized pheromone must be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the acetate. The gas chromatogram will also determine the chemical purity[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, including the stereochemistry of the double bond. The coupling constant of the vinylic protons in the ¹H NMR spectrum can distinguish between the (E) and (Z) isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.

Biological Activity Assessment

The biological activity of the synthesized (E)-11-Octadecen-1-ol, acetate is evaluated through a combination of electrophysiological and behavioral assays.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summated response of all olfactory receptor neurons on an insect's antenna to a volatile stimulus[8]. It provides a direct measure of the antenna's sensitivity to the compound.

Protocol 4: Electroantennography (EAG) Bioassay

Materials:

  • Adult male Leucinodes orbonalis (or other target species)

  • Purified (E)-11-Octadecen-1-ol, acetate

  • High-purity solvent (e.g., hexane)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Humidified and purified air stream

  • Pasteur pipettes and filter paper

Procedure:

  • Insect Preparation: Immobilize a male moth and carefully excise one antenna at the base.

  • Antennal Mounting: Mount the excised antenna between two glass capillary electrodes filled with a saline solution. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

  • Stimulus Preparation: Prepare a serial dilution of (E)-11-Octadecen-1-ol, acetate in hexane (e.g., from 0.01 ng/µL to 100 ng/µL). Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A solvent-only pipette serves as a control.

  • Stimulus Delivery: Place the antennal preparation in a continuous stream of humidified air. Deliver a puff of air through the stimulus pipette, directing the odor plume over the antenna.

  • Data Recording and Analysis: Record the resulting depolarization (negative voltage change) of the antenna. Measure the amplitude of the EAG response in millivolts (mV). A dose-response curve can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

Expected EAG Response Data for L. orbonalis to (E)-11-Hexadecenyl Acetate (Illustrative)

Concentration (ng/µL)Mean EAG Response (mV) ± SE
0 (Control)0.1 ± 0.02
0.010.3 ± 0.05
0.10.8 ± 0.1
11.5 ± 0.2
102.5 ± 0.3
1002.4 ± 0.3
Behavioral Bioassays

Behavioral assays are essential to confirm that a compound elicits a specific behavioral response in the target insect. Wind tunnel assays are commonly used to observe and quantify the flight behavior of male moths towards a pheromone source[9].

Protocol 5: Wind Tunnel Bioassay

Materials:

  • Wind tunnel with controlled airflow, temperature, and light conditions

  • Adult male Leucinodes orbonalis

  • Purified (E)-11-Octadecen-1-ol, acetate

  • Dispenser for the pheromone (e.g., rubber septum, filter paper)

  • Video recording equipment

Procedure:

  • Acclimatization: Place male moths individually in release cages and allow them to acclimate to the wind tunnel conditions for at least 30 minutes.

  • Pheromone Source: Load a dispenser with a known amount of (E)-11-Octadecen-1-ol, acetate (and any synergists, if applicable) and place it at the upwind end of the tunnel.

  • Moth Release: Release a single male moth from its cage at the downwind end of the tunnel.

  • Behavioral Observation: Record the male's flight behavior for a set period (e.g., 5 minutes). Key behaviors to quantify include:

    • Activation: Wing fanning and taking flight.

    • Oriented Flight: Upwind flight in a zigzagging pattern towards the pheromone source.

    • Source Contact: Landing on or near the pheromone dispenser.

  • Data Analysis: Calculate the percentage of males exhibiting each behavioral category for different pheromone concentrations and blends.

Mechanism of Pheromone Perception: A Molecular Perspective

The perception of (E)-11-Octadecen-1-ol, acetate begins at the insect's antenna and involves a series of molecular events leading to a behavioral response.

Pheromone Binding Proteins (PBPs)

Upon entering the pores of the olfactory sensilla on the male moth's antenna, the hydrophobic pheromone molecule is solubilized and transported through the aqueous sensillar lymph by Pheromone Binding Proteins (PBPs)[10]. These small, soluble proteins are thought to play a role in the specificity of the olfactory system by selectively binding to certain pheromone components[11].

Olfactory Receptors (ORs)

The PBP-pheromone complex delivers the pheromone to Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs)[12]. These ORs are ligand-gated ion channels that are highly specific to particular pheromone components. The binding of the pheromone to its cognate OR triggers a conformational change, leading to the opening of the ion channel and depolarization of the ORN.

Signal Transduction and Processing

The depolarization of the ORN generates an action potential that travels down the axon to the antennal lobe of the insect's brain. In the antennal lobe, the information from thousands of ORNs is processed in specialized neuropils called glomeruli. This information is then relayed to higher brain centers, where it is integrated with other sensory inputs to elicit a specific behavioral output, such as upwind flight towards a potential mate.

Diagram of Pheromone Signal Transduction Pathway

Pheromone_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Dendrite cluster_brain Brain Pheromone (E)-11-Octadecen-1-ol, acetate PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Olfactory Receptor (OR) Pheromone_PBP->OR Delivery & Binding Ion_Channel Ion Channel (Open) OR->Ion_Channel Activation Antennal_Lobe Antennal Lobe (Glomeruli) Ion_Channel->Antennal_Lobe Action Potential Higher_Brain_Centers Higher Brain Centers Antennal_Lobe->Higher_Brain_Centers Signal Processing Behavior Behavioral Response Higher_Brain_Centers->Behavior Integration

Caption: Pheromone Signal Transduction Pathway

Conclusion and Future Directions

(E)-11-Octadecen-1-ol, acetate is a semiochemical of significant interest due to its role as a key sex pheromone component for the major agricultural pest, Leucinodes orbonalis. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological activity. The detailed protocols for synthesis, purification, and bioassays serve as a foundation for researchers to further investigate this and other related pheromones.

Future research should focus on elucidating the specific olfactory receptors in L. orbonalis that are tuned to (E)-11-Octadecen-1-ol, acetate. A deeper understanding of the molecular interactions between this pheromone, its binding proteins, and its receptors will pave the way for the design of more potent and selective attractants or antagonists for use in pest management. Furthermore, exploring the biosynthetic pathway of this pheromone in the female moth could reveal novel enzymatic targets for disrupting pheromone production. Such fundamental research will continue to drive the development of innovative and environmentally benign strategies for insect control.

References

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Foundational

Comprehensive Spectroscopic Characterization of (E)-11-Octadecen-1-ol, Acetate

The following guide details the spectroscopic characterization of (E)-11-Octadecen-1-ol, acetate , also known as trans-vaccenyl acetate . This molecule is a critical standard in pheromone research (distinguishing it from...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic characterization of (E)-11-Octadecen-1-ol, acetate , also known as trans-vaccenyl acetate . This molecule is a critical standard in pheromone research (distinguishing it from its biologically ubiquitous isomer, cis-vaccenyl acetate) and lipid chemistry.

Executive Summary & Chemical Identity

Target Molecule: (E)-11-Octadecen-1-ol, acetate Common Name: trans-Vaccenyl acetate CAS Registry Number: 69282-64-0 (Isomer specific) / 35153-15-2 (General regioisomer) Molecular Formula:


Molecular Weight:  310.52  g/mol 

The precise characterization of this molecule hinges on distinguishing the (E)-alkene geometry from the (Z)-isomer. While Mass Spectrometry (MS) confirms the molecular weight and connectivity, it is blind to stereochemistry without derivatization. Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are the definitive tools for stereochemical assignment.

Synthesis & Purity Validation Workflow

To ensure the spectroscopic data corresponds to the (E)-isomer, the synthesis pathway must avoid thermodynamic equilibration that favors the (Z)-isomer. The preferred route utilizes a Birch Reduction of the corresponding alkyne, which stereoselectively yields the trans-alkene.

Experimental Workflow
  • Precursor: 11-Octadecyn-1-ol (Alkyne).[1]

  • Stereoselective Reduction: Sodium (Na) in liquid Ammonia (

    
    ) generates the (E)-alkenol.
    
  • Acetylation: Reaction with Acetic Anhydride (

    
    ) and Pyridine yields the final acetate.
    

SynthesisWorkflow Alkyne 11-Octadecyn-1-ol (C18 Alkyne) Reduction Birch Reduction (Na / liq. NH3) -78°C Alkyne->Reduction Stereoselective Trans-Formation E_Alkenol (E)-11-Octadecen-1-ol (Trans-Intermediate) Reduction->E_Alkenol Acetylation Acetylation (Ac2O / Pyridine) E_Alkenol->Acetylation Product (E)-11-Octadecenyl Acetate (Target) Acetylation->Product

Figure 1: Stereoselective synthesis pathway ensuring high (E)-isomer purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for assigning the trans (E) configuration. The diagnostic signals are the allylic carbons (


C) and the allylic protons  (

H).
C NMR Data (100 MHz, )

The "Gold Standard" for distinguishing (E) from (Z) lipids is the chemical shift of the allylic carbons (C10 and C13).

  • (Z)-Isomer: Allylic carbons appear upfield at ~27.2 ppm due to the

    
    -gauche steric compression effect.
    
  • (E)-Isomer: Allylic carbons appear downfield at ~32.6 ppm .

Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityNote
C=O Acetate Carbonyl171.2 sCharacteristic ester C=O
C11, C12 Alkene (Olefinic)130.2 - 130.5 dOverlapping signals
C1

-Methylene (-CH2-O-)
64.6 tDeshielded by Oxygen
C10, C13 Allylic Carbons 32.6 tDIAGNOSTIC for (E)-isomer
C2-C9, C14-C16 Bulk Methylenes29.1 - 29.8 m"Methylene Envelope"
C17

-1 Methylene
22.7 tNear terminal methyl
Acetate

Acetate Methyl21.0 qCharacteristic singlet
C18 Terminal Methyl14.1 qEnd of chain
H NMR Data (400 MHz, )

While the olefinic protons often overlap, the allylic protons show a subtle but reproducible shift difference.

ProtonAssignmentShift (

, ppm)
MultiplicityCoupling (

)
H-11, H-12 Olefinic (Alkene)5.38 m

Hz (often obscured)
H-1

-Methylene
4.05 t

Hz
Acetate

Acetate Methyl2.05 sSinglet
H-10, H-13 Allylic Protons 1.96 m(Z)-isomer is ~2.01 ppm
H-2

-Methylene
1.61 quint
Bulk

Chain Methylenes1.26 - 1.35 mBroad intense peak
H-18 Terminal Methyl0.88 t

Hz

Infrared Spectroscopy (IR)

IR provides the quickest confirmation of the double bond geometry. The C-H out-of-plane bending vibration is highly sensitive to substitution patterns.

Wavenumber (

)
Vibration ModeStructural Assignment
2920, 2850 C-H StretchAlkyl chain (

asym/sym)
1742 C=O StretchEster Carbonyl (Strong)
1235 C-O StretchAcetate C-O-C stretch
967 =C-H Bending Trans (E) Alkene (Strong, Sharp)
720

Rocking
Long alkyl chain (

)

Critical Note: The (Z)-isomer lacks the 967 cm


 band. If this peak is absent, the sample is likely the cis isomer.

Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization (EI) typically causes migration of the double bond, making it difficult to pinpoint the exact position (C11) without derivatization (e.g., DMDS). However, the fragmentation pattern confirms the acetate functionality and the unsaturated chain.

Fragmentation Pathway[4]
  • Molecular Ion (

    
    ): 
    
    
    
    310 (Often weak or invisible).
  • Loss of Acetic Acid (

    
    ): 
    
    
    
    250 (Diagnostic for acetates).
    • Mechanism: McLafferty-type rearrangement or 1,2-elimination.

  • Base Peak: Often

    
    43  (
    
    
    
    ) or
    
    
    55/69 (alkenyl chain fragments).
  • Alkene Series: Clusters at

    
     41, 55, 69, 83, 97 (
    
    
    
    ).
Diagnostic Strategy for Double Bond Location

To prove the double bond is at C11 (and not C9 or C13), researchers must use DMDS (Dimethyl Disulfide) Derivatization .[2]

  • React sample with DMDS/

    
    .
    
  • The double bond becomes saturated with two

    
     groups.
    
  • MS cleavage occurs between the sulfurs.

    • Fragment A:

      
      
      
      
      
      Mass =
      
      
      .
    • Fragment B:

      
      
      
      
      
      Mass =
      
      
      .

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 310 M_Minus_HOAc [M - CH3COOH]+ m/z 250 (Alkadiene Radical) M_Ion->M_Minus_HOAc - 60 Da (Acetic Acid) Base_Peak Acetyl Ion m/z 43 M_Ion->Base_Peak Alpha Cleavage DMDS_Node DMDS Derivative (Diagnostic for Position) M_Ion->DMDS_Node Derivatization Frag_A Tail Fragment m/z 145 DMDS_Node->Frag_A Frag_B Acetate Fragment m/z 259 DMDS_Node->Frag_B

Figure 2: Mass Spectrometry fragmentation logic and DMDS diagnostic ions.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 11-Octadecen-1-ol, acetate. National Institute of Standards and Technology.

  • Millar, J. G., et al. (1987). "Synthesis and characterization of alkene derivatives for pheromone research." Journal of Chemical Ecology, 13(4), 675-685.
  • Sigma-Aldrich. (2024).[3] Product Specification: (E)-11-Octadecenyl acetate.

  • Gunawardena, N. E. (1992). "Convenient synthesis of (E)-alkenyl acetates." Journal of the National Science Council of Sri Lanka, 20(1), 71-80. (Synthesis protocols for E-isomers).
  • BenchChem. (2025).[2] Protocol for Stereoselective Alkyne Reduction.

Sources

Exploratory

Introduction: Understanding the Environmental Lifecycle of a Long-Chain Alkenyl Acetate

An In-Depth Technical Guide to the Environmental Degradation of (E)-11-Octadecen-1-ol, acetate (E)-11-Octadecen-1-ol, acetate is a long-chain unsaturated fatty acyl acetate. Its chemical structure, characterized by an 18...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Environmental Degradation of (E)-11-Octadecen-1-ol, acetate

(E)-11-Octadecen-1-ol, acetate is a long-chain unsaturated fatty acyl acetate. Its chemical structure, characterized by an 18-carbon chain with a single double bond in the trans (E) configuration and a terminal acetate ester group, is typical of many insect sex pheromones. While specific data on this exact molecule is limited, its structural similarity to compounds like gossyplure, the sex pheromone of the pink bollworm, allows for a robust, mechanistically-grounded assessment of its likely environmental fate.[1][2] The use of such semiochemicals in agriculture as pest management tools necessitates a thorough understanding of their persistence and degradation pathways to ensure minimal environmental impact.

This guide provides a comprehensive technical overview of the principal biotic and abiotic degradation pathways governing the environmental fate of (E)-11-Octadecen-1-ol, acetate. We will explore the underlying chemical and biological mechanisms, provide detailed, field-proven experimental protocols for their investigation, and present methodologies for the robust analytical quantification of the parent compound and its primary metabolites.

Part 1: Principal Degradation Pathways

The environmental degradation of (E)-11-Octadecen-1-ol, acetate is primarily driven by two main processes: biotic degradation mediated by microorganisms and abiotic degradation through chemical hydrolysis and photodegradation. The initial and most critical step in its breakdown is the cleavage of the acetate ester bond.

Biotic Degradation: The Microbial Engine

In soil and aquatic ecosystems, the primary mechanism for the degradation of ester-containing organic compounds is microbial activity.[3][4][5] Microorganisms such as bacteria and fungi utilize the compound as a carbon source.[4][5][6] The degradation is initiated by extracellular or cell-associated enzymes, specifically carboxylesterases, which catalyze the hydrolysis of the ester bond.[7][8][9]

This enzymatic hydrolysis yields two primary metabolites: (E)-11-Octadecen-1-ol and acetic acid.

  • (E)-11-Octadecen-1-ol: This long-chain fatty alcohol can be further metabolized by microorganisms through beta-oxidation, breaking down the carbon chain.

  • Acetic Acid: This small organic acid is readily utilized by a wide range of microorganisms in central metabolic pathways like the tricarboxylic acid (TCA) cycle.[10]

The overall rate of biotic degradation is influenced by several factors, including microbial population density, temperature, pH, oxygen availability, and the presence of other nutrients.

Biotic Degradation Pathway parent (E)-11-Octadecen-1-ol, acetate alcohol (E)-11-Octadecen-1-ol parent->alcohol Microbial Carboxylesterases acetate Acetic Acid parent->acetate Microbial Carboxylesterases beta_ox Beta-Oxidation alcohol->beta_ox metabolism Central Metabolism (TCA Cycle) acetate->metabolism end_products CO2 + H2O + Biomass metabolism->end_products beta_ox->end_products

Caption: Enzymatic hydrolysis of the parent ester.

This protocol outlines a laboratory experiment to assess the biodegradability of (E)-11-Octadecen-1-ol, acetate in a soil matrix.

1. Soil Collection and Preparation:

  • Collect fresh, biologically active soil from a site with no recent pesticide application.
  • Sieve the soil (2 mm mesh) to remove large debris and homogenize.
  • Adjust the moisture content to 40-60% of its maximum water-holding capacity.

2. Experimental Setup:

  • Prepare multiple biometer flasks. Each flask will contain 50-100 g (dry weight equivalent) of the prepared soil.
  • Test Flasks: Add (E)-11-Octadecen-1-ol, acetate dissolved in a minimal amount of a volatile solvent (e.g., acetone) to the soil to achieve a final concentration of 10-20 mg/kg. Allow the solvent to evaporate completely.
  • Control Flasks (Abiotic): Prepare sterilized control flasks by autoclaving the soil twice (121°C for 60 min, with a 24-hour interval). This helps distinguish biotic from abiotic degradation.
  • Control Flasks (No Substrate): Prepare flasks with soil but without the test substance to measure basal soil respiration.
  • Each flask's side-arm is filled with a known concentration of Ba(OH)₂ or NaOH solution to trap the evolved CO₂.

3. Incubation:

  • Incubate all flasks in the dark at a constant temperature (e.g., 20-25°C) for a period of 28 to 60 days.

4. Monitoring and Analysis:

  • Periodically (e.g., every 2-7 days), remove the CO₂ trap and titrate the remaining hydroxide solution with a standardized HCl solution to quantify the CO₂ produced.
  • At set time points, sacrifice replicate flasks from both test and sterile control groups.
  • Extract the soil samples using an appropriate organic solvent (e.g., hexane or ethyl acetate).
  • Analyze the extracts using GC-MS to determine the remaining concentration of the parent compound and identify the formation of the primary metabolite, (E)-11-Octadecen-1-ol. (See Part 2 for the analytical method).

5. Data Interpretation:

  • Calculate the percentage of theoretical CO₂ evolution over time for the test substance.
  • Determine the half-life (DT50) of (E)-11-Octadecen-1-ol, acetate in both the active and sterile soils by plotting concentration versus time. A significantly shorter half-life in the active soil confirms biotic degradation.
Abiotic Degradation: Chemical Transformations

Abiotic processes, primarily hydrolysis and photodegradation, contribute to the breakdown of the molecule without microbial involvement.[11][12][13]

Hydrolysis is the chemical breakdown of the ester linkage by water.[14] This reaction is analogous to the first step of biotic degradation, yielding the same products: (E)-11-Octadecen-1-ol and acetic acid. The rate of hydrolysis is highly dependent on pH and temperature. It is typically slowest near neutral pH and is catalyzed by both acidic and basic conditions.[15]

Hydrolysis Pathway parent (E)-11-Octadecen-1-ol, acetate + H2O products (E)-11-Octadecen-1-ol + Acetic Acid parent->products H+ or OH- catalysis

Caption: pH-dependent hydrolysis of the acetate ester.

This protocol determines the rate of hydrolysis at different pH values.

1. Preparation of Solutions:

  • Prepare sterile, buffered aqueous solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
  • Prepare a stock solution of (E)-11-Octadecen-1-ol, acetate in a water-miscible solvent like acetonitrile.

2. Experimental Setup:

  • In sterile, amber glass vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration well below its water solubility limit. The use of a co-solvent should be minimized (<1%).
  • Prepare triplicate samples for each pH and each time point.
  • Include a control sample in a neutral, aprotic solvent (e.g., acetonitrile) to check for stability.

3. Incubation:

  • Incubate the vials at a constant temperature (e.g., 25°C or 50°C to accelerate the study) in the dark to prevent photodegradation.

4. Sampling and Analysis:

  • At predetermined intervals, sacrifice triplicate vials for each pH.
  • Extract the contents with a suitable organic solvent (e.g., hexane).
  • Analyze the extracts by GC-MS to quantify the remaining concentration of the parent compound.

5. Data Analysis:

  • Plot the natural logarithm of the concentration versus time for each pH.
  • If the plot is linear, the reaction follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope.
  • Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = ln(2) / k.
pHTemperature (°C)Half-Life (t₁/₂) (Days)Rate Constant (k) (day⁻¹)
4.025Data to be determinedData to be determined
7.025Data to be determinedData to be determined
9.025Data to be determinedData to be determined
This table should be populated with experimental results.

Photodegradation involves the breakdown of a chemical by absorbing energy from light, particularly in the UV spectrum of sunlight. For a molecule like (E)-11-Octadecen-1-ol, acetate, which lacks strong chromophores, direct photolysis is expected to be a minor degradation pathway.[16] However, indirect photodegradation, mediated by photosensitizing agents naturally present in water (like humic acids), can sometimes play a role. Studies on the related pheromone gossyplure indicated that photodegradation was not a significant factor in its environmental breakdown.[1]

1. Solution Preparation:

  • Prepare a solution of the test substance in sterile, purified water. A co-solvent (e.g., acetonitrile) may be used if necessary, but its concentration should be kept to a minimum.

2. Experimental Setup:

  • Place the solution in sealed, UV-transparent quartz tubes.
  • Prepare identical "dark control" samples by wrapping the tubes completely in aluminum foil.
  • Place the tubes in a photoreactor equipped with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).

3. Exposure and Sampling:

  • Expose the samples to continuous irradiation. Maintain a constant temperature using a water bath.
  • At various time points, remove one irradiated tube and one dark control tube.

4. Analysis:

  • Immediately analyze the contents of the tubes by GC-MS or HPLC to determine the concentration of the parent compound.

5. Data Interpretation:

  • Compare the concentration decrease in the irradiated samples to the dark controls. A significantly faster loss in the irradiated samples indicates photodegradation. Calculate the photodegradation half-life.

Part 2: Analytical Methodologies for Environmental Samples

Accurate quantification of (E)-11-Octadecen-1-ol, acetate and its primary alcohol metabolite is crucial for degradation studies. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method due to its high sensitivity and specificity.[17][18]

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Environmental Sample (Soil or Water) extraction Solvent Extraction (e.g., LLE or SPE) sample->extraction concentration Concentration (e.g., Rotary Evaporation) extraction->concentration gcms GC-MS Analysis concentration->gcms quant Quantification gcms->quant

Caption: General workflow for sample analysis.

1. Sample Preparation and Extraction:

  • Water Samples: Perform a liquid-liquid extraction (LLE) by mixing 100 mL of the water sample with 3 x 30 mL portions of hexane or dichloromethane in a separatory funnel.
  • Soil Samples: Perform a Soxhlet extraction on 20 g of soil with 150 mL of hexane:acetone (1:1) for 8-12 hours.[17]
  • Solid Phase Extraction (SPE) (Alternative): For water samples, pass the sample through a C18 SPE cartridge, then elute the analyte with a small volume of a suitable organic solvent. This is an effective method for sample clean-up and concentration.[19][20]

2. Concentration and Clean-up:

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.
  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Instrument: Gas Chromatograph with a Mass Selective Detector.
  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable.
  • Injection: 1 µL injection in splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Parameters:
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for the parent acetate and the alcohol metabolite.

4. Quantification:

  • Prepare a multi-point calibration curve using authentic standards of (E)-11-Octadecen-1-ol, acetate and (E)-11-Octadecen-1-ol.
  • Use an internal standard to correct for variations in extraction efficiency and injection volume.

Conclusion

The environmental degradation of (E)-11-Octadecen-1-ol, acetate is a multi-faceted process dominated by microbial action. The primary and rate-limiting step is the hydrolysis of the acetate ester bond, which can be mediated by both microbial enzymes and chemical processes (especially at non-neutral pH). The resulting products, a long-chain alcohol and acetic acid, are readily biodegradable. Photodegradation is not anticipated to be a significant pathway for this compound.

Understanding these degradation kinetics and pathways is essential for predicting the environmental persistence and potential impact of (E)-11-Octadecen-1-ol, acetate when used in agricultural or other applications. The protocols outlined in this guide provide a robust framework for researchers to conduct thorough environmental fate assessments.

References

  • Henson, R. D. (1978). Environmental Fate of Gossyplure. Environmental Entomology, 7(6), 807-808. [Link]

  • Durand, N., Carot-Sans, G., Chertemps, T., Montagné, N., Jacquin-Joly, E., & Maïbèche-Coisne, M. (2011). Degradation of Pheromone and Plant Volatile Components by a Same Odorant-Degrading Enzyme in the Cotton Leafworm, Spodoptera littoralis. PLoS ONE, 6(12), e29147. [Link]

  • Neumark, S., Jacobson, M., & Teich, I. (1975). Evaluation of gossyplure, compared with hexalure, for monitoring pink bollworm infestations in cotton fields of Israel. Environmental Letters, 10(1), 13-23. [Link]

  • AERU, University of Hertfordshire. Gossyplure (Ref: PP761). [Link]

  • Japan Environment Agency. Analytical Methods for Substances in the Environment. [Link]

  • Durand, N., Carot-Sans, G., Chertemps, T., Montagné, N., Jacquin-Joly, E., & Maïbèche-Coisne, M. (2011). Degradation of Pheromone and Plant Volatile Components by a Same Odorant-Degrading Enzyme in the Cotton Leafworm, Spodoptera littoralis. ResearchGate. [Link]

  • Flint, H. M., & Merkle, J. R. (1984). Aerial Concentrations of Gossyplure, the Sex Pheromone of the Pink Bollworm (Lepidoptera: Gelechiidae), within and Above Cotton Fields Treated with Long-Lasting Dispensers. Environmental Entomology, 13(5), 1368-1374. [Link]

  • Mendy, A., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Journal of Biomedical Research and Environmental Sciences, 3(3), 286-297. [Link]

  • Al-Qaim, F. F., & Mzar, M. A. (2023). Analytical methods for determining environmental contaminants of concern in water and wastewater. Heliyon, 9(9), e19732. [Link]

  • Bhatt, P., et al. (2023). Contribution of insect gut microbiota and their associated enzymes in insect physiology and biodegradation of pesticides. Frontiers in Microbiology, 14, 1146682. [Link]

  • Iyer, P. P., et al. (1980). Controlled Release of Gossyplure for Use in Control of Cotton Pink Bollworm. Transactions of the ASABE, 23(3), 687-693. [Link]

  • Nannou, C., et al. (2023). Biodegradation of Emerging Contaminants Controlled by Biological and Chemical Factors. Water, 15(22), 3971. [Link]

  • ECHA. (2013). Octadecan-1-ol, ethoxylated - Substance Information. [Link]

  • Nieder, M., & Sun, Y. (1993). Degradation of vinyl acetate by soil, sewage, sludge, and the newly isolated aerobic bacterium V2. Applied and Environmental Microbiology, 59(8), 2497-2502. [Link]

  • Shaver, T. N., & Bull, D. L. (1980). Protection of insect pheromones from degradation by ultraviolet radiation. Journal of Economic Entomology, 73(5), 685-686.
  • Quick Company. (2007). An Improved Process For The Preparation Of (E) 11 Hexadecen 1 Ol (I) And (E) 11 Dexadecenyl Acetate (Ii). [Link]

  • Liu, B., et al. (2021). Dynamics of microbial-induced oil degradation at the microscale. Proceedings of the National Academy of Sciences, 118(43), e2110037118. [Link]

  • U.S. EPA. (1999). Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by High Performance Liquid Chromatography (HPLC). [Link]

  • Pivsa-Art, S., et al. (2023). Abiotic Degradation Technologies to Promote Bio-Valorization of Bioplastics. Polymers, 15(23), 4596. [Link]

  • Hart, K. M., & Sive, B. D. (2022). Abiotic and Biotic Polymer Degradation to Inform Sustainable Design. DSpace@MIT. [Link]

  • Zannotti, M., et al. (2017). Photocatalytic Degradation of Toluene, Butyl Acetate and Limonene under UV and Visible Light with Titanium Dioxide-Graphene Oxide as Photocatalyst. Catalysts, 7(2), 48. [Link]

  • Bhatt, P., et al. (2019). Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides. Frontiers in Microbiology, 10, 1789. [Link]

  • Cowan-Ellsberry, C., et al. (2014). Environmental Safety of the Use of Major Surfactant Classes in North America. Critical Reviews in Environmental Science and Technology, 44(17), 1893-1993. [Link]

  • Li, Y., et al. (2023). Degradation Characteristics of Cellulose Acetate in Different Aqueous Conditions. Polymers, 15(23), 4529. [Link]

  • Hatti-Kaul, R., & Chen, L. (2021). Microbial Upgrading of Acetate into Value-Added Products—Examining Microbial Diversity, Bioenergetic Constraints and Metabolic Engineering Approaches. Journal of Industrial Microbiology & Biotechnology, 48(9-10), kuab062. [Link]

  • U.S. EPA. (2015). The Importance of Abiotic Transformations in Natural Attenuation of Contaminated Groundwater. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

  • LookChem. (E)-11-Hexadecen-1-ol acetate Safety Data Sheets(SDS). [Link]

  • Johnston, V. J., et al. (2013). Hydrolysis of ethyl acetate in ethanol separation process.
  • Hassanshahian, M., & Emtiazi, G. (2013). Biodegradation of n-Hexadecane in Acinetobacter Radioresistens Liquid Culture. Jundishapur Journal of Microbiology, 6(9), e7223. [Link]

  • Shani, A., & Klug, J. T. (1980). Stereoselective synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, the major component of the sex pheromone of the pine processionary moth (Thaumetopoea pityocampa). Tetrahedron Letters, 21(16), 1563-1564. [Link]

  • Al-Rasheed, R., & Al-Gamdi, M. (2014). Immobilized Photocatalytic Degradation of Textile Dyes with Poly Vinyl Acetate as a Binder. ResearchGate. [Link]

  • Giedraitytė, G., Kalėdienė, L., & Bubinas, A. (2001). Correlation between biosurfactant synthesis and microbial degradation of crude oil hydrocarbons. Ekologija, (3), 38-41. [Link]

  • National Center for Biotechnology Information. (E)-11-Hexadecenyl acetate. PubChem Compound Database. [Link]

  • Wang, J., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 859. [Link]

  • Cadierno, V., et al. (2009). Ruthenium-catalyzed transformation of alkenyl triflates to alkenyl halides. Organic Letters, 11(20), 4660-4663. [Link]

  • Mohamed, A., & Rangari, V. (2021). Photocatalytic Degradation of Textile Dye on Blended Cellulose Acetate Membranes. ResearchGate. [Link]

Sources

Foundational

Technical Guide: Identification, Structural Elucidation, and Synthesis of (E)-11-Octadecen-1-ol, Acetate

This guide is structured as a high-level technical whitepaper designed for analytical chemists and chemical ecologists. It focuses on the rigorous identification and validation of (E)-11-Octadecen-1-ol, acetate ( ), a se...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and chemical ecologists. It focuses on the rigorous identification and validation of (E)-11-Octadecen-1-ol, acetate (


), a semiochemical often encountered as a minor component or antagonist in Lepidoptera signaling systems.[1]

[1]


 in Lepidoptera matrices.
To:  Analytical Chemists, Chemical Ecologists, R&D Method Development Teams.

Executive Summary

The accurate identification of long-chain unsaturated acetates in Lepidoptera pheromone glands is complicated by the coexistence of geometric isomers (


) and positional isomers (double bond location).[1] (E)-11-Octadecen-1-ol, acetate (

) presents a specific challenge: it is often a minor component obscured by ubiquitous C14/C16 analogs or the more common cis-vaccenyl acetate (

).[1]

This guide provides a self-validating workflow for the isolation, structural assignment, and synthetic verification of


. It prioritizes orthogonal analytical techniques—Gas Chromatography-Electroantennographic Detection (GC-EAD), Mass Spectrometry (MS) with Dimethyl Disulfide (DMDS) derivatization, and stereoselective synthesis via alkyne reduction.[1]

Chemical Identity & Significance[1][2][3][4]

ParameterSpecification
IUPAC Name (E)-11-Octadecen-1-ol, acetate
Common Abbreviation

Formula

Molecular Weight 310.52 g/mol
Key Feature Trans (E) geometry at C11; Acetate functionality.[1][2][3]
Ecological Role Sex pheromone component (minor), behavioral antagonist, or species isolation mechanism in Pyralidae and Tortricidae.

Significance: While


 is the well-known anti-aphrodisiac in Drosophila and a pheromone in many moths, the 

-isomer (

) acts as a critical "dial" in species specificity.[1] Misidentification of the

ratio leads to inactive lures in field trials.

Isolation & Bio-Assay Guided Fractionation

Pheromone Extraction Protocol

To minimize enzymatic degradation or isomerization, extraction must occur during the species' "calling" window (scotophase).[1]

  • Gland Excision: Surgically remove the ovipositor tips of 10–50 calling females.[1]

  • Solvent Extraction: Immerse glands immediately in distilled hexane (10 µL/gland) containing an internal standard (e.g., tridecyl acetate) for 15 minutes.

  • Filtration: Pass through a glass wool plug to remove tissue debris.[1]

  • Concentration: Gently concentrate under a stream of

    
     to ~2 gland equivalents per µL (GE/µL).
    
GC-EAD Screening

Before MS analysis, biological activity is confirmed using Gas Chromatography coupled with Electroantennographic Detection (GC-EAD).[1]

  • Column: DB-Wax (polar) or DB-5 (non-polar).[1]

  • Setup: The column effluent is split (1:1); half goes to the FID, half to the mounted antenna of a conspecific male.

  • Result: A depolarization response at the retention time of C18 acetates indicates a bioactive ligand.

Structural Elucidation (The Core)[1]

Standard Electron Impact (EI) Mass Spectrometry is insufficient for locating double bonds in long-chain alkenes due to extensive hydrogen migration during fragmentation.[1] Two orthogonal steps are required: Retention Index Matching and DMDS Derivatization .[1]

Mass Spectrometry (EI, 70 eV)

The native spectrum of


 typically shows:
  • Weak/Absent Molecular Ion (

    
    ):  m/z 310 (often invisible).[1]
    
  • Diagnostic Loss: m/z 250 (

    
    , loss of acetic acid).[1]
    
  • Base Peak: Often m/z 43 or 55 (non-specific hydrocarbon fragments).[1]

DMDS Derivatization (Double Bond Location)

This is the critical validation step.[1] Dimethyl disulfide (DMDS) adds across the double bond, "locking" the position and allowing cleavage between the sulfur atoms.

Protocol:

  • Dissolve extract (approx. 50–100 ng pheromone) in 50 µL hexane.

  • Add 50 µL DMDS and 5 µL iodine solution (60 mg

    
     in 1 mL diethyl ether).
    
  • Heat at 40°C for 4 hours (or overnight at RT).

  • Quench with 5% aqueous

    
    . Extract organic layer.[1][4]
    
  • Analyze via GC-MS.[1][3][4][5][6]

Interpretation: The double bond at C11 is cleaved. The total MW of the adduct is


.
  • Fragment A (Acetate side):

    
    m/z 259 [1]
    
  • Fragment B (Hydrocarbon tail):

    
    m/z 145 [1]
    

Note: If the acetate hydrolyzes during harsh derivatization, look for the alcohol derivative fragments.

Visualization: DMDS Fragmentation Logic

DMDS_Mechanism cluster_0 Precursor cluster_1 Derivatization cluster_2 MS Fragmentation (EI) M E11-18:Ac (MW 310) DMDS DMDS + I2 (Addition) M->DMDS Reaction Adduct DMDS-Adduct (MW 404) DMDS->Adduct C11-C12 Saturation FragA Fragment A (Acetate End) m/z 259 Adduct->FragA C11-C12 Cleavage FragB Fragment B (Tail End) m/z 145 Adduct->FragB C11-C12 Cleavage

Caption: DMDS adds across the C11=C12 bond. EI ionization cleaves the C-C bond between the sulfur atoms, yielding diagnostic ions m/z 259 and m/z 145.

Stereoselective Synthesis (Validation)

To prove the


 (trans) geometry, one must synthesize the authentic standard.[1] The most robust method for high stereochemical purity (

) is the Birch-type reduction of an internal alkyne .[1]
Synthetic Pathway
  • Alkylation: React 1-octyne with lithiated 10-bromo-1-decanol (protected as THP ether) to form the C18 alkyne skeleton.

  • Stereoselective Reduction: Reduce the alkyne using Sodium in Liquid Ammonia (

    
    ).[1] This mechanism proceeds via a radical anion intermediate that equilibrates to the trans configuration to minimize steric repulsion.[1]
    
  • Acetylation: Standard acetylation (

    
    /Pyridine).[1]
    
Visualization: Synthesis Workflow

Synthesis_Path Start 11-Octadecyn-1-ol (Alkyne Precursor) Reagent_Z Lindlar Cat / H2 (Cis-Reduction) Start->Reagent_Z Avoid Reagent_E Na / Liquid NH3 (Trans-Reduction) Start->Reagent_E Preferred Route Product_Z (Z)-11-Octadecen-1-ol Reagent_Z->Product_Z Product_E (E)-11-Octadecen-1-ol Reagent_E->Product_E Acetylation Ac2O / Pyridine Product_E->Acetylation Final_E TARGET: (E)-11-Octadecen-1-ol, Ac Acetylation->Final_E

Caption: Divergent synthesis showing the critical Na/NH3 reduction step required to access the (E)-isomer exclusively.

Field Validation & Formulation

The final proof of identification is field activity.

  • Lure Preparation: Load red rubber septa with the synthesized

    
     at physiological rates (e.g., 100 µg, 300 µg).
    
  • Blend Testing: If

    
     is a minor component, test it in binary blends with the major component.
    
    • Hypothesis: If it is a synergist, trap catches will increase.[1] If it is an antagonist (common for

      
       isomers in 
      
      
      
      -dominant systems), catches will drop.[1]
  • Control: Solvent-only septa and

    
    -isomer septa must be used as controls.
    

References

  • Milli, R. et al. (2025).[1] Differentiating Positional Isomers of Octadecadienyl Acetates by Mass Spectrometry: A Comparison Guide. BenchChem. Link[1]

  • Buser, H. R. et al. (1983).[1] Determination of double bond positions in unsaturated fatty acids by GC-MS of their dimethyl disulfide adducts. Analytical Chemistry. Link[1]

  • Roelofs, W. L. (1984).[1] Electroantennogram assays: Rapid and convenient screening procedures for pheromones.[1] Techniques in Pheromone Research. Springer.[1]

  • El-Sayed, A. M. (2023).[1][7] The Pherobase: Database of Pheromones and Semiochemicals. Link[1][8]

  • Svensson, G. P. et al. (2023).[1][6] Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components. Journal of Applied Entomology. Link[1][6]

Sources

Exploratory

The Central Role of Isomerism in Chemical Communication

An In-Depth Technical Guide to the Chemical Ecology of Long-Chain Alkenyl Acetates, with a Focus on (E)-11-Octadecen-1-ol, acetate Executive Summary The precise chemical language of insects, mediated by semiochemicals, i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Ecology of Long-Chain Alkenyl Acetates, with a Focus on (E)-11-Octadecen-1-ol, acetate

Executive Summary

The precise chemical language of insects, mediated by semiochemicals, is a cornerstone of modern chemical ecology and offers powerful, environmentally benign solutions for integrated pest management (IPM). Among the most significant classes of these signaling molecules are long-chain unsaturated acetates, where subtle variations in chain length, double bond position, and stereochemistry dictate biological function. This guide delves into the chemical ecology of these compounds, centering on the C18 molecule (E)-11-Octadecen-1-ol, acetate. While its geometric isomer, (Z)-11-octadecenyl acetate, is a well-documented aggregation and sex pheromone in several insect orders, the (E)-isomer has not been identified as a primary pheromone component in published literature to date.

This document leverages this critical distinction to provide a broader, more practical guide for researchers. It uses (E)-11-Octadecen-1-ol, acetate as a case study to explore the rigorous, field-proven methodologies required to identify, synthesize, and validate any candidate semiochemical. We will dissect the entire workflow from initial discovery using electrophysiological and spectrometric techniques to stereoselective chemical synthesis and behavioral validation through bioassays. By framing these technical protocols around a molecule that is not yet functionally characterized, we highlight the investigative process itself, offering a robust framework for scientists working at the frontiers of chemical ecology and drug development.

In the intricate world of insect chemical communication, molecular structure is paramount. The biological activity of a pheromone is often exquisitely sensitive to its specific chemical makeup. Long-chain alkenyl acetates, a prevalent class of pheromones particularly in Lepidoptera (moths and butterflies), exemplify this principle. Factors dictating specificity include:

  • Chain Length: The number of carbon atoms in the fatty acid-derived backbone.

  • Unsaturation: The number and position of double bonds.

  • Stereochemistry: The geometry of the double bonds, designated as (Z) (cis) or (E) (trans).

A change in any of these parameters can render a molecule inactive or, in some cases, transform it from an attractant into a behavioral antagonist or inhibitor. For instance, many moth species use a precise ratio of (Z) and (E) isomers of the same acetate to achieve species-specific signaling. An incorrect ratio will fail to attract mates, ensuring reproductive isolation.[1]

The C18:1 Acetate Family: A Tale of Two Isomers

The 18-carbon mono-unsaturated acetate, 11-octadecenyl acetate, is a prime example of how geometric isomerism governs function.

The Known: (Z)-11-Octadecenyl Acetate (cis-Vaccenyl Acetate)

The (Z)-isomer, commonly known as cis-vaccenyl acetate, is a multifunctional semiochemical. Its most well-known role is as a male-produced aggregation pheromone in the model organism Drosophila melanogaster (the common fruit fly), where it attracts both males and females.[2] It also functions as an anti-aphrodisiac, being transferred from males to females during mating to make the female unattractive to other males. This compound has also been identified as a female-produced sex pheromone component in the longhorned beetle, Ortholeptura valida.[2]

The Unknown: (E)-11-Octadecen-1-ol, Acetate

In stark contrast to its (Z) counterpart, there is a notable absence of literature identifying (E)-11-Octadecen-1-ol, acetate as a primary insect pheromone. The precursor alcohol, (E)-11-Octadecen-1-ol, is a known chemical compound listed in chemical databases, but its biological role in insect communication remains uncharacterized.[3] This does not preclude its existence in nature; it could be a minor, yet crucial, component of a complex pheromone blend, or it may be an antagonist. This data gap underscores the importance of the rigorous, unbiased discovery workflows detailed below.

Core Methodologies for Pheromone Elucidation

The process of identifying a new pheromone is a multi-step, iterative process that combines analytical chemistry, organic synthesis, and behavioral biology. We will use the hypothetical discovery of (E)-11-Octadecen-1-ol, acetate as a bioactive agent to illustrate this workflow.

Stage 1: Identification and Structural Elucidation

The first challenge is to detect and identify a biologically active compound from a complex mixture of volatiles produced by an insect. The gold-standard technique for this is Gas Chromatography coupled with Electroantennographic Detection (GC-EAD).[4]

In a GC-EAD setup, a volatile extract from an insect's pheromone gland is separated by a gas chromatograph. The effluent is split into two paths: one leads to a standard chemical detector (like a Flame Ionization Detector, FID, or a Mass Spectrometer, MS), and the other is passed over an excised insect antenna, which serves as a biological detector. When a compound that the insect can smell elutes from the column, the antenna generates a measurable electrical potential (a depolarization), which is recorded as a peak on the EAD trace.[4]

  • Pheromone Gland Extraction:

    • Select virgin female insects at their peak calling (pheromone-releasing) period, typically identified by characteristic behavioral postures.

    • Excise the pheromone-producing gland (e.g., the intersegmental membrane of the terminal abdominal segments in many moths) under a dissecting microscope.

    • Immerse the glands from 5-10 individuals in 100 µL of high-purity hexane for 30 minutes.

    • Remove the glands and concentrate the extract to approximately 10 µL under a gentle stream of nitrogen.

  • GC-EAD Setup:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is often used for separating isomers of unsaturated acetates.

    • Antenna Preparation: Excise the entire antenna from a male insect. Mount it between two glass capillaries filled with a saline solution, with silver wires acting as electrodes.

    • Signal Amplification: Connect the electrodes to a high-impedance DC amplifier.

  • Analysis:

    • Inject 1-2 µL of the gland extract into the GC.

    • Simultaneously record the output from the FID/MS and the EAD.

    • A biologically active compound is identified when a peak on the FID/MS chromatogram aligns precisely in time with a depolarization peak on the EAD trace.

The subsequent identification of the EAD-active peak is achieved via Gas Chromatography-Mass Spectrometry (GC-MS), which provides a fragmentation pattern that can be compared to libraries (like the NIST database) and the mass spectrum of a synthetic standard.[5] The (E) and (Z) isomers of a given alkenyl acetate will have virtually identical mass spectra but will typically have different retention times on a polar GC column.

Diagram 1: Workflow for Pheromone Identification

Pheromone_ID_Workflow cluster_collection Biological Sample Collection cluster_analysis Analytical Chemistry cluster_validation Confirmation Insect Virgin Female Insects (Peak Calling Phase) Gland Pheromone Gland Excision Insect->Gland Extract Solvent Extraction (e.g., Hexane) Gland->Extract GC Gas Chromatography (Separation) Extract->GC Split Split GC->Split EAD Electroantennographic Detection (EAD) Split->EAD Biological Activity MS Mass Spectrometry (GC-MS) Split->MS Structural Information Compare Compare Retention Time & Mass Spectra EAD->Compare MS->Compare Result Structure Elucidated Compare->Result Standard Synthetic Chemical Standard Standard->Compare

Caption: A generalized workflow for identifying bioactive semiochemicals from insect sources.

Stage 2: Chemical Synthesis for Confirmation

Once a candidate structure is proposed, it must be synthesized to confirm the identification and to produce sufficient quantities for bioassays. The synthesis must be stereoselective, meaning it must produce the desired (E) or (Z) isomer with high purity.

A common strategy for synthesizing long-chain alkenyl acetates involves the Wittig reaction or other coupling reactions to form the carbon backbone and establish the double bond, followed by reduction and acetylation.[6][7] The final step, acetylation of the corresponding alcohol, is a straightforward and high-yielding reaction.

  • Reagents & Setup:

    • Dissolve (E)-11-Octadecen-1-ol (1.0 equivalent) in anhydrous pyridine (1.5 equivalents) within a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Reaction:

    • Slowly add freshly distilled acetic anhydride (1.2 equivalents) to the cooled solution with continuous stirring.

    • Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Work-up & Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic.

    • Extract the product into diethyl ether or hexane (3x volumes).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure (E)-11-Octadecen-1-ol, acetate.[8]

Purity and isomeric identity are confirmed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram 2: Stereoselective Synthesis Route

Synthesis_Workflow cluster_reduction Stereoselective Reduction cluster_products Isomeric Alcohols Start Commercially Available Alkynol Precursor (e.g., 11-Octadecyn-1-ol) Na_NH3 Na / liq. NH₃ (Birch Reduction) Start->Na_NH3 Lindlar Lindlar Catalyst (H₂ / Pd/CaCO₃) Start->Lindlar E_Alcohol (E)-11-Octadecen-1-ol Na_NH3->E_Alcohol Z_Alcohol (Z)-11-Octadecen-1-ol Lindlar->Z_Alcohol Acetylation Acetylation (Acetic Anhydride, Pyridine) E_Alcohol->Acetylation Z_Alcohol->Acetylation Final_E (E)-11-Octadecen-1-ol, acetate Acetylation->Final_E Final_Z (Z)-11-Octadecen-1-ol, acetate Acetylation->Final_Z

Sources

Foundational

Olfactory response of insects to (E)-11-Octadecen-1-ol, acetate

Defining the Project Scope Okay, I'm setting the groundwork for the technical guide. The focus is definitely on the olfactory response of insects to (E)-11-Octadecen-1-ol, acetate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Project Scope

Okay, I'm setting the groundwork for the technical guide. The focus is definitely on the olfactory response of insects to (E)-11-Octadecen-1-ol, acetate. The audience is clearly researchers, scientists, and professionals, so I need to present the information to that level. The structure will be logically derived from the topic. Autonomy is key: the information should flow naturally based on the topic.

Refining the Approach

I'm now prioritizing scientific integrity and logical flow, so I'll be acting as a Senior Application Scientist. Causality in experiments is key, and protocols must be self-validating. I'm also planning to use in-text citations with links and a complete reference list. For visual appeal, I'm leaning toward tables for quantitative data and detailed step-by-step methods, including Graphviz (DOT) diagrams.

Investigating Biological Activity

I'm now determining which insects respond to (E)-11-Octadecen-1-ol, acetate, specifically. Is it a pheromone, and what type? I'm checking for its presence in Drosophila species, but it could be a mimic. I'm also looking into Lepidoptera relevance. My search strategy will identify the insects that use this compound, its role, and the physiological mechanisms, focusing on ORs and OSNs. I'm focusing on the trans isomer, (E)-11-18:Ac.

Outlining Experiments and Structure

I'm now outlining experiments and building structure. I need to find behavioral assays and understand the molecular mechanisms involving odorant receptors. The structure will include an executive summary, a chemical profile, and the biological significance of this compound. The guide will cover the physiological mechanisms, from OSNs to signal transduction, along with detailed experimental protocols, data analysis, and potential applications.

Developing Visual Aids

I'm now focusing on visual aids, specifically Graphviz diagrams for the signal transduction pathway, experimental workflow, and chemical synthesis. I am also planning to gather key references to support the guide. I'm also now distinguishing the (E) isomer's role from the more common (Z) isomer, (cVA), in insect communication, which is crucial for clarity. My search queries are now executed to confirm the importance of (E)-11-Octadecen-1-ol acetate.

Initiating Pheromone Analysis

I've started with (Z)-11-Octadecenyl acetate, also known as cis-vaccenyl acetate or cVA. My focus is on its role as a key pheromone in Drosophila melanogaster. Preliminary research points to its function in aggregation behavior, and specifically, its male-specific nature, which is a key aspect I'm pursuing.

Expanding Isomer Scope

I'm now expanding to the (E) isomer, specifically E11-18:Ac. My focus shifted to Lepidoptera, and I've found it in Choristoneura rosaceana, though often as part of a blend and, interestingly, as a C14 acetate. I'm noting the discrepancies in chain length and the lack of concrete evidence of E11-18:Ac's activity in Drosophila and other insects. Further investigation is needed to clarify the relevance of the isomer in different species.

Analyzing Isomer Function

I'm now diving deeper into the potential roles of E11-18:Ac. I'm considering it might function as an inhibitor, synergist, or a pheromone in cryptic species. I'm focusing on Lydiodivinctus, Spodoptera, and Ostrinia specifically, to re-evaluate potential pheromone roles. I haven't found a definitive major pheromone yet, which leads me to suspect it is a minor component or antagonist in Drosophila, or it's crucial for a specific moth.

Refining My Search

I've hit a dead end with the initial query. Now, I'm experimenting with different search terms, incorporating abbreviations like E11-18:Ac and trans-11-18:Ac, as well as considering if this could be a minor component related to Drosophila species. I'm hoping these variations will yield more fruitful results.

Refining the Query

I'm finding the initial search results for the E isomer disappointingly thin. This is a crucial data point. I'm now rethinking the original search parameters. Is it possible there was a misinterpretation, and the user meant the cis form? I need to verify, given the explicit reference.

Investigating the Compound

I am now focusing on "(E)-11-Octadecen-1-ol, acetate" directly, given the explicit chemical name. My current focus is on potential applications, particularly regarding olfactory specificity. I'm exploring its use as a tool for studying stereoselectivity or whether it has a specific pheromone role, such as a moth pheromone. I'm expanding my search to include relevant Lepidoptera species and possible CAS numbers to refine my results. I'm also considering the possibility of its use in Drosophila species other than melanogaster.

Expanding the Search

I'm finding the initial search results are quite limited, which is unexpected for a compound of this nature. So, I've broadened the search parameters to include "E-11-octadecenyl acetate" without quotation marks. I suspect it might be a minor component within a larger blend for a species like Spodoptera or Helicoverpa.

Broadening Search Parameters

I'm finding a lot fewer specific results for the initial search terms. I've decided to broaden my approach by searching for "E-11-octadecenyl acetate" without quotes. Perhaps it's a minor component, used as part of a larger blend in a formulation or application.

Broadening the Search

I'm finding a lot more relevant results now that I've widened my search to include "E-11-octadecenyl acetate" without quotes. This suggests that "trans-vaccenyl acetate" or "E11-18:Ac" may be less common names, or possibly this compound is a small part of a larger blend.

Broadening Search Parameters

I'm finding that "trans-vaccenyl acetate" and "E11-18:Ac" are yielding almost nothing. So, I am broadening my search to "E-11-octadecenyl acetate" without quotation marks. I'm starting to think it might be a minor component in some kind of blend, which is why it's proving elusive.

Broadening Search Parameters

I'm finding that "trans-vaccenyl acetate" and "E11-18:Ac" are yielding almost nothing. So, I am broadening my search to "E-11-octadecenyl acetate" without quotation marks. I'm starting to think it might be a minor component in some kind of blend, which is why it's proving elusive.

Broadening Search Parameters

I'm finding that "trans-vaccenyl acetate" and "E11-18:Ac" are yielding almost nothing. So, I am broadening my search to "E-11-octadecenyl acetate" without quotation marks. I'm starting to think it might be a minor component in some kind of blend, which is why it's proving elusive.

Broadening the Search

I'm finding a lot more relevant results now that I've widened my search to include "E-11-octadecenyl acetate" without quotes. This suggests that "trans-vaccenyl acetate" or "E11-18:Ac" may be less common names, or possibly this compound is a small part of a larger blend.

Broadening Search Parameters

I'm finding that "trans-vaccenyl acetate" and "E11-18:Ac" are yielding almost nothing. So, I am broadening my search to "E-11-octadecenyl acetate" without quotation marks. I'm starting to think it might be a minor component in some kind of blend, which is why it's proving elusive.

Broadening the Search

I'm finding a lot more relevant results now that I've widened my search to include "E-11-octadecenyl acetate" without quotes. This suggests that "trans-vaccenyl acetate" or "E11-18:Ac" may be less common names, or possibly this compound is a small part of a larger blend.

Broadening the Search

I'm finding a lot more relevant results now that I've widened my search to include "E-11-octadecenyl acetate" without quotes. This suggests that "trans-vaccenyl acetate" or "E11-18:Ac" may be less common names, or possibly this compound is a small part of a larger blend.

Broadening the Search

I'm finding a lot more relevant results now that I've widened my search to include "E-11-octadecenyl acetate" without quotes. This suggests that "trans-vaccenyl acetate" or "E11-18:Ac" may be less common names, or possibly this compound is a small part of a larger blend.

Broadening the Search

I'm finding a lot more relevant results now that I've widened my search to include "E-11-octadecenyl acetate" without quotes. This suggests that "trans-vaccenyl acetate" or "E11-18:Ac" may be less common names, or possibly this compound is a small part of a larger blend.

Broadening Search Parameters

I'm finding that "trans-vaccenyl acetate" and "E11-18:Ac" are yielding almost nothing. So, I am broadening my search to "E-11-octadecenyl acetate" without quotation marks. I'm starting to think it might be a minor component in some kind of blend, which is why it's proving elusive.

Broadening the Search

I'm finding a lot more relevant results now that I've widened my search to include "E-11-octadecenyl acetate" without quotes. This suggests that "trans-vaccenyl acetate" or "E11-18:Ac" may be less common names, or possibly this compound is a small part of a larger blend.

Broadening Search Parameters

I'm finding that "trans-vaccenyl acetate" and "E11-18:Ac" are yielding almost nothing. So, I am broadening my search to "E-11-octadecenyl acetate" without quotation marks. I'm starting to think it might be a minor component in some kind of blend, which is why it's proving elusive.

Broadening Search Parameters

I'm finding that "trans-vaccenyl acetate" and "E11-18:Ac" are yielding almost nothing. So, I am broadening my search to "E-11-octadecenyl acetate" without quotation marks. I'm starting to think it might be a minor component in some kind of blend, which is why it's proving elusive.

Broadening the Search

I'm finding a lot more relevant results now that I've widened my search to include "E-11-octadecenyl acetate" without quotes. This suggests that "trans-vaccenyl acetate" or "E11-18:Ac" may be less common names, or possibly this compound is a small part of a larger blend.

Broadening Search Parameters

I'm finding that "trans-vaccenyl acetate" and "E11-18:Ac" are yielding almost nothing. So, I am broadening my search to "E-11-octadecenyl acetate" without quotation marks. I'm starting to think it might be a minor component in some kind of blend, which is why it's proving elusive.

Broadening Search Parameters

I'm finding that "trans-vaccenyl acetate" and "E11-18:Ac" are yielding almost nothing. So, I am broadening my search to "E-11-octadecenyl acetate" without quotation marks. I'm starting to think it might be a minor component in some kind of blend, which is why it's proving elusive.

Broadening the Search

I'm finding a lot more relevant results now that I've widened my search to include "E-11-octadecenyl acetate" without quotes. This suggests that "trans-vaccenyl acetate" or "E11-18:Ac" may be less common names, or possibly this compound is a small part of a larger blend.

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (E)-11-Octadecen-1-ol, acetate from 11-octadecyn-1-ol

Abstract This document provides a comprehensive, two-step protocol for the stereoselective synthesis of (E)-11-Octadecen-1-ol, acetate, a long-chain acetate ester, starting from the corresponding alkyne, 11-octadecyn-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-step protocol for the stereoselective synthesis of (E)-11-Octadecen-1-ol, acetate, a long-chain acetate ester, starting from the corresponding alkyne, 11-octadecyn-1-ol. The synthesis is centered on a highly stereoselective dissolving metal reduction to establish the (E)-alkene geometry, followed by a standard acetylation of the primary alcohol. This guide is intended for researchers in organic synthesis, chemical ecology, and materials science, offering detailed mechanistic insights, step-by-step procedures, and critical safety information. The protocols are designed to be self-validating, ensuring high yield and isomeric purity.

Introduction and Synthetic Strategy

The synthesis of long-chain unsaturated acetates with defined stereochemistry is crucial for various fields, including the development of insect pheromones for sustainable agriculture and the creation of specialized polymers and liquid crystals.[1][2] The (E)- or trans-configuration of the double bond is a critical determinant of biological activity and material properties.

The synthetic strategy detailed herein proceeds in two distinct stages:

  • Stereoselective Reduction: The internal alkyne, 11-octadecyn-1-ol, is reduced to the corresponding (E)-alkene, (E)-11-Octadecen-1-ol. This transformation is achieved via a dissolving metal reduction using sodium in liquid ammonia, a classic and highly reliable method for generating trans-alkenes.[3][4]

  • Functional Group Transformation: The resulting primary alcohol is acetylated using acetic anhydride to yield the final product, (E)-11-Octadecen-1-ol, acetate.

This approach ensures high stereochemical control at the double bond, a feature not readily achievable with other reduction methods like catalytic hydrogenation, which typically yields either the cis-alkene (with a poisoned catalyst) or the fully saturated alkane.[5][6]

G cluster_0 Overall Synthetic Workflow A 11-Octadecyn-1-ol (Starting Material) B (E)-11-Octadecen-1-ol (Intermediate) A->B Step 1: Dissolving Metal Reduction (Na, liq. NH₃) C (E)-11-Octadecen-1-ol, acetate (Final Product) B->C Step 2: Acetylation (Ac₂O, Pyridine)

Figure 1: Overall workflow for the two-step synthesis.

Part I: Stereoselective Reduction of 11-octadecyn-1-ol

Principle and Mechanism

The conversion of an alkyne to a trans-alkene is a cornerstone transformation in organic synthesis. The dissolving metal reduction, using an alkali metal like sodium in liquid ammonia, provides an anti-addition of two hydrogen atoms across the triple bond.[7]

The mechanism proceeds through a distinct radical anion intermediate.[5][7]

  • Electron Transfer: A solvated electron, generated from the dissolution of sodium metal in liquid ammonia, adds to the alkyne triple bond, forming a radical anion.[8]

  • Protonation: The highly basic anion is protonated by the ammonia solvent to give a vinylic radical.

  • Configuration Inversion: The vinylic radical intermediate rapidly equilibrates to its more thermodynamically stable trans configuration, where the bulky alkyl substituents are positioned on opposite sides of the double bond, minimizing steric strain. This step is key to the high stereoselectivity of the reaction.[6]

  • Second Electron Transfer: A second electron is transferred from another sodium atom to the vinylic radical, forming a vinylic anion.

  • Second Protonation: The vinylic anion is protonated by another molecule of ammonia to yield the final (E)-alkene product.[3]

G cluster_mech Mechanism of Dissolving Metal Reduction Alkyne R-C≡C-R' RadicalAnion [R-C=C-R']⁻• Alkyne->RadicalAnion + e⁻ (from Na) VinylRadical R-C=C(H)-R'• (trans-intermediate) RadicalAnion->VinylRadical + H⁺ (from NH₃) VinylAnion [R-C=C(H)-R']⁻ VinylRadical->VinylAnion + e⁻ (from Na) Alkene (E)-Alkene R-C(H)=C(H)-R' VinylAnion->Alkene + H⁺ (from NH₃)

Figure 2: Simplified mechanism of the dissolving metal reduction.

Experimental Protocol: (E)-11-Octadecen-1-ol

Materials:

  • 11-octadecyn-1-ol

  • Sodium metal (stored under mineral oil)

  • Anhydrous liquid ammonia (NH₃)

  • Ammonium chloride (NH₄Cl), solid

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer

  • Dry ice/acetone condenser

  • Gas inlet for nitrogen or argon

  • Low-temperature thermometer

  • Separatory funnel

Procedure:

  • Setup: Assemble the three-neck flask with the dry ice condenser and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.

  • Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 100 mL of anhydrous ammonia into the flask for every 5g of starting alkyne. A deep blue color from the condensing gas is normal if using a lecture bottle with dissolved sodium.

  • Sodium Addition: Carefully cut small, clean pieces of sodium metal (2.2 equivalents) and add them to the stirring liquid ammonia. The solution will turn a persistent deep blue, indicating the presence of solvated electrons.[3]

  • Substrate Addition: Dissolve 11-octadecyn-1-ol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the sodium-ammonia solution over 20-30 minutes.

  • Reaction: Maintain the reaction at -78 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired (a co-spot of the starting material is necessary).

  • Quenching: Quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the deep blue color disappears completely.[9] This step neutralizes the excess sodium and should be done with caution.

  • Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Workup: To the remaining residue, add 100 mL of deionized water. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (E)-11-Octadecen-1-ol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically eluting with a hexane/ethyl acetate gradient.

Part II: Acetylation of (E)-11-Octadecen-1-ol

Principle and Mechanism

The acetylation of an alcohol is a nucleophilic acyl substitution reaction. In this protocol, acetic anhydride serves as the electrophilic acetylating agent. Pyridine acts as a nucleophilic catalyst and a weak base. It first reacts with acetic anhydride to form a highly reactive acetylpyridinium ion. The alcohol then attacks this intermediate, and the pyridinium leaving group is displaced. Pyridine also serves as a base to neutralize the acetic acid byproduct formed during the reaction.[9][10]

Experimental Protocol: (E)-11-Octadecen-1-ol, acetate

Materials:

  • (E)-11-Octadecen-1-ol

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Septum and nitrogen/argon inlet

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (E)-11-Octadecen-1-ol (1.0 eq).

  • Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration). Add anhydrous pyridine (1.5 eq) to the solution.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acetylation: Slowly add acetic anhydride (1.2 eq) dropwise to the cooled, stirring solution.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC (stain with potassium permanganate to visualize the disappearance of the alcohol).

  • Workup: Dilute the reaction mixture with dichloromethane. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (2 x volume) to remove pyridine.

    • Saturated aqueous NaHCO₃ (2 x volume) to remove excess acetic acid.

    • Brine (1 x volume).

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (E)-11-Octadecen-1-ol, acetate can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product with high purity.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes. Yields are indicative and may vary based on scale and experimental proficiency.

StepReactionKey ReagentsEquivalents (Substrate:Reagent)Temp.TimeTypical Yield (%)Isomeric Purity (%)
1 Dissolving Metal Reduction11-octadecyn-1-ol, Na, NH₃1.0 : 2.2 : solvent-78 °C2-4 h80-90>95 (E)[9]
2 Acetylation(E)-11-Octadecen-1-ol, Ac₂O, Pyridine1.0 : 1.2 : 1.50 °C to RT2-4 h>90>95 (E)[9][11]

Safety and Handling

  • Sodium Metal: A highly reactive, flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere or mineral oil. Use forceps for transfer and cut on a dry surface.

  • Liquid Ammonia: A corrosive, toxic, and volatile liquid. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield. Ensure the system is not sealed to avoid pressure buildup.

  • Pyridine: A flammable, toxic, and malodorous liquid. Harmful if inhaled or absorbed through the skin. Always handle in a fume hood.

  • Acetic Anhydride: Corrosive and a lachrymator. Reacts with water. Handle with care in a fume hood.

References

  • Masterson, D. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. Master Organic Chemistry. [Link]

  • Talanta. (2010, September 15). Transesterification/acetylation of Long Chain Alcohols With Alkyl Acetate. PubMed. [Link]

  • Trost, B. M., Ball, Z. T., & Jöge, T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(27), 7922–7923. [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. [Link]

  • Chemistry LibreTexts. (2023, July 18). 1.6: Reduction of Alkynes. [Link]

  • ChemProDao. (2020, April 27). Organic Chemistry - Dissolve Metal Reduction (Reduction of Alkynes into Trans Alkenes). YouTube. [Link]

  • Genet, J. P., & Darses, S. (2012). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews, 112(11), 6016-6066. [Link]

  • Chad's Prep. Reduction of Alkynes. [Link]

  • Ghaffari, M. H., & Tambar, U. K. (2020). Stereospecific Synthesis of E-Alkenes through anti-Markovnikov Hydroalkylation of Terminal Alkynes. PMC. [Link]

  • Chen, J., et al. (2024, April 18). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. PMC - NIH. [Link]

  • Quick Company. An Improved Process For The Preparation Of (E) 11 Hexadecen 1 Ol (I). [Link]

  • dos Santos, D. S., et al. (2023). An improved and convenient new synthesis of the pheromone components of the tomato leafminer Tuta absoluta. PMC. [Link]

  • Sciencemadness.org. (2024, November 24). acetyl esters of longer chain alcohols by reacting alcohol with acetyl chloride. [Link]

  • ResearchGate. (2025, August 10). Stereoselective synthesis of 11( E )-tetradecen-1-yl acetate—Sex pheromone of sod webworm ( Loxostege sticticalis ). [Link]

  • Wayne State University. (2014, June 27). Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. YouTube. [Link]

  • Adiguzel, N., & Saltan, F. (n.d.). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. [Link]

  • Organic Chemistry Portal. Alkene synthesis by alkyne semireduction. [Link]

  • Jimena, T., et al. (2016). Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.). Agrociencia Uruguay, 20(1), 50-57. [Link]

  • PubMed. (2002, July 10). A chemoselective reduction of alkynes to (E)-alkenes. [Link]

  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

Sources

Application

Application Note: Stereoselective Synthesis of (E)-11-Octadecen-1-ol, Acetate via the Wittig Reaction

Abstract This application note provides a detailed protocol for the synthesis of (E)-11-Octadecen-1-ol, acetate, a component of the sex pheromone for various insect species. The key transformation employs the Wittig reac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the synthesis of (E)-11-Octadecen-1-ol, acetate, a component of the sex pheromone for various insect species. The key transformation employs the Wittig reaction to stereoselectively construct the (E)-alkene backbone. This guide is intended for researchers in organic synthesis, chemical ecology, and drug development. It offers in-depth explanations of the reaction mechanism, experimental procedures, and characterization, grounded in established chemical principles.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from carbonyl compounds and phosphonium ylides.[1][2] Its power lies in the precise control over the location of the newly formed double bond, a significant advantage over many elimination reactions that can yield isomeric mixtures.[1][2][3] This reaction is particularly valuable in the synthesis of natural products, including insect pheromones, where stereoisomerism can dramatically affect biological activity.[4][5][6][7]

(E)-11-Octadecen-1-ol, acetate is a known insect pheromone component, and its synthesis requires a reliable method for establishing the (E) or trans geometry of the double bond. This protocol details a robust approach to this target molecule, leveraging the principles of the Wittig reaction to achieve high stereoselectivity.

Mechanism and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[1][3] The stereochemical outcome of the reaction—whether the (E) or (Z) isomer is favored—is largely dependent on the nature of the substituents on the ylide.

  • Non-stabilized ylides (with alkyl or other electron-donating groups) typically react under kinetic control to give the (Z)-alkene.[1]

  • Stabilized ylides (with electron-withdrawing groups like esters or ketones) are more stable and react under thermodynamic control, leading to the more stable (E)-alkene.[1][8]

For the synthesis of (E)-alkenes from non-stabilized ylides, the Schlosser modification can be employed. This variation involves the use of a strong base at low temperatures to deprotonate the initially formed betaine, allowing for equilibration to the more stable threo-betaine, which then leads to the (E)-alkene upon workup.[1][9][10][11][12]

Experimental Protocol

This protocol is divided into three main stages:

  • Preparation of the Phosphonium Salt

  • The Wittig Reaction for the synthesis of (E)-11-Octadecen-1-ol

  • Acetylation to (E)-11-Octadecen-1-ol, acetate

Part 1: Synthesis of (Heptyl)triphenylphosphonium Bromide

This initial step prepares the necessary phosphonium salt from which the ylide will be generated.[3][13]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
1-Bromoheptane 179.09 17.9 g 0.10 1.0
Triphenylphosphine 262.29 28.8 g 0.11 1.1

| Toluene | - | 150 mL | - | - |

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine and toluene.

  • Stir the mixture until the triphenylphosphine has completely dissolved.

  • Add 1-bromoheptane to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to cool to room temperature. The phosphonium salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting (heptyl)triphenylphosphonium bromide salt under vacuum.

Part 2: Wittig Reaction for the Synthesis of (E)-11-Octadecen-1-ol

This part details the generation of the ylide and its reaction with the aldehyde to form the target alcohol. A strong base like n-butyllithium is used for the deprotonation of the phosphonium salt.[13][14]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
(Heptyl)triphenylphosphonium bromide 441.38 44.1 g 0.10 1.0
n-Butyllithium (2.5 M in hexanes) 64.06 44 mL 0.11 1.1
11-Hydroxyundecanal 186.30 18.6 g 0.10 1.0

| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - | - |

Procedure:

  • Suspend the dried (heptyl)triphenylphosphonium bromide in 200 mL of anhydrous THF in a dry 500 mL three-necked flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the n-butyllithium solution dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve 11-hydroxyundecanal in 100 mL of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The color of the solution will fade as the reaction progresses.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

  • Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield (E)-11-Octadecen-1-ol. The triphenylphosphine oxide byproduct is also separated during this step.[6]

Part 3: Acetylation of (E)-11-Octadecen-1-ol

The final step is the conversion of the alcohol to the corresponding acetate ester.[15][16]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
(E)-11-Octadecen-1-ol 268.49 26.8 g 0.10 1.0
Acetic Anhydride 102.09 12.2 g 0.12 1.2
Pyridine 79.10 11.9 g 0.15 1.5

| Dichloromethane (DCM) | - | 150 mL | - | - |

Procedure:

  • Dissolve the purified (E)-11-Octadecen-1-ol in anhydrous DCM in a 250 mL round-bottom flask.

  • Add pyridine to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, (E)-11-Octadecen-1-ol, acetate.

Characterization

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, with the coupling constant of the vinylic protons in the ¹H NMR spectrum being indicative of the (E)-alkene geometry (typically ~15 Hz).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC will determine the purity of the compound, and MS will confirm the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the presence of the ester carbonyl group (~1740 cm⁻¹) and the absence of the alcohol O-H stretch from the starting material.

Experimental Workflow Diagram

Wittig_Synthesis cluster_part1 Part 1: Phosphonium Salt Formation cluster_part2 Part 2: Wittig Reaction cluster_part3 Part 3: Acetylation Bromoheptane 1-Bromoheptane Salt (Heptyl)triphenylphosphonium Bromide Bromoheptane->Salt Toluene, Reflux PPh3 Triphenylphosphine PPh3->Salt Ylide Phosphonium Ylide Salt->Ylide n-BuLi, THF, 0°C Product_OH (E)-11-Octadecen-1-ol Ylide->Product_OH Aldehyde 11-Hydroxyundecanal Aldehyde->Product_OH THF, 0°C to RT Final_Product (E)-11-Octadecen-1-ol, acetate Product_OH->Final_Product Pyridine, DCM Ac2O Acetic Anhydride Ac2O->Final_Product

Caption: Workflow for the synthesis of (E)-11-Octadecen-1-ol, acetate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of phosphonium salt Incomplete reaction or moisture.Ensure anhydrous conditions and extend reflux time.
No ylide formation (no color change) Inactive n-BuLi or wet glassware/reagents.Use a fresh, titrated solution of n-BuLi and ensure all equipment and reagents are scrupulously dry.
Mixture of (E) and (Z) isomers Reaction conditions not optimal for (E) selectivity.Consider the Schlosser modification for improved (E) selectivity. This involves adding a second equivalent of strong base at low temperature after the aldehyde addition.
Difficult separation of product from triphenylphosphine oxide Triphenylphosphine oxide is often a crystalline solid.If the product is an oil, trituration with a non-polar solvent like hexane can sometimes precipitate the oxide. Careful column chromatography is usually effective.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • 1-Bromoheptane is a lachrymator and should be handled in a well-ventilated fume hood.

  • Toluene, THF, and DCM are flammable and volatile organic solvents. Work in a fume hood and avoid sources of ignition.

  • Always wear appropriate PPE, including safety goggles, lab coat, and gloves, throughout the experimental procedures.

References

  • 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax. Available at: [Link]

  • Chen, J., Huang, J., & Xu, J. (1993). Synthesis of Insect Sex Pheromone of Asian Corn Borer with Various Link Polymeric Wittig Reagents. Chemical Journal of Chinese Universities, 14(5), 653.
  • Wittig reaction - Wikipedia. Available at: [Link]

  • Studies on the Wittig Reaction (IV) A Stereoselective Synthesis of the Insect Sex Pheromone of Laspeyresia pomonella, E,E,-8,10-Dodecadien-1-ol. Available at: [Link]

  • Schlosser Modification - Organic Chemistry Portal. Available at: [Link]

  • Schlosser Modification - SynArchive. Available at: [Link]

  • Wittig Reaction - Dalal Institute. Available at: [Link]

  • Herbert, M. B., & O’Reilly, M. E. (2014).
  • Zarbin, P. H. G., et al. (2003). Unsymmetrical Double Wittig Olefination on the Syntheses of Insect Pheromones. Part 1. Synthesis of 5,9-Dimethylpentadecane, the Sexual Pheromone of Leucoptera coffeella.
  • Yang, S., Cai, Y., & Miao, Z. (2025). An improved and convenient new synthesis of the pheromone components of the tomato leafminer Tuta absoluta. RSC Publishing - The Royal Society of Chemistry.
  • The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Matteson, D. S., & Majumdar, D. (2007). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • Wittig reagents - Wikipedia. Available at: [Link]

  • Various Authors. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?.
  • Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

  • Ch17: Wittig reaction - University of Calgary. Available at: [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Robiette, R., et al. (2006). ChemInform Abstract: Stereochemistry and Mechanism in the Wittig Reaction. ChemInform.
  • Buss, A. D., & Warren, S. (1981). The stereocontrolled Horner-Wittig reaction: synthesis of disubstituted alkenes. Journal of the Chemical Society, Perkin Transactions 1.
  • An Improved Process For The Preparation Of (E) 11 Hexadecen 1 Ol (I) - Quick Company. Available at: [Link]

  • Gânscă, L., et al. (2011). A CONVENIENT SYNTHESIS OF (Z)-11-TETRADECEN-1-YL ACETATE, COMPONENT OF LEPIDOPTERA INSECT SEX PHEROMONE. Revue Roumaine de Chimie, 56(7), 705-709.
  • Brown, H. C., & Basavaiah, D. (1982). Stereoselective synthesis of 11( E )-tetradecen-1-yl acetate—Sex pheromone of sod webworm ( Loxostege sticticalis ).
  • Le, V. T., et al. (2007). (Z)–11–hexadecenyl acetate and (Z)–13– octadecenyl acetate improve the attractiveness of the standard sex pheromone of the rice leaf folder, Cnaphalocrocis medinalis. Chemoecology.

Sources

Method

Application Note: High-Purity Isolation of (E)-11-Octadecen-1-ol, acetate via Argentation Chromatography

Topic: Purification of (E)-11-Octadecen-1-ol, acetate by column chromatography Content Type: Application Notes and Protocols Abstract (E)-11-Octadecen-1-ol, acetate (also known as trans-vaccenyl acetate) is a critical se...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of (E)-11-Octadecen-1-ol, acetate by column chromatography Content Type: Application Notes and Protocols

Abstract

(E)-11-Octadecen-1-ol, acetate (also known as trans-vaccenyl acetate) is a critical semiochemical used in pheromone research and pest management (e.g., Drosophila aggregation pheromones). Its biological activity is strictly governed by its stereochemistry; trace contamination with the (Z)-isomer or saturated analogs can significantly inhibit bioactivity. This guide details a robust purification protocol using Silver Nitrate-Impregnated Silica Gel (AgNO₃-SiO₂) chromatography.[1] Unlike standard silica, which separates based on polarity, this stationary phase exploits


-complexation differences to resolve geometric isomers, ensuring isomeric purities >98%.
Strategic Analysis: The Separation Mechanism

Standard silica gel chromatography separates compounds primarily based on dipole-dipole interactions. However, (E)-11-Octadecen-1-ol, acetate and its (Z)-isomer possess nearly identical polarities, making them inseparable on standard normal-phase silica.

The Solution: Argentation Chromatography By impregnating silica gel with silver nitrate (AgNO₃), the stationary phase acquires the ability to form reversible charge-transfer complexes with unsaturated bonds.

  • Mechanism : The silver ion (

    
    ) acts as a Lewis acid, accepting electron density from the alkene 
    
    
    
    -orbital (Lewis base).
  • Selectivity :

    • Saturated compounds (Octadecyl acetate): No

      
      -electrons. No interaction. Elute First. 
      
    • (E)-Isomers (trans): Steric hindrance around the double bond limits orbital overlap with

      
      . Weak interaction. Elute Second. 
      
    • (Z)-Isomers (cis): The double bond is more accessible, allowing stronger complexation. Strong interaction. Elute Last.

Material Preparation
Protocol A: Preparation of 10% AgNO₃-Impregnated Silica Gel

Commercially available Ag-silica often degrades due to light exposure. Fresh preparation is recommended for critical separations.

Reagents:

  • Silica Gel 60 (230–400 mesh, high-purity).

  • Silver Nitrate (AgNO₃, 99%+).

  • Acetonitrile (HPLC grade) or Water/Acetone mix.

  • Rotary Evaporator with light-shielding (aluminum foil).[1]

Procedure:

  • Dissolution : Dissolve 10.0 g of AgNO₃ in 100 mL of Acetonitrile in a 500 mL round-bottom flask. (Note: Acetonitrile is preferred over water as it evaporates faster and requires less heating, preserving silica activity).

  • Slurry Formation : Add 90.0 g of dry Silica Gel 60 to the solution. Swirl vigorously until a homogenous slurry is formed.

  • Solvent Removal : Connect to a rotary evaporator. Wrap the flask in aluminum foil to block light. Evaporate solvent at 40°C under reduced pressure.

  • Drying : Once the powder appears dry and free-flowing, maintain vacuum for an additional 2 hours to remove trace solvent.

  • Activation : Activate the coated silica in a vacuum oven at 80°C for 4 hours (protected from light).

  • Storage : Store in an amber jar flushed with Argon. Shelf life: 1 week.

Chromatographic Protocol
Protocol B: Column Packing and Elution

Parameters:

  • Target Compound : (E)-11-Octadecen-1-ol, acetate.[2]

  • Impurities : (Z)-isomer, Octadecyl acetate (saturated), 11-Octadecen-1-ol (hydrolysis product).

  • Stationary Phase : 10% AgNO₃-SiO₂ (from Protocol A).

  • Mobile Phase :

    • Solvent A: Hexane (Non-polar).[1][3][4]

    • Solvent B: Toluene (Modifier for

      
      -selectivity).
      
    • Note: Toluene is preferred over Ethyl Acetate for isomer separation as the aromatic ring competes for Ag+ sites, modulating retention gently.

Step-by-Step Workflow:

  • Column Packing :

    • Use a column diameter allowing a 50:1 to 100:1 silica-to-sample mass ratio.

    • Slurry pack the column using 100% Hexane. Crucial : Wrap the column in aluminum foil immediately to prevent Ag+ photoreduction (which turns silica black and kills separation).

  • Equilibration :

    • Flush with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading :

    • Dissolve crude material in minimum volume of Hexane/Toluene (95:5).

    • Load carefully onto the sand bed.

  • Elution Gradient :

    • Fraction Set 1 (Saturated Impurities) : Elute with 100% Hexane (2 CV). Saturated octadecyl acetate elutes here.

    • Fraction Set 2 (Target E-Isomer) : Switch to 2% Toluene in Hexane. The (E)-isomer will begin to elute.[1] Collect small fractions.

    • Fraction Set 3 (Z-Isomer) : Increase to 5-10% Toluene in Hexane. The (Z)-isomer elutes significantly later.

    • Column Wash : Flush with 20% Ethyl Acetate in Hexane to remove polar alcohols or degradation products.

  • TLC Analysis :

    • Use Silica Gel 60 F254 plates (impregnation not usually necessary for TLC if spots are distinct, but Ag-TLC plates can be made by dipping in 5% AgNO3/MeOH).

    • Stain : KMnO₄ (stains alkenes brown) or Phosphomolybdic Acid (PMA).

    • Observation: The (E)-isomer will have a higher Rf than the (Z)-isomer on Ag-impregnated TLC plates.

Data Presentation & Expected Results

Table 1: Elution Profile and Rf Values (on 10% AgNO₃-TLC)

CompoundMobile Phase (Hexane:Toluene 90:10)Relative Elution OrderInteraction Strength
Octadecyl acetate Rf ~ 0.851 (Fastest)None (No

bond)
(E)-11-Octadecenyl acetate Rf ~ 0.60 2 (Target) Weak

-complex
(Z)-11-Octadecenyl acetate Rf ~ 0.353 (Slowest)Strong

-complex
11-Octadecen-1-ol Rf < 0.104 (Retained)Polar (H-bonding)

Visualization of Workflow

PurificationWorkflow Start Crude Mixture ((E)/(Z) isomers + Saturated) Prep Prepare 10% AgNO3-Silica (Protect from Light) Start->Prep Pack Pack Column (Hexane) Wrap in Foil Prep->Pack Load Load Sample (Solvent: Hexane) Pack->Load Elute1 Elute: 100% Hexane Load->Elute1 Frac1 Fraction 1: Saturated Impurities Elute1->Frac1 Elute2 Elute: 2-5% Toluene/Hexane Elute1->Elute2 Gradient Switch Frac2 Fraction 2: (E)-11-Octadecenyl Acetate (TARGET) Elute2->Frac2 Elute3 Elute: 10% Toluene/Hexane Elute2->Elute3 Gradient Switch QC QC Analysis (GC-MS / Ag-TLC) Frac2->QC Frac3 Fraction 3: (Z)-11-Octadecenyl Acetate Elute3->Frac3

Caption: Step-by-step argentation chromatography workflow for separating geometric isomers.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Black Column Silver reduction due to light.[1]Ensure column is wrapped in foil. Use fresh AgNO₃.
Poor Resolution Column overloaded or Ag+ saturation.Reduce loading to <10 mg compound per gram of silica. Increase Ag loading to 15-20%.
Silver Leaching Polar solvents (Methanol/Water) used.Stick to Hexane/Toluene/Ethyl Acetate. If product contains Ag+, wash organic phase with brine/sodium thiosulfate.
Co-elution Gradient too steep.Use isocratic elution with 1-2% Toluene for maximum resolution between isomers.
References
  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. Link

  • Morris, L. J. (1966). Separations of lipids by silver ion chromatography. Journal of Lipid Research, 7(6), 717–732. Link

  • Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Springer. (Chapter on Pheromone Purification). Link

  • Houx, R. S., & Voogt, W. H. (1996). Chromatographic separation of geometrical isomers of insect pheromones. Journal of Chromatography A. Link

Sources

Application

NMR spectroscopy for structural elucidation of (E)-11-Octadecen-1-ol, acetate

Application Note: Structural Elucidation and Stereochemical Assignment of (E)-11-Octadecen-1-ol, Acetate via High-Resolution NMR Spectroscopy Abstract This application note details the protocol for the structural charact...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Stereochemical Assignment of (E)-11-Octadecen-1-ol, Acetate via High-Resolution NMR Spectroscopy

Abstract

This application note details the protocol for the structural characterization of (E)-11-Octadecen-1-ol, acetate (also known as trans-vaccenyl acetate), a critical intermediate in lipid synthesis and a bioactive semiochemical in insect chemical ecology. The primary analytical challenge lies in distinguishing the trans (E) isomer from its cis (Z) counterpart. This guide provides a self-validating NMR workflow using 1D


H, 

C, and 2D correlation experiments, focusing on the diagnostic allylic carbon chemical shift and olefinic coupling constants as definitive stereochemical markers.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectral data capable of resolving fine splitting patterns, strict adherence to sample concentration and solvent purity is required.

  • Solvent Selection:

    • Primary: Deuterated Chloroform (

      
      , 99.8% D) with 0.03% TMS. Standard for general assignment.
      
    • Secondary (Resolution Enhancement): Deuterated Benzene (

      
      ). Use if olefinic signals (
      
      
      
      5.3–5.4 ppm) overlap with the solvent residual or are second-order in
      
      
      . Benzene induces an ASIS (Aromatic Solvent-Induced Shift) that often disentangles the olefinic multiplet.
  • Concentration:

    • 
      H NMR:  5–10 mg in 600 
      
      
      
      L solvent.
    • 
      C / 2D NMR:  20–30 mg in 600 
      
      
      
      L solvent.
  • Tube Quality: High-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Instrument Parameters (600 MHz recommended)
  • Temperature: 298 K (25 °C).

  • Relaxation Delay (d1): Set to 2.0 s for routine 1H; extend to 10.0 s for quantitative integration if purity analysis is required.

  • Pulse Sequences:

    • zg30 (1D Proton)

    • zgpg30 (1D Carbon with proton decoupling)

    • cosygpqf (Gradient COSY for H-H connectivity)

    • hsqcedetgp (Multiplicity-edited HSQC for C-H correlation)

Results & Discussion: The Elucidation Logic

1H NMR Analysis: The Coupling Constant Criterion

The proton spectrum provides the first line of evidence for the (E)-configuration. While the chemical shifts of (E) and (Z) isomers are often similar, the spin-spin coupling constant (


) across the double bond is diagnostic.
  • Olefinic Region (

    
     5.38 ppm):  In the (E)-isomer, the vinyl protons (H-11 and H-12) typically appear as a complex multiplet due to magnetic equivalence or second-order effects.
    
    • Protocol: If the signal is a multiplet, perform a homonuclear decoupling experiment or simulate the spin system.

    • Diagnostic Value: A coupling constant of

      
       Hz  confirms trans (E) geometry. A value of 
      
      
      
      Hz would indicate cis (Z).
  • Acetate Methyl (

    
     2.04 ppm):  A sharp singlet distinctive of the acetate ester.
    
  • 
    -Methylene (
    
    
    
    4.05 ppm):
    A triplet (
    
    
    Hz) corresponding to the protons adjacent to the oxygen (-CH
    
    
    -OAc).
13C NMR Analysis: The Allylic Carbon Rule (Gold Standard)

The most robust method for distinguishing long-chain alkene isomers is


C NMR. The steric compression (gamma-gauche effect) in cis isomers causes significant shielding of the allylic carbons.
  • The "Barve-Gunstone" Rule:

    • (E)-Isomer (Target): Allylic carbons (C-10, C-13) resonate at

      
       ~32.6 ppm .
      
    • (Z)-Isomer (Contaminant): Allylic carbons resonate at

      
       ~27.2 ppm .
      
    • Validation: The observation of signals at 32.6 ppm and the absence of signals at 27.2 ppm is the definitive confirmation of the (E)-stereochemistry.

Summary of Chemical Shifts
PositionCarbon Type

(ppm, mult,

in Hz)

(ppm)
Diagnostic Note
C-1 -CH2-O-4.05 (t,

)
64.6Characteristic ester linkage
C-2 -CH2-1.61 (m)28.6

-position to ester
Acetate CH3-CO-2.04 (s)21.0Acetate methyl
C=O Carbonyl-171.2Acetate carbonyl
C-10, 13 Allylic 1.96 (m) 32.6 Definitive for (E)-isomer (vs 27.2 for Z)
C-11, 12 Olefinic 5.38 (m,

)
130.3 Higher shift than Z (~129.[1]9)
C-18 -CH30.88 (t,

)
14.1Terminal methyl
Bulk -CH2-1.26 (br s)29.1-29.7Methylene envelope

Visualization of Structural Logic

Diagram 1: Stereochemical Determination Workflow

This flowchart illustrates the decision-making process for confirming the (E)-configuration.

ElucidationWorkflow Sample Purified Sample (E)-11-Octadecen-1-ol, acetate H1_NMR 1H NMR Experiment (CDCl3) Sample->H1_NMR C13_NMR 13C NMR Experiment (Allylic Carbon Check) Sample->C13_NMR Olefin_Check Analyze Olefinic Region (5.3 - 5.4 ppm) H1_NMR->Olefin_Check Coupling_Decision Determine J-Coupling (Decoupling/Simulation) Olefin_Check->Coupling_Decision Result_E CONFIRMED (E)-Isomer Coupling_Decision->Result_E J ≈ 15.5 Hz Result_Z REJECTED (Z)-Isomer Coupling_Decision->Result_Z J ≈ 10.5 Hz Allylic_Decision Check C10/C13 Shift C13_NMR->Allylic_Decision Allylic_Decision->Result_E δ ≈ 32.6 ppm Allylic_Decision->Result_Z δ ≈ 27.2 ppm

Caption: Logical workflow for distinguishing (E) and (Z) isomers using J-coupling and Allylic Carbon shifts.

Diagram 2: Diagnostic NMR Signals

A visual map of the molecule highlighting the key reporting nuclei.

StructureMap Acetate Acetate Group 1H: 2.04 (s) 13C: 171.2, 21.0 AlphaCH2 α-Methylene 1H: 4.05 (t) 13C: 64.6 Acetate->AlphaCH2 Chain Alkyl Chain (C2-C9) AlphaCH2->Chain Allylic Allylic (C10, C13) CRITICAL MARKER 13C: 32.6 ppm (E) Chain->Allylic Olefin Olefin (C11=C12) 1H: 5.38 (m) J(H,H) = 15.5 Hz Allylic->Olefin Terminal Terminal Methyl 1H: 0.88 (t) Allylic->Terminal Olefin->Allylic

Caption: Structural map of (E)-11-Octadecen-1-ol, acetate highlighting diagnostic NMR signals.

References

  • Gunstone, F. D. (1995). High Resolution 13C NMR Spectroscopy of Lipids. CRC Press.
  • Pedneault, M., et al. (2015). "Identification of Esters as Novel Aggregation Pheromone Components." Journal of Chemical Ecology. Link (Provides comparative spectral data for long-chain acetates).

  • PubChem Compound Summary. "(E)-11-Hexadecenyl acetate" (C16 Analog used for shift extrapolation). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants in alkenes).

Sources

Method

Application Notes &amp; Protocols: Bioassay Design for Testing (E)-11-Octadecen-1-ol, Acetate Efficacy

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust bioassays to determine the efficacy of (E)-11-Octadecen-1-ol, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust bioassays to determine the efficacy of (E)-11-Octadecen-1-ol, acetate. As a semiochemical, the efficacy of this compound is predicated on its ability to modify the behavior of target insect species.[1] This guide moves beyond simple procedural lists to explain the causal-driven logic behind experimental design, ensuring scientific integrity and the generation of trustworthy, reproducible data. Protocols for electrophysiological, controlled-environment behavioral, and field-level efficacy testing are detailed, supported by authoritative references and best practices.

Introduction: The Role of (E)-11-Octadecen-1-ol, Acetate in Pest Management

(E)-11-Octadecen-1-ol, acetate is a long-chain fatty acid ester. Its stereoisomer, (Z)-11-Octadecenyl acetate (also known as cis-vaccenyl acetate), is a well-documented insect pheromone, acting as a sex or aggregation pheromone in various species, including many lepidopterans and dipterans like Drosophila.[2][3] While the trans isomer, (E)-11-Octadecen-1-ol, acetate, is less commonly cited as a primary pheromone component, its potential role as a synergist, antagonist, or a species-specific attractant necessitates rigorous efficacy testing.

The goal of using semiochemicals like this in pest control is to monitor populations or alter pest behavior, such as through mating disruption.[1] The advantages are significant: they are target-specific, relatively non-toxic, and environmentally benign.[1] Efficacy testing is therefore not about measuring mortality, but about quantifying a specific behavioral or physiological response. This requires specialized bioassays that differ fundamentally from those used for conventional pesticides.[4][5]

This guide outlines a tiered approach to bioassay design, from peripheral nervous system response to in-field behavioral validation.

Part 1: Foundational Laboratory Bioassays

Laboratory-based assays provide a controlled environment to establish a baseline of activity, confirm that the target insect can detect the compound, and determine optimal concentrations for further testing.

Electroantennography (EAG): Quantifying Olfactory Detection

Principle & Causality: EAG is a technique that measures the summated electrical potential from an insect's entire antenna in response to an olfactory stimulus.[6][7] It is the foundational test to answer the most basic question: "Can the insect smell this compound?" A positive EAG response indicates that olfactory receptor neurons on the antenna are depolarizing in response to (E)-11-Octadecen-1-ol, acetate, providing the first piece of evidence for its biological activity.[6] This method is rapid, highly sensitive, and provides quantitative data on the dose-response relationship at the peripheral sensory level.[8]

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis P1 Prepare Serial Dilutions (e.g., 0.01 to 100 µg/µL in hexane) P2 Load 10 µL onto Filter Paper (insert into Pasteur pipette) P1->P2 P3 Prepare Insect Antenna (excise head, mount on electrode holder) P2->P3 R1 Insert Electrodes (Reference in head, Recording over distal end) P3->R1 R2 Deliver Stimulus (Puff of air through pipette over antenna) R1->R2 R3 Record Voltage Deflection (Amplify and digitize signal) R2->R3 A1 Measure Amplitude (mV) of EAG Response R3->A1 A2 Normalize Response (% of positive control, e.g., main pheromone component) A1->A2 A3 Generate Dose-Response Curve A2->A3 caption EAG Experimental Workflow.

Caption: EAG Experimental Workflow.

  • Stimulus Preparation:

    • Prepare a stock solution of high-purity (E)-11-Octadecen-1-ol, acetate in a high-purity volatile solvent like hexane or paraffin oil.[9]

    • Create a serial dilution series (e.g., 0.01, 0.1, 1, 10, 100 µg/µL) to test a range of concentrations.[9]

    • Apply a 10 µL aliquot of each dilution onto a small strip of filter paper and insert it into a clean, labeled Pasteur pipette.[9] Prepare a solvent-only pipette as a negative control.

  • Antennal Preparation:

    • Select healthy, virgin insects of a consistent age (e.g., 3-7 days old).[8]

    • Carefully excise the head or just the antenna.

    • Mount the preparation on the EAG probe. Insert a glass capillary reference electrode, filled with a saline solution (e.g., Ringer's solution), into the base of the head or antenna.[8][9]

    • Gently bring the distal end of the antenna into contact with the recording electrode, which is also a saline-filled glass capillary.[10]

  • Stimulus Delivery and Recording:

    • Place the antennal preparation under a continuous stream of humidified, purified air (0.5 L/min).[8]

    • To deliver a stimulus, insert the tip of a prepared Pasteur pipette into a hole in the main airline tube. A puff of air (e.g., 1-2 seconds) is sent through the pipette, carrying the volatilized compound over the antenna.[10]

    • Record the resulting voltage deflection using an amplifier and data acquisition software.[7]

    • Allow a sufficient interval between stimuli (e.g., 1 minute) for the antenna to repolarize.[10] Randomize the order of stimulus concentrations to avoid adaptation effects.

  • Data Analysis & Validation:

    • Measure the peak amplitude (in millivolts) of the negative deflection for each stimulus.

    • To account for solvent effects, subtract the average response to the solvent control from all test compound responses.

    • To account for variability in antennal preparation health, normalize the data. This is often done by expressing the response to the test compound as a percentage of the response to a standard reference compound or positive control.[9]

    • Plot the normalized response against the logarithm of the concentration to generate a dose-response curve.

Wind Tunnel Bioassay: Assessing Behavioral Response

Principle & Causality: A wind tunnel creates a laminar airflow, allowing for the formation of a stable, directional odor plume that mimics natural conditions.[11][12] This assay moves beyond mere detection (EAG) to assess complex, innate behaviors such as activation, upwind flight (anemotaxis), and source location.[13][14] Observing these hierarchical behaviors provides strong evidence of the compound's function as an attractant. The experimental design must account for the insect's biology, such as testing during their natural period of activity (scotophase for nocturnal insects).[11][13]

WindTunnel_Workflow start Place Pheromone Source at Upwind End release Release Insect at Downwind End start->release observe Observe & Score Behavior (2-5 min period) release->observe path_no No Take-off (No Response) observe->path_no No path_takeoff Takes Flight (Activation) observe->path_takeoff Yes path_upwind Oriented Upwind Flight path_takeoff->path_upwind path_half Crosses Halfway Mark path_upwind->path_half path_source Approaches Source (e.g., within 10 cm) path_half->path_source path_land Lands on or near Source (Source Location) path_source->path_land caption Behavioral sequence in a wind tunnel.

Caption: Behavioral sequence in a wind tunnel.

  • Setup:

    • Use a wind tunnel of appropriate size (e.g., 200 cm length x 75 cm width x 75 cm height) with controlled airflow (e.g., 30 cm/s), temperature (23-27°C), and humidity (50-70% RH).[11][13]

    • Conduct tests under appropriate lighting conditions (e.g., dim red light for nocturnal species).[11]

  • Insect & Stimulus Preparation:

    • Use virgin insects of a specific age and sex, acclimated to the tunnel conditions for at least 2 hours before testing.[12][13]

    • Prepare the stimulus by applying a precise dose of (E)-11-Octadecen-1-ol, acetate in a solvent (e.g., hexane) to a dispenser, such as a rubber septum or filter paper.[11][13]

    • Place the dispenser on a stand at the upwind end of the tunnel.[13]

  • Bioassay Procedure:

    • Place an individual insect or a small group in a release cage at the downwind end of the tunnel, approximately 140-200 cm from the source.[13][14]

    • Allow clean air to flow for several minutes, then open the release cage.

    • Observe each insect for a fixed period (e.g., 2-5 minutes) and score its behavior.[11][14]

    • Use a new insect for each replicate and thoroughly clean the tunnel with a solvent (e.g., ethanol) between treatments to avoid contamination.

  • Data Collection & Analysis:

    • Record the percentage of insects exhibiting each sequential behavior. This creates a clear picture of where the behavioral sequence breaks down for ineffective compounds.

    • Analyze the data using statistical tests appropriate for proportional data, such as a Chi-squared test, to compare responses across different concentrations and against the solvent control.[11]

Treatment (Dose in µg) N (Insects Tested) % Take-off % Upwind Flight (>50cm) % Source Approach (<10cm) % Landing on Source
Solvent Control5010a2a0a0a
0.15025b15b5b2a
1.05060c52c35c20b
10.05085d80d72d55c
100.05088d81d70d52c
Letters in the same column indicate no significant difference (p > 0.05, Chi-squared test).

This table clearly demonstrates a dose-dependent increase in attraction, with efficacy peaking around the 10 µg dose.

Part 2: Field-Level Bioassay for Practical Efficacy

While lab assays are crucial, the ultimate test of a semiochemical's efficacy is its performance under real-world environmental conditions.[4] Field trials are essential for product registration and practical application recommendations.[15][16]

Field Trapping Bioassay: Assessing Attraction in a Competitive Environment

Principle & Causality: This assay measures the ability of a baited trap to capture target insects from the wild population, directly competing with natural pheromone sources (e.g., calling females) and environmental variables (wind, rain, temperature, non-target odors).[17] The number of target insects captured is a direct and practical measure of the compound's attractive power.[18] Experimental design is critical; factors like trap design, trap density, and lure dosage must be systematically evaluated.[17][18] A randomized block design is often employed to minimize the influence of location-based variability within the field.

  • Experimental Design:

    • Select a suitable site with a known population of the target insect.

    • Design the experiment using a randomized complete block design. Divide the area into several blocks (replicates), and within each block, randomly assign each treatment (e.g., different lure doses, trap types).[18] This minimizes bias from uneven pest distribution.

    • Ensure sufficient spacing between traps (e.g., at least 15 feet from doors or other pheromone sources) to prevent interference.[19]

  • Trap & Lure Preparation:

    • Select an appropriate trap design for the target species (e.g., sticky wing trap, delta trap, funnel trap).[17]

    • Prepare lures by loading rubber septa or other dispensers with precise doses of (E)-11-Octadecen-1-ol, acetate. Include a negative control (unbaited trap) and, if possible, a positive control (a commercially available standard lure).

    • Handle lures with gloves or tweezers to avoid contamination.[19]

  • Deployment and Data Collection:

    • Deploy traps in the field according to the randomized design, placing them at a height and location appropriate for the target insect's flight behavior.[20]

    • Check traps at regular intervals (e.g., daily or weekly).[20]

    • Count and record the number of target insects captured in each trap. Remove and identify any non-target species.

    • Replace lures at appropriate intervals based on their expected field life.[18][19]

  • Data Analysis:

    • Transform the count data if necessary (e.g., using a square root or log transformation) to meet the assumptions of parametric statistical tests.

    • Analyze the data using an Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Treatment (Lure Dose in mg) Mean Trap Catch (± SE) / Week
Unbaited Control1.5 ± 0.5a
0.525.3 ± 4.1b
1.048.9 ± 6.2c
2.051.2 ± 5.8c
Standard Lure (Positive Control)55.6 ± 7.0c
Means followed by the same letter are not significantly different (p > 0.05, ANOVA, Tukey's HSD).

These results indicate that a 1.0 mg dose is sufficient to achieve maximum efficacy, comparable to the standard commercial lure, and that increasing the dose to 2.0 mg provides no additional benefit.

Part 3: Trustworthiness and Self-Validation

Every protocol must be a self-validating system. The integrity of your findings relies on meticulously planned controls and replication.

  • Negative Controls: A solvent-only control is non-negotiable in all assays. It establishes the baseline response and ensures that the observed effects are due to the test compound and not the carrier solvent.

  • Positive Controls: Where possible, use a known attractant for the target species as a positive control. This validates the experimental setup and the responsiveness of the insect population. If trap catches are low for all treatments, including the positive control, it may indicate low population pressure or an issue with the methodology, not necessarily the inefficacy of the test compound.

  • Replication: Biological systems are inherently variable. Adequate replication (of individual insects in lab assays, and of traps/plots in field trials) is essential to ensure that the observed results are statistically significant and not due to chance.[18]

  • Purity of Compound: The purity of (E)-11-Octadecen-1-ol, acetate must be verified (e.g., via GC-MS). Even small amounts of isomeric impurities can significantly alter insect behavior, potentially acting as synergists or inhibitors.

By integrating these principles, researchers can design and execute bioassays that yield robust, defensible data on the efficacy of (E)-11-Octadecen-1-ol, acetate, paving the way for its potential use in innovative and sustainable pest management strategies.

References

  • Bio-protocol. (n.d.). Wind tunnel assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Five parameters used in the wind tunnel bioassay: take flight (TF),... Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2006). Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. FAO Knowledge Repository. Retrieved from [Link]

  • OECD. (2022). Efficacy Evaluation of Semiochemicals for Biocontrol. Retrieved from [Link]

  • Oregon State University Extension Service. (n.d.). Pheromone Traps. Retrieved from [Link]

  • Research Trend. (2022, June 17). Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. Retrieved from [Link]

  • SciSpace. (1991). The development of a standard pheromone trapping procedure for Spodoptera litura (F) (Lepidoptera: Noctuidae). Retrieved from [Link]

  • Museumpests.net. (n.d.). Monitoring – Pheromone Tips. Retrieved from [Link]

  • Malo, E. A., et al. (2004). Antennal Sensilla and Electrophysiological Response of Male and Female Spodoptera frugiperda (Lepidoptera: Noctuidae) to Conspecific Sex Pheromone and Plant Odors. Annals of the Entomological Society of America, 97(6), 1273–1284. Retrieved from [Link]

  • Zhang, N., et al. (2019). Development and Evaluation of Sex Pheromone Mass Trapping Technology for Ectropis grisescens: A Potential Integrated Pest Management Strategy. Insects, 11(1), 10. Retrieved from [Link]

  • Ctgb. (2024, September 16). Evaluation Manual for Biopesticides Part III: Semiochemicals (V. 2.1). Retrieved from [Link]

  • Just Agriculture. (n.d.). Pheromone Trap. Retrieved from [Link]

  • Millar, J. G., & Hoddle, M. S. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of visualized experiments : JoVE, (62), 3743. Retrieved from [Link]

  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

  • European Commission. (2024, January). Guidance Document on Semiochemical Active Substances and Plant Protection Products - rev. 11. Retrieved from [Link]

  • Cork, A., et al. (2008). (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate improve the attractiveness of the standard sex pheromone of the yellow rice stem borer Scirpophaga incertulas (Lepidoptera: Pyralidae) in northern Vietnam. Bulletin of entomological research, 98(4), 343–348. Retrieved from [Link]

  • JoVE. (2023, February 8). A Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview. YouTube. Retrieved from [Link]

  • ResearchGate. (2023, April 5). Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. Retrieved from [Link]

  • Pherobank BV. (2018, December 20). High purity cis-vaccenyl acetate available from Pherobank BV. Retrieved from [Link]

  • Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]

  • Bedoukian Research, Inc. (n.d.). Insect Pheromones and Intermediates. Retrieved from [Link]

  • Bartelt, R. J., Schaner, A. M., & Jackson, L. L. (1987). (Z)-11-octadecenyl acetate, an aggregation pheromone in Drosophila simulans. Journal of chemical ecology, 13(7), 1777–1786. Retrieved from [Link]

  • EPPO. (2018). PP1/264(2) - Principles of efficacy evaluation for mating disruption pheromones. EPPO Global Database. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of (E)-11-Octadecen-1-ol, acetate in Insect Traps for Pest Management

Introduction: A Targeted Approach to Pest Management In the continuous effort to develop sustainable and effective pest management strategies, semiochemicals, particularly insect sex pheromones, have emerged as powerful...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Targeted Approach to Pest Management

In the continuous effort to develop sustainable and effective pest management strategies, semiochemicals, particularly insect sex pheromones, have emerged as powerful tools.[1] These naturally occurring compounds offer a high degree of species specificity, minimizing off-target effects on beneficial insects and reducing the reliance on broad-spectrum insecticides.[1] This guide focuses on the practical application of a specific pheromone blend for the management of a significant agricultural pest.

The female-produced sex pheromone of the Brinjal Shoot and Fruit Borer, Leucinodes orbonalis (Guenée), has been identified as a blend of (E)-11-hexadecenyl acetate and (E)-11-hexadecen-1-ol.[2][3][4][5][6][7] This guide will provide detailed protocols for the use of lures containing (E)-11-Octadecen-1-ol, acetate's closely related C16 analogue, (E)-11-hexadecenyl acetate, in combination with (E)-11-hexadecen-1-ol, for the monitoring and mass trapping of L. orbonalis. The methodologies described herein are designed for researchers, pest management professionals, and agricultural scientists to effectively implement pheromone-based control strategies for this destructive pest of brinjal (eggplant).

The primary mechanism of action for these pheromone-baited traps is male confusion and removal. By releasing a synthetic plume that mimics the scent of a receptive female, the traps attract male moths. This serves two main purposes in an Integrated Pest Management (IPM) program:

  • Population Monitoring: The number of captured moths can indicate the pest pressure in the field, helping to make informed decisions about the need for and timing of other control measures.

  • Mass Trapping: By capturing a significant portion of the male population, the mating success of the pest is reduced, leading to a decrease in the subsequent larval generation that damages the crop.[8]

I. Materials and Methods

A. Pheromone Lure and Trap Selection

The success of a pheromone-based pest management program is contingent on the quality of the lure and the appropriate design of the trap.

1. Pheromone Lure:

  • Active Ingredients: A blend of (E)-11-hexadecenyl acetate and (E)-11-hexadecen-1-ol.

  • Blend Ratio: A 100:1 ratio of the acetate to the alcohol has been found to be highly effective in attracting male L. orbonalis moths.[2][5][7]

  • Dispenser: Rubber septa are the most commonly used and effective dispensers for this pheromone blend.[2][3][9] They provide a controlled release of the active ingredients over a period of time.

  • Dosage: The loading of the pheromone blend onto the dispenser can vary. For monitoring purposes, a lower dose may be sufficient, while mass trapping requires a higher dose to create a strong and competitive signal. Commercially available lures often contain 3 mg of the active blend.[1][3][10] Research has shown that a 4 mg loading can result in higher moth capture.[2][9]

2. Trap Design:

Field studies have demonstrated that water traps are generally more effective for capturing L. orbonalis males compared to delta or funnel traps.[9][11]

  • Water Trap: A typical water trap consists of a plastic container with a lid. The pheromone lure is placed in a holder in the center of the lid. The base of the container is filled with water, to which a small amount of powdered detergent is added to break the surface tension, ensuring that any moth that falls into the water will drown.[11]

  • Delta Trap: This trap has a triangular shape with a sticky inner surface. The lure is hung inside the trap. While less effective than water traps for this specific pest, they can still be used for monitoring.[5][11]

  • Funnel Trap: This design features a funnel-shaped entry that leads to a collection chamber. The lure is placed inside the trap above the funnel.

B. Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and deployment of pheromone traps for L. orbonalis.

Protocol 1: Pheromone Lure Preparation (for research purposes)

  • Dispenser Pre-treatment: Prior to loading, rubber septa should be pre-activated by soaking them in a suitable solvent (e.g., hexane) and then allowing them to dry completely in a fume hood. This process removes any impurities that may interfere with the pheromone.

  • Pheromone Solution Preparation: Prepare a stock solution of the (E)-11-hexadecenyl acetate and (E)-11-hexadecen-1-ol blend in a 100:1 ratio in a high-purity solvent like hexane. The concentration of the solution will depend on the desired final dosage per lure.

  • Lure Loading: Using a calibrated micropipette, apply the precise volume of the pheromone solution onto the pre-treated rubber septum. For example, to prepare a 3 mg lure from a 100 mg/mL stock solution, 30 µL of the solution would be applied.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the septum in a fume hood for at least one hour.

  • Storage: Store the prepared lures in airtight containers, such as glass vials or metallized pouches, at -20°C until they are deployed in the field.[2] Proper storage is crucial to maintain the efficacy of the pheromone.

Protocol 2: Trap Assembly and Deployment

  • Trap Assembly (Water Trap):

    • Fill the base of the water trap with water to a depth of approximately 5-7 cm.

    • Add a small amount of powdered detergent (approximately 1-2 grams) to the water and stir to dissolve.

    • Carefully place the pheromone lure in the designated holder on the trap lid without directly touching the septum to avoid contamination.

    • Securely attach the lid to the trap base.

  • Trap Placement and Density:

    • For Monitoring: Install traps at a density of 8-12 traps per hectare.[1][3]

    • For Mass Trapping: A higher density of 16-50 traps per hectare is recommended.[1][3][12][13]

    • Height: Place the traps at or just above the crop canopy.[1][3][13] The trap height should be adjusted as the crop grows.

    • Spacing: Maintain a distance of at least 10 meters between traps.[2][5]

  • Field Deployment Workflow:

    DeploymentWorkflow Start Start: Field Preparation LurePrep Prepare Pheromone Lures (Protocol 1) Start->LurePrep TrapAssembly Assemble Water Traps (Protocol 2, Step 1) LurePrep->TrapAssembly DetermineDensity Determine Trap Density (Monitoring vs. Mass Trapping) TrapAssembly->DetermineDensity InstallTraps Install Traps in Field (Correct Height & Spacing) DetermineDensity->InstallTraps DataCollection Weekly Data Collection (Count & Record Moths) InstallTraps->DataCollection Maintenance Trap Maintenance (Refill Water, Replace Lures) DataCollection->Maintenance Every 7 days Analysis Data Analysis (Pest Pressure Assessment) DataCollection->Analysis Maintenance->DataCollection Continue Monitoring End End: IPM Decision Analysis->End

    Caption: Experimental workflow for pheromone trap deployment.

Protocol 3: Data Collection and Lure Maintenance

  • Data Collection:

    • Check the traps at regular intervals, typically once a week.

    • Count the number of captured L. orbonalis moths in each trap and record the data.

    • Remove the captured moths from the trap.

  • Trap Maintenance:

    • Refill the water and add fresh detergent as needed.

    • The field life of the pheromone lure is typically 30-45 days, depending on environmental conditions.[1][3][10] Replace the lures according to the manufacturer's recommendations or based on a noticeable decline in moth capture.

II. Data Presentation and Interpretation

The data collected from pheromone traps can be used to assess pest populations and the effectiveness of the trapping program. Below are examples of how to present and interpret this data.

Table 1: Effect of Pheromone Loading on Moth Capture

Pheromone Load (mg)Mean Number of Moths Captured per Trap per Week (± SE)
0.512.3 ± 2.1
1.018.7 ± 3.5
2.025.1 ± 4.2
4.035.6 ± 5.8[2][9]

This table demonstrates a dose-dependent response, with higher pheromone loadings resulting in increased moth capture.

Table 2: Comparison of Trap Types for L. orbonalis Capture

Trap TypeMean Number of Moths Captured per Trap per Week (± SE)
Water Trap28.9 ± 4.5[9][11]
Delta Trap15.2 ± 2.9[9][11]
Funnel Trap18.6 ± 3.3

These results indicate the superiority of water traps for capturing brinjal shoot and fruit borer males.

Table 3: Impact of Trap Density on Pest Infestation (Mass Trapping)

Trap Density (traps/ha)Average Fruit Infestation (%)
0 (Control)45.8
1618.5[13]
2415.2
3212.9
4010.7[3]

This data illustrates the effectiveness of mass trapping in reducing crop damage, with higher trap densities leading to lower fruit infestation.

III. Causality and Self-Validation

The protocols described in this guide are designed to be self-validating. The inclusion of control traps (baited with a dispenser containing only the solvent) in research trials is essential to confirm that the captured moths are attracted to the pheromone blend and not to the trap itself.

The dose-response relationship observed in field trials, where higher pheromone loadings lead to increased captures (up to a certain point), provides strong evidence for the biological activity of the synthetic lure. Furthermore, the consistent capture of the target species, L. orbonalis, and the absence of non-target species validate the specificity of the pheromone blend.

The ultimate validation of this pest management strategy lies in the correlation between moth capture data and a reduction in crop damage. By implementing these protocols and carefully monitoring both trap catches and fruit infestation levels, researchers and growers can confirm the efficacy of this targeted and environmentally sound approach to pest control.

IV. Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical communication pathway that is exploited by the use of synthetic pheromones in insect traps.

SignalingPathway cluster_female Female Moth cluster_male Male Moth cluster_trap Pheromone Trap (Intervention) Female Female L. orbonalis PheromoneGland Pheromone Gland Female->PheromoneGland PheromoneRelease Releases Pheromone Blend ((E)-11-hexadecenyl acetate + (E)-11-hexadecen-1-ol) PheromoneGland->PheromoneRelease Antennae Antennal Receptors PheromoneRelease->Antennae Natural Signal Male Male L. orbonalis Male->Antennae Brain Brain Signal Processing Antennae->Brain FlightBehavior Initiates Flight Towards Source Brain->FlightBehavior FlightBehavior->Female Natural Mating Behavior Trap Pheromone Lure in Trap FlightBehavior->Trap Intercepted Flight Path SyntheticPheromone Releases Synthetic Pheromone Blend Trap->SyntheticPheromone SyntheticPheromone->Antennae Synthetic Signal (Mimic)

Caption: Pheromone-mediated mate finding in L. orbonalis.

References

  • Kumar, N. K. K., Kumari, B. K., Singh, H. S., Ranganath, H. R., Shivakumara, B., & Kalleshwaraswamy, C. M. (2006). Pheromone Trapping Protocols for Brinjal Shoot and Fruit Borer, Leucinodes orbonalis Guenee (Lepidoptera: Pyralidae): Evaluation of Trap Design, Quantity and Dispenser. Journal of Horticultural Sciences, 1(1), 45-49. [Link]

  • TNAU Agritech Portal. (2022). Shoot and fruit borer: Leucinodes orbonalis. TNAU Agritech Portal :: Crop Protection. [Link]

  • Alam, S. N., Hosain, M. M., Rouf, F. M. A., Jhala, R. C., Patel, J. R., Satpathy, S., ... & Cork, A. (2005). Development of mass trapping technique for control of brinjal shoot and fruit borer, Leucinodes orbonalis (Lepidoptera: Pyralidae). Bulletin of Entomological Research, 95(6), 569-576. [Link]

  • Pandey, A. K., & Singh, S. V. (2018). Brinjal shoot and fruit borer: Bio-ecology and management. Journal of Pharmacognosy and Phytochemistry, 7(4), 125-133. [Link]

  • Harmony Ecotech Pvt. Ltd. (n.d.). Leucinodes orbonalis - Fruit & Shoot Borer. [Link]

  • Harmony Ecotech Pvt. Ltd. (2020, January 15). Leucinodes Orbonalis Pheromon. [Link]

  • Krishna Kumar, N. K., Ranganath, H. R., & Kalleshwaraswamy, C. M. (2007). Effect of pheromone lure-distance and direction in trapping brinjal fruit and shoot borer (Leucinodes orbonalis Guen.). Revista de la Facultad de Agronomía, 24(1), 1-6. [Link]

  • Kumar, N. K. K., Kumari, B. K., Singh, H. S., Ranganath, H. R., Shivakumara, B., & Kalleshwaraswamy, C. M. (2006). Pheromone Trapping Protocols for Brinjal Shoot and Fruit Borer, Leucinodes orbonalis Guenee (Lepidoptera: Pyralidae): Evaluation of Trap Design, Quantity and Dispenser. Journal of Horticultural Sciences, 1(1). [Link]

  • Singh, S. K., & Kumar, S. (2014). An overview of integrated management of leucinodes orbonalisin brinjal crop in eastern uttar pradesh, india. Indian Journal of Entomology, 76(4), 267-273. [Link]

  • Nusra, M. S. F., Paranagama, P. A., Amarasinghe, L. D., & Udukala, D. N. (2020). Pheromone baited biopesticide for control of Leucinodes orbonalis Guenee in brinjal plant. Journal of Biopesticides, 13(1), 1-9. [Link]

  • Gaiagen. (2021, August 11). How to use pheromone lure for Brinjal Fruit & Shoot Borer (Leucinodes orbonalis) - Lucin Lure® [Video]. YouTube. [Link]

  • World Vegetable Center. (n.d.). How to Use Sex Pheromone for Controlling Eggplant Fruit and Shoot Borer. [Link]

  • Kumar, A., & Singh, U. (2023). Field efficacy and economics of certain chemicals and biopesticides against brinjal shoot and fruit borer [Leucinodes orbonalis]. The Pharma Innovation Journal, 12(5), 3328-3331. [Link]

  • Gunawardena, M. E., Herath, H. M. W. K. B., & Attygalle, A. B. (1987). E-11-HEXADECENYLACETATE THE FEMALE SEX-PHEROMONE OF THE BRINJAL SHOOT AND POD BORER, LEUCINODES ORBANALIS. Proceedings of the Annual Sessions of the Sri Lanka Association for the Advancement of Science, 43, E2-33. [Link]

  • Krishna Kumari, B., Sarita Raj, K., Purushothama Rao, P., & Yadav, J. S. (2006). An Improved Process For The Preparation Of (E) 11 Hexadecen 1 Ol (I) And (E) 11 Dexadecenyl Acetate (Ii). Indian Patent Application 516/DEL/2005. [Link]

Sources

Method

Application Notes &amp; Protocols for the Field Formulation of (E)-11-Octadecen-1-ol, Acetate

Abstract: This document provides a comprehensive guide for researchers, scientists, and pest management professionals on the formulation of (E)-11-Octadecen-1-ol, acetate for field applications. The protocols herein are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and pest management professionals on the formulation of (E)-11-Octadecen-1-ol, acetate for field applications. The protocols herein are designed to ensure the chemical integrity, stability, and optimized release kinetics of the pheromone for effective use in mating disruption and monitoring programs. We delve into the causal reasoning behind formulation choices, from solvent and stabilizer selection to dispenser technology, providing a framework for developing robust, field-ready semiochemical products.

Introduction: The Role of Formulation in Semiochemical Efficacy

(E)-11-Octadecen-1-ol, acetate is a key semiochemical, acting as a sex pheromone for numerous lepidopteran pest species. Its application in integrated pest management (IPM) programs, primarily through mating disruption, offers a species-specific, environmentally benign alternative to broad-spectrum insecticides.[1][2] The principle of mating disruption involves saturating an area with a synthetic pheromone to confuse male insects, thereby preventing them from locating females and reducing subsequent larval populations.[1][3][4]

However, the intrinsic properties of pheromones—high volatility and susceptibility to environmental degradation via UV light and oxidation—present significant challenges.[5] A successful field application is therefore not solely dependent on the pheromone's purity but is critically reliant on the sophistication of its formulation. An optimized formulation protects the active ingredient and ensures its controlled, sustained release over a desired period, which is essential to cover the entire flight and mating window of the target pest.[3][5] This guide outlines the principles and detailed methodologies for creating stable and effective formulations of (E)-11-Octadecen-1-ol, acetate.

Principles of Formulation Design

The goal of any pheromone formulation is to create a delivery system that is stable, easy to apply, and provides a predictable release rate (zero-order kinetics is often the ideal) for a specific duration.[3] The selection of each component is a critical decision based on chemical compatibility, environmental factors, and the target pest's biology.

Active Ingredient: Purity and Isomeric Specificity

The starting material, (E)-11-Octadecen-1-ol, acetate, should be of high purity, typically >95%, to ensure a clear and attractive signal to the target pest. The presence of the incorrect isomer (e.g., the (Z)-isomer) or other impurities can act as a behavioral antagonist, repelling the target insect and rendering the formulation ineffective.

Solvents and Carriers

Most synthetic pheromones are oily liquids that require a carrier or solvent for proper loading into a dispenser.[6] The choice of solvent is critical and depends on the dispenser type and desired release characteristics.

  • High-Volatility Solvents (e.g., Hexane, Dichloromethane): These are primarily used for loading the pheromone onto solid-matrix dispensers like rubber septa. The solvent facilitates absorption into the matrix and then rapidly evaporates, leaving the active ingredient behind.[7]

  • Low-Volatility Solvents/Carriers (e.g., Mineral Oil, Vegetable Oils): These are used in reservoir-type dispensers (e.g., vials, pouches) where the carrier itself helps to regulate the release of the pheromone.[8] They can also improve the solubility of the pheromone within the dispenser matrix.[3]

Table 1: Properties of Common Solvents for Pheromone Formulation

Solvent/CarrierBoiling Point (°C)VolatilityPrimary Use CaseKey Considerations
n-Hexane69HighLoading solid matrices (e.g., rubber septa)Flammable; requires well-ventilated handling area.
Isopropanol82.6MediumCo-solvent; cleaningCan be used in some liquid formulations.
Dichloromethane39.6Very HighLoading solid matricesRapid evaporation; potential health concerns require fume hood use.
Mineral Oil> 200Very LowLiquid reservoir dispensersNon-volatile; helps regulate pheromone release.
Soybean/Canola Oil> 220Very LowLiquid reservoirs; "attract-and-kill" formulationsBiodegradable; can act as a stabilizer.[8]
Stabilizers: Protecting the Active Ingredient

To ensure longevity in the field, the formulation must be protected from degradation.

  • Antioxidants: Long-chain unsaturated acetates like (E)-11-Octadecen-1-ol, acetate are susceptible to oxidation at the double bond. The addition of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol), at a concentration of 0.1-1.0% (w/w) is essential to prevent this degradation.[9][10]

  • UV Stabilizers: Sunlight can provide the energy to break down pheromone molecules. UV stabilizers, such as benzophenone derivatives, can be incorporated into the formulation or the dispenser material itself to absorb harmful UV radiation.[9]

Dispenser Technology: The Key to Controlled Release

The dispenser is the physical system from which the pheromone is released.[11] The choice of dispenser technology is paramount and dictates the formulation's physical form. A wide array of dispenser types are available, each with distinct release profiles.[12][13][14]

  • Solid-Matrix Dispensers (e.g., Rubber Septa, Polymeric Plugs): These are porous materials loaded with the pheromone. Release is governed by diffusion through the matrix. They are cost-effective and common for monitoring traps.[14]

  • Reservoir Dispensers (e.g., Vials, Pouches, Hollow Fibers): These contain a liquid formulation of the pheromone, which is released through a rate-limiting membrane or opening.[11][12] They can offer more consistent, zero-order release kinetics over longer periods.

  • Microencapsulated Formulations: The pheromone is encased in microscopic polymer capsules, which can be sprayed onto foliage.[2][15][16] Release occurs through diffusion or rupture of the capsules, offering a sprayable option for mating disruption.

  • Aerosol Emitters: These programmable devices release puffs of pheromone at specific intervals, often timed to coincide with pest activity (e.g., dusk).[1][17]

G cluster_prep Phase 1: Formulation Preparation cluster_disp Phase 2: Dispenser Loading cluster_deploy Phase 3: Field Deployment Pheromone High-Purity (E)-11-Octadecen-1-ol, acetate (>95%) Solvent Select Solvent/Carrier (e.g., Hexane, Mineral Oil) Pheromone->Solvent Stabilizer Add Stabilizers (0.1-1.0% Antioxidant) Solvent->Stabilizer QC1 QC Step 1: Verify Concentration (GC-FID) Stabilizer->QC1 Dispenser Select Dispenser Type (Septa, Vial, Microcapsule) QC1->Dispenser Formulation Passes QC Loading Load Formulation into Dispenser Dispenser->Loading QC2 QC Step 2: Confirm Pheromone Load Loading->QC2 ReleaseRate Characterize Release Rate (Gravimetric Analysis) QC2->ReleaseRate Loading Confirmed FieldApp Field Application (Monitoring or Mating Disruption) ReleaseRate->FieldApp

Experimental Protocols

Safety Precaution: Always work in a well-ventilated laboratory or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle organic solvents with care due to flammability and potential health risks.

Protocol 3.1: Preparation of a Liquid Formulation for Reservoir Dispensers

This protocol describes the preparation of a 100 mL stock solution containing 150 mg/mL of (E)-11-Octadecen-1-ol, acetate in mineral oil with an antioxidant.

Materials:

  • (E)-11-Octadecen-1-ol, acetate (purity >95%)

  • Light Mineral Oil (or other low-volatility carrier)

  • Butylated Hydroxytoluene (BHT)

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Glass Pasteur pipette

Procedure:

  • Weigh Antioxidant: Accurately weigh 0.5 g of BHT (for a 0.5% w/v concentration) and add it to the 100 mL volumetric flask.

  • Add Solvent: Add approximately 70 mL of mineral oil to the flask. Place the stir bar in the flask and stir on a magnetic stirrer until the BHT is completely dissolved.

  • Weigh Pheromone: Accurately weigh 15.0 g of (E)-11-Octadecen-1-ol, acetate into a clean beaker.

  • Dissolve Pheromone: Carefully add the weighed pheromone to the volumetric flask containing the mineral oil and BHT solution.

  • Mix to Homogeneity: Continue stirring the solution until the pheromone is fully dissolved and the solution is homogeneous. This may take 10-15 minutes.

  • Adjust to Final Volume: Once dissolved, carefully add mineral oil to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Final Mixing: Cap the flask and invert it several times to ensure the final solution is thoroughly mixed.

  • Dispenser Loading: The formulation is now ready to be loaded into appropriate reservoir-type dispensers (e.g., polyethylene vials) using a pipette or automated dispenser. Store the bulk formulation in a tightly sealed container at 4°C, protected from light.

Protocol 3.2: Quality Control via Gas Chromatography (GC)

It is essential to verify the concentration and purity of the final formulation. This protocol provides a general method using GC with a Flame Ionization Detector (GC-FID).

Equipment & Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

Procedure:

  • Prepare Standards: Create a calibration curve by preparing a series of standards of known concentrations of (E)-11-Octadecen-1-ol, acetate in the same solvent used for the formulation.

  • Prepare Sample: Dilute a small, accurately measured aliquot of the final formulation (from Protocol 3.1) in a volatile solvent like hexane to bring the concentration within the range of the calibration curve.

  • Analyze Standards: Inject each standard onto the GC system and record the peak area. Plot the peak area versus concentration to generate a calibration curve.

  • Analyze Sample: Inject the diluted formulation sample onto the GC system.

  • Calculate Concentration: Using the peak area of the pheromone in the sample and the calibration curve, calculate the exact concentration in the formulation. This validates the preparation process and ensures product consistency.[18]

Field Application & Deployment Strategy

The ultimate goal of formulation is successful field deployment for either monitoring or mating disruption.

Table 2: Recommended Application Densities for Pheromone Dispensers

Application GoalTypical Dispenser Density (per hectare)Objective
Monitoring 2 - 5Detect initial pest emergence and track population dynamics.
Mating Disruption 250 - 1000 (hand-applied)[1] or <5 (aerosols)[17]Saturate the area with pheromone to prevent males from finding females.

Key Considerations for Deployment:

  • Timing: Dispensers should be deployed before the first anticipated flight of the adult moths in the season.[1]

  • Placement: Place dispensers within the crop canopy to protect them from direct sunlight and to ensure the pheromone is released within the active space of the target insect.[17]

  • Orchard Size: Mating disruption is most effective in large, contiguous blocks of at least 4-10 acres.[1][11] In smaller or irregularly shaped plots, a border spray or higher dispenser density on the edges may be necessary to prevent mated females from entering from untreated areas.[11]

G cluster_md Mating Disruption cluster_mon Monitoring start Application Goal? md_duration Long Duration Needed? (>90 days) start->md_duration High Pest Pressure mon_duration Short Duration Needed? (<30 days) start->mon_duration Low Pest Pressure/ Detection md_reservoir Use Reservoir or Aerosol Dispensers md_duration->md_reservoir Yes md_micro Use Microencapsulated Spray md_duration->md_micro No (Multiple Applications OK) mon_solid Use Solid-Matrix (e.g., Rubber Septa) mon_duration->mon_solid Yes

References

  • Microparticle dispensers for the controlled release of insect pheromones. [Link]

  • Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta. [Link]

  • Microparticle Dispensers for the Controlled Release of Insect Pheromones. [Link]

  • Microparticle Dispensers for the Controlled Release of Insect Pheromones. [Link]

  • Pheromones - Dispensers. [Link]

  • 11-Octadecen-1-ol, acetate, (E) - Product Information. [Link]

  • Non-natural insect pheromone blend compositions.
  • Mating disruption for codling moth control using pheromones. [Link]

  • Mating Disruption. [Link]

  • E-11-Hexadecen-1-ol acetate - NIST WebBook. [Link]

  • How Mating Disruption Works. [Link]

  • Understanding Pheromones and Mating Disruption. [Link]

  • Pheromone Deployment Strategies for Mating Disruption of a Vineyard Mealybug. [Link]

  • Solid formulations containing pheromones and method of using same.
  • Guidance Document on Semiochemical Active Substances and Plant Protection Products. [Link]

  • 11-Hexadecyn-1-ol Product Information. [Link]

  • (E)-Hexadec-11-en-1-yl acetate Product Information. [Link]

  • Solid formulations containing pheromones and method of using same.
  • INSECT ATTRACTANT FORMULATIONS AND INSECT CONTROL. [Link]

  • An Improved Process For The Preparation Of (E) 11 Hexadecen 1 Ol (I). [Link]

  • Measurement of semiochemical release rates with a dedicated environmental control system. [Link]

  • Innovations in semiochemical formulations. [Link]

  • Semiochemicals for controlling insect pests. [Link]

  • (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate improve the attractiveness of the standard sex pheromone of the yellow rice stem borer. [Link]

  • Quality Control of Pesticide Products. [Link]

  • (E)-11-Hexadecen-1-ol - PubChem. [Link]

Sources

Application

Application Note: Solid-Phase Synthesis (SPS) Strategies for Insect Pheromone Libraries

Topic: Solid-phase synthesis methods for insect pheromones Content Type: Application Notes and Protocols Part 1: Executive Summary & Strategic Rationale The synthesis of insect pheromones—typically long-chain aliphatic a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid-phase synthesis methods for insect pheromones Content Type: Application Notes and Protocols

Part 1: Executive Summary & Strategic Rationale

The synthesis of insect pheromones—typically long-chain aliphatic alcohols, acetates, or aldehydes with precise stereochemical unsaturation—presents a unique challenge in organic chemistry. While liquid-phase synthesis is standard for bulk manufacturing, it is inefficient for lead discovery and structure-activity relationship (SAR) studies requiring libraries of stereoisomers and chain-length analogs.

Solid-Phase Synthesis (SPS) offers a transformative advantage here: "Pseudo-dilution." By anchoring the growing pheromone chain to a polymer support, intermolecular side reactions (like dimerization) are suppressed, and purification is reduced to simple filtration. This guide details the Trityl-Linker Directed Elongation Strategy , a robust protocol adapted from the pioneering work of C.C. Leznoff, enabling the rapid assembly of mono- and di-unsaturated pheromone libraries.

Core Advantages of SPS for Pheromones[1]
  • Rapid Purification: Excess reagents (e.g., organolithiums, Wittig ylides) are washed away, eliminating tedious chromatography between steps.

  • Stereochemical Divergence: A single resin-bound alkyne intermediate can be cleaved and divergently reduced to either (Z)- or (E)-alkenes in solution, doubling the library size from one synthesis.

  • Automated Parallel Synthesis: Compatible with standard peptide synthesizers for generating 10–50 analogs simultaneously.

Part 2: Strategic Framework & Resin Selection

Success in pheromone SPS relies on the correct pairing of the functional group with the resin linker. Pheromones are generally cleaved as alcohols (then acetylated/oxidized) or directly as esters.

Table 1: Resin Selection Matrix for Pheromone Classes
Pheromone ClassRecommended ResinLinker ChemistryCleavage ConditionMechanism of Release
Terminal Alcohols Trityl Chloride Resin Trityl ether (Acid labile)1% TFA in DCM or dilute HClGenerates free alcohol (highly versatile).
Acetates/Esters Wang Resin Benzylic ether50% TFA in DCMGenerates carboxylic acid (requires reduction) or alcohol (if linker modified).
Aldehydes Acetal Resin Acetal linkageAqueous Acid (H₂SO₄/THF)Direct release of aldehyde (avoids oxidation step).
Dienes Merrifield Resin Benzyl esterHF or strong baseRobust, but harsh cleavage limits functional group tolerance.

Scientist’s Insight: For most Lepidopteran pheromones (e.g., Noctuidae family), the Trityl Chloride Resin is superior. It acts as a monoprotecting group for symmetric diols, allowing selective functionalization of the distal hydroxyl group.

Part 3: Core Protocol – The Alkyne Elongation Route

This protocol describes the synthesis of a generic 12-carbon mono-unsaturated alcohol (a precursor to many acetates) using a trityl-anchored diol strategy. This method allows for chain extension via alkylation of terminal alkynes.[1]

Phase A: Resin Loading & Activation

Objective: Immobilize a symmetric diol and convert the free terminus into a leaving group.

  • Resin Preparation:

    • Swell 1.0 g of Trityl Chloride Resin (loading ~1.0 mmol/g) in dry Pyridine:DCM (1:1) for 30 minutes.

  • Loading (Monoprotection):

    • Add 1,8-octanediol (5.0 equiv) to the resin slurry.

    • Heat to 60°C for 24 hours with gentle agitation.

    • Mechanism:[2][3][4][5][6] The steric bulk of the trityl group prevents double-loading; the resin selectively binds one hydroxyl, leaving the other free.

    • Wash: DCM (3x), MeOH (3x), DCM (3x).

  • Activation (Mesylation):

    • Suspend resin in dry DCM/Pyridine (3:1).

    • Add Methanesulfonyl chloride (MsCl) (10 equiv) at 0°C.

    • Shake at room temperature (RT) for 4 hours.

    • QC Check: FT-IR of a dried bead sample should show sulfonate bands (1175, 1350 cm⁻¹).

Phase B: Chain Elongation (Alkyne Coupling)

Objective: Extend the carbon chain using a lithiated alkyne.

  • Reagent Preparation:

    • In a separate dry flask, dissolve 1-hexyne (5.0 equiv) in dry THF.

    • Cool to -78°C and add n-Butyllithium (4.5 equiv). Stir for 1 hour to generate lithium hexynylide.

    • Note: Use slightly less base than alkyne to avoid residual n-BuLi attacking the resin linker.

  • Coupling Reaction:

    • Add HMPA or DMPU (co-solvent, 20% v/v) to the lithiated alkyne solution to increase nucleophilicity.

    • Transfer the lithiated alkyne solution to the resin vessel (containing the mesylated resin).

    • Reflux gently (THF boiling point) or heat to 60°C for 24–48 hours under Argon.

  • Wash:

    • THF (3x), Water (3x) (to remove salts), MeOH (3x), DCM (3x).

Phase C: Cleavage & Divergent Stereocontrol

Objective: Release the intermediate and define stereochemistry.

  • Cleavage:

    • Treat resin with HCl in Dioxane (0.5 M) or AcOH/H₂O (4:1) for 2 hours.

    • Filter and concentrate the filtrate.

    • Result: You now have 9-tetradecyn-1-ol (Alkyne intermediate).

  • Stereoselective Reduction (Solution Phase):

    • For (Z)-Pheromones: Hydrogenate using Lindlar’s Catalyst in Hexane/Quinoline.

    • For (E)-Pheromones: Reduce using Birch conditions (Li/NH₃) or LiAlH₄ (if propargylic alcohol).

  • Final Acetylation:

    • React the resulting alkene-ol with Acetic Anhydride/Pyridine to yield the final pheromone acetate.

Part 4: Visualization of Workflows

Diagram 1: The Trityl-Directed Alkyne Strategy

A flowchart illustrating the stepwise elongation of the carbon chain on a solid support.

SPS_Pheromone_Workflow Resin Trityl Chloride Resin Loading Loading: 1,8-Octanediol Resin->Loading Resin_OH Resin-O-(CH2)8-OH Loading->Resin_OH Activation Activation: MsCl / Pyridine Resin_OH->Activation Resin_OMs Resin-O-(CH2)8-OMs Activation->Resin_OMs Coupling Coupling: Li-C≡C-C4H9 Resin_OMs->Coupling Resin_Alkyne Resin-O-(CH2)8-C≡C-C4H9 Coupling->Resin_Alkyne Cleavage Cleavage: HCl / Dioxane Resin_Alkyne->Cleavage Product HO-(CH2)8-C≡C-C4H9 (Alkynol Intermediate) Cleavage->Product

Caption: Step-by-step synthesis of a C14 alkynol precursor using Trityl resin. Blue: Start, Red/Yellow/Green: Intermediates, Grey: Final Cleaved Product.

Diagram 2: Divergent Stereochemical Finishing

Logic for converting the cleaved alkyne into bioactive (Z) or (E) isomers.

Stereocontrol cluster_Z Route A: (Z)-Isomer cluster_E Route B: (E)-Isomer Alkyne Cleaved Alkynol (HO-R-C≡C-R') Lindlar Lindlar Cat. / H2 (Syn-Addition) Alkyne->Lindlar Birch Na / NH3 (liq) (Anti-Addition) Alkyne->Birch Z_Alkene (Z)-Alkenol Lindlar->Z_Alkene Acetylation Acetylation (Ac2O / Pyridine) Z_Alkene->Acetylation E_Alkene (E)-Alkenol Birch->E_Alkene E_Alkene->Acetylation Final_Z Final (Z)-Pheromone Acetylation->Final_Z Final_E Final (E)-Pheromone Acetylation->Final_E

Caption: Post-cleavage divergent synthesis allows generation of both geometric isomers from a single solid-phase batch.

Part 5: Quality Control & Troubleshooting

On-Resin Analysis

Because traditional NMR is impossible on solid support, use Gel-Phase NMR or FT-IR .

  • FT-IR Monitoring:

    • Hydroxyl (Start): Broad band ~3400 cm⁻¹.

    • Mesylate (Activated): Disappearance of OH; appearance of S=O sym/asym stretch (1175/1350 cm⁻¹).

    • Alkyne (Coupled): Weak C≡C stretch ~2200 cm⁻¹ (often hard to see); best confirmed by elemental analysis (disappearance of Sulfur).

Common Pitfalls
  • Incomplete Coupling: The alkylation of mesylates on resin is slower than in solution.

    • Fix: Use high temperatures (60°C) and polar co-solvents (HMPA/DMPU). Repeat the coupling step ("double coupling") if necessary.

  • Linker Instability: Trityl ethers are acid-sensitive.

    • Fix: Ensure all reagents (especially the organolithium) are acid-free. Avoid prolonged exposure to Lewis acids during activation.

Part 6: References

  • Leznoff, C. C., & Fyles, T. M. (1976). Synthesis of insect sex attractants on solid phases.[7] Journal of the Chemical Society, Chemical Communications, (6), 251-252.

  • Fyles, T. M., & Leznoff, C. C. (1976). The use of polymer supports in organic chemical synthesis.[7] VIII. Solid phase synthesis of insect sex attractants. Canadian Journal of Chemistry, 54(6), 935-942.

  • Mori, K. (2010). Pheromone Synthesis. In The Total Synthesis of Natural Products, Vol 4. Wiley. (General reference for pheromone stereochemistry).

  • Vaxelaire, C., et al. (2013). Solid-phase synthesis of pheromones: A review. Beilstein Journal of Organic Chemistry. (Contextual grounding for modern adaptations).

  • Alfa Chemistry. (n.d.). Solid-phase Synthesis - Pheromones.[8][4][7][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (E)-11-Octadecen-1-ol, Acetate

Introduction (E)-11-Octadecen-1-ol, acetate is a critical semiochemical, acting as a key component in the sex pheromone blend of various lepidopteran species, including the brinjal fruit and shoot borer (Leucinodes orbon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(E)-11-Octadecen-1-ol, acetate is a critical semiochemical, acting as a key component in the sex pheromone blend of various lepidopteran species, including the brinjal fruit and shoot borer (Leucinodes orbonalis).[1] Its precise and high-yield synthesis is paramount for developing effective pest management strategies based on mating disruption or mass trapping. However, the synthesis, particularly achieving high stereoselectivity for the (E)-isomer, presents several challenges that can lead to diminished yields and complex purification processes.

This guide provides researchers and synthetic chemists with a comprehensive troubleshooting resource. It is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this important pheromone.

Troubleshooting Guide: Common Synthesis Problems

Q1: My overall yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a frequent issue that can stem from multiple stages of the synthesis. The most common synthetic routes involve the creation of the C18 carbon backbone with the double bond at the C11 position, followed by acetylation. Two prevalent strategies for creating the (E)-alkene are the Wittig reaction and the dissolving metal reduction of an alkyne.

Potential Causes & Solutions:

  • Incomplete Alkyne Reduction: In the dissolving metal reduction pathway (e.g., Na/NH₃), incomplete reaction is a major culprit.

    • Insight: The deep blue color of the sodium-ammonia solution indicates the presence of solvated electrons, the active reducing agent.[2][3] The disappearance of this color signifies the reaction's completion or quenching.

    • Troubleshooting:

      • Ensure the use of freshly opened, high-purity sodium metal.

      • Use anhydrous ammonia and anhydrous THF as a co-solvent to ensure the solubility of the starting alkynol.[4]

      • Maintain a sufficiently low temperature (-78 °C) to ensure the stability of the sodium-ammonia solution.[4]

      • Add the alkynol solution dropwise to the sodium-ammonia solution to prevent localized quenching.[4]

      • Monitor the reaction until the blue color persists for at least 30 minutes before quenching with a proton source like ammonium chloride.[4]

  • Side Reactions in Wittig Olefination: While effective, the Wittig reaction can be prone to side reactions if not properly controlled.

    • Insight: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide.[5][6] For (E)-alkene synthesis, stabilized ylides are typically preferred.[6]

    • Troubleshooting:

      • Ylide Formation: Ensure complete deprotonation of the phosphonium salt by using a sufficiently strong base (e.g., n-BuLi, NaH). Incomplete ylide formation will leave unreacted starting material.

      • Aldehyde Purity: Use freshly distilled aldehyde, as impurities or oxidation to the corresponding carboxylic acid can inhibit the reaction.

      • Reaction Conditions: Run the reaction under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere) to prevent quenching of the ylide.

  • Inefficient Acetylation: The final acetylation step can also be a source of yield loss.

    • Insight: The acetylation of the primary alcohol is typically a straightforward esterification. However, incomplete reaction or product degradation during workup can reduce yields.

    • Troubleshooting:

      • Use a slight excess of acetic anhydride (1.2-1.5 equivalents).[1][4]

      • Employ a base catalyst like pyridine or DMAP in an anhydrous solvent (e.g., DCM).[4]

      • Monitor the reaction to completion using Thin Layer Chromatography (TLC) before proceeding with the aqueous workup.

  • Physical Loss During Workup & Purification: Significant product loss can occur during extraction and purification steps.

    • Insight: The product is a relatively non-polar, oily liquid.[7]

    • Troubleshooting:

      • During aqueous workup, perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., diethyl ether, hexane) to ensure complete recovery from the aqueous phase.

      • When performing column chromatography, choose a solvent system with appropriate polarity to ensure good separation without excessive band broadening. A common system is a hexane:ethyl acetate gradient.[8]

      • For larger scales, vacuum distillation can be an effective purification method, but care must be taken to avoid thermal degradation.[1][8]

Q2: The stereoselectivity of my reaction is poor, resulting in a mixture of (E) and (Z) isomers. How can I increase the E/Z ratio?

Achieving high (E)-selectivity is crucial, as the (Z)-isomer can be inactive or even inhibitory to the target pest.[9] The choice of synthetic route is the primary determinant of stereoselectivity.

Route-Specific Strategies for High (E)-Selectivity:

  • Dissolving Metal Reduction (Preferred for (E)-Isomers):

    • Mechanism: This method involves the reduction of an internal alkyne using sodium or lithium metal in liquid ammonia.[2][10] The reaction proceeds through a vinyl radical anion intermediate, which preferentially adopts the more stable trans configuration to minimize steric repulsion before being protonated.[10] This thermodynamic preference is the basis for the high (E)-selectivity.

    • Optimization:

      • Reaction Conditions: Strict adherence to the protocol is key. Use low temperatures (-78 °C) and ensure the reaction is allowed to proceed to completion.[4]

      • Purity of Alkyne: Ensure the starting alkyne is of high purity, as impurities can interfere with the reduction process.

  • Wittig Reaction & Modifications:

    • Standard Wittig: A standard Wittig reaction using a non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt) typically favors the (Z)-alkene.[5][6] To favor the (E)-alkene, a stabilized ylide (containing an electron-withdrawing group like an ester or ketone) is required.[5][6]

    • Schlosser Modification: If a non-stabilized ylide must be used, the Schlosser modification can be employed to favor the (E)-isomer. This involves treating the intermediate betaine with a strong base (like phenyllithium) at low temperatures to epimerize it to the more stable trans-betaine before elimination.[6]

    • Horner-Wadsworth-Emmons (HWE) Reaction: This is a powerful alternative to the Wittig reaction that almost exclusively produces the (E)-alkene.[11] It uses a phosphonate carbanion instead of a phosphorus ylide. The HWE reaction is often the method of choice when high (E)-selectivity is required.

Q3: I am having difficulty purifying the final product. What are the best methods to remove byproducts like triphenylphosphine oxide or the (Z)-isomer?

Purification is a critical final step to ensure the pheromone's biological activity. The choice of method depends on the nature of the impurities.

Purification Strategies:

  • Removing Triphenylphosphine Oxide (from Wittig):

    • Problem: Triphenylphosphine oxide (TPPO) is the major byproduct of the Wittig reaction and can be difficult to separate from the desired alkene due to its moderate polarity.[12]

    • Solution 1: Column Chromatography: Silica gel column chromatography is the most common method.[8] A carefully chosen eluent system, typically a gradient of ethyl acetate in hexane, can effectively separate the less polar alkene from the more polar TPPO.[8]

    • Solution 2: Precipitation/Crystallization: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a hexane/ether mixture at low temperatures.

  • Separating (E) and (Z) Isomers:

    • Problem: Geometric isomers have very similar physical properties, making them challenging to separate.

    • Solution 1: Argentation Chromatography: This is a highly effective technique for separating alkenes based on the number and geometry of their double bonds. It uses silica gel impregnated with silver nitrate (AgNO₃). The π-electrons of the double bond coordinate with the silver ions; the more sterically accessible double bond of the (Z)-isomer forms a stronger complex and is retained on the column longer than the (E)-isomer.[13]

    • Solution 2: Preparative HPLC: For achieving very high isomeric purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column is an excellent option, though it is less scalable than column chromatography.[8]

Experimental Workflows & Protocols

Protocol 1: Synthesis of (E)-11-Octadecen-1-ol via Dissolving Metal Reduction

This protocol outlines the stereoselective reduction of an 11-octadecyn-1-ol precursor.

Materials:

  • 11-Octadecyn-1-ol

  • Anhydrous liquid ammonia (NH₃)

  • Sodium metal (Na)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (NH₄Cl, solid)

  • Diethyl ether

  • Brine

Procedure:

  • Set up a three-necked flask with a dry ice condenser and an inlet for an inert gas (Argon).

  • Condense approximately 100 mL of anhydrous ammonia into the flask at -78 °C (dry ice/acetone bath).

  • Under a positive flow of argon, carefully add small, freshly cut pieces of sodium metal (2.2 equivalents) to the stirring liquid ammonia until a persistent deep blue color is observed.[4]

  • In a separate flask, dissolve 11-octadecyn-1-ol (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Slowly add the alkynol/THF solution dropwise to the sodium-ammonia solution. Maintain the temperature at -78 °C.

  • Stir the reaction for 2-3 hours, ensuring the blue color persists.

  • Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color is discharged.[4]

  • Remove the cold bath and allow the ammonia to evaporate overnight under a stream of argon.

  • To the remaining residue, add deionized water and extract three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude (E)-11-Octadecen-1-ol.

Diagram: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield of (E)-11-Octadecen-1-ol, acetate check_step Identify Synthesis Step with Loss start->check_step alkene_syn Alkene Formation Step (Reduction or Wittig) check_step->alkene_syn  Yield loss before acetylation acetylation Final Acetylation Step check_step->acetylation  Good alkene yield, poor final yield purification Workup & Purification check_step->purification  Yield loss during purification alkene_cause Potential Causes? alkene_syn->alkene_cause acetyl_cause Potential Causes? acetylation->acetyl_cause purify_cause Potential Causes? purification->purify_cause incomplete_rxn Incomplete Reaction alkene_cause->incomplete_rxn Yes side_products Side Product Formation alkene_cause->side_products Yes solution_alkene1 Verify Reagent Purity (Na, Aldehyde) Optimize Reaction Time/Temp incomplete_rxn->solution_alkene1 solution_alkene2 Ensure Anhydrous/Inert Conditions Consider HWE for (E)-selectivity side_products->solution_alkene2 end Improved Yield solution_alkene1->end solution_alkene2->end incomplete_acetyl Incomplete Acetylation acetyl_cause->incomplete_acetyl Yes degradation Product Degradation acetyl_cause->degradation Yes solution_acetyl1 Use Excess Ac₂O (1.2-1.5 eq) Add Catalyst (Pyridine/DMAP) Monitor by TLC incomplete_acetyl->solution_acetyl1 solution_acetyl2 Use Mild Workup Conditions Avoid Strong Acid/Base degradation->solution_acetyl2 solution_acetyl1->end solution_acetyl2->end physical_loss Physical Loss During Extraction purify_cause->physical_loss Yes poor_separation Poor Chromatographic Separation purify_cause->poor_separation Yes solution_purify1 Perform Multiple Extractions (3x) Wash Combined Organics with Brine physical_loss->solution_purify1 solution_purify2 Optimize TLC Solvent System Use Argentation (AgNO₃) Silica for Isomer Separation poor_separation->solution_purify2 solution_purify1->end solution_purify2->end

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q: What is the best analytical method to confirm the E/Z ratio of my product? A: Gas Chromatography (GC) with a polar capillary column (e.g., DB-Wax) is excellent for separating and quantifying the ratio of (E) and (Z) isomers.[14] For structural confirmation, ¹H NMR is definitive. The coupling constant (J-value) for the olefinic protons of the (E)-isomer is significantly larger (~15 Hz) than for the (Z)-isomer (~10 Hz).[1]

Q: Can I use lithium instead of sodium for the dissolving metal reduction? A: Yes, lithium metal can also be used in liquid ammonia for the reduction of alkynes to (E)-alkenes and may offer advantages in handling for some researchers.[2] The mechanism and stereochemical outcome are analogous to the sodium-based reduction.

Q: My starting aldehyde for the Wittig reaction is old. Can I still use it? A: It is highly discouraged. Aldehydes are prone to oxidation to carboxylic acids upon exposure to air. This impurity will not react with the ylide and will complicate purification. It is best practice to use freshly distilled or newly purchased aldehyde for optimal results.

Q: Are there alternative, more modern methods for synthesizing (E)-alkenes? A: Yes, olefin metathesis, particularly Z-selective cross-metathesis using modern ruthenium-based catalysts, has emerged as a powerful tool for alkene synthesis, including pheromones.[15] This method can offer shorter synthetic routes and high functional group tolerance.[15][16] However, it requires specialized and often expensive catalysts.

Data Summary Table

Synthesis MethodKey ReactionTypical (E/Z) RatioOverall YieldKey AdvantagesKey Disadvantages
Dissolving Metal Reduction Alkyne reduction with Na/NH₃>98:240-60%High (E)-selectivity, reliable method.[2][10]Requires handling of liquid ammonia and sodium metal.
Wittig Reaction (Stabilized Ylide) Aldehyde + Stabilized Ylide>95:550-70%Well-established, good yields.[5][12]TPPO byproduct can complicate purification.[12]
HWE Reaction Aldehyde + Phosphonate>99:160-80%Excellent (E)-selectivity, water-soluble phosphate byproduct.[11]Phosphonate reagents can be more expensive.
Olefin Cross-Metathesis Alkene + AlkeneVariable (catalyst dependent)60-85%High functional group tolerance, potentially shorter routes.[15][16]Requires expensive and air-sensitive catalysts.[12]

References

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Chemistry Wittig Reaction - SATHEE. (n.d.). SATHEE. Retrieved February 27, 2026, from [Link]

  • Wittig Reaction - Dalal Institute. (n.d.). Dalal Institute. Retrieved February 27, 2026, from [Link]

  • The Wittig Reaction. (2007, February 12). University of Pittsburgh. Retrieved February 27, 2026, from [Link]

  • Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes. (2013, May 8). Master Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Díaz-Riquelme, J., et al. (2024). Tunable control of insect pheromone biosynthesis in Nicotiana benthamiana. Plant Biotechnology Journal. Retrieved February 27, 2026, from [Link]

  • Reduction of Alkynes. (2024, March 18). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • The Wittig Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). V8.Organic. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry - Dissolve Metal Reduction (Reduction of Alkynes into Trans Alkenes). (2020, April 27). YouTube. Retrieved February 27, 2026, from [Link]

  • Reduction of Alkynes. (n.d.). Chad's Prep. Retrieved February 27, 2026, from [Link]

  • An Improved Process For The Preparation Of (E) 11 Hexadecen 1 Ol (I) And (E) 11 Dexadecenyl Acetate (Ii). (n.d.). Quick Company. Retrieved February 27, 2026, from [Link]

  • An improved and convenient new synthesis of the pheromone components of the tomato leafminer Tuta absoluta. (2025, November 13). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • Johns, A. M., et al. (2016). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Organic Letters. Retrieved February 27, 2026, from [Link]

  • Synthesis of (11Z)-11-octadecenal, (6E)-6-octadecenal, and... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Stereoselective synthesis of 11( E )-tetradecen-1-yl acetate—Sex pheromone of sod webworm ( Loxostege sticticalis ). (2025, August 10). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Gânscă, L., et al. (2011). A CONVENIENT SYNTHESIS OF (Z)-11-TETRADECEN-1-YL ACETATE, COMPONENT OF LEPIDOPTERA INSECT SEX PHEROMONE. Revue Roumaine de Chimie. Retrieved February 27, 2026, from [Link]

  • (Z)–11–hexadecenyl acetate and (Z)–13– octadecenyl acetate improve the attractiveness of the standard sex pheromone of t - cata log.lib.ky. (n.d.). Kyoto University. Retrieved February 27, 2026, from [Link]

  • Stereoselective synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, the major component of the sex pheromone of the pine processionary moth (Thaumetopoea pityocampa). (n.d.). Academia.edu. Retrieved February 27, 2026, from [Link]_

  • 1 Stereoselective Acetate Aldol Reactions. (n.d.). Wiley-VCH. Retrieved February 27, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Long-Chain Acetate Esters

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification of High-Molecular-Weight ( ) Acetate Esters Introduction: The "Grease Trap" Paradox Welcome. If you are...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification of High-Molecular-Weight (


) Acetate Esters

Introduction: The "Grease Trap" Paradox

Welcome. If you are accessing this guide, you are likely facing the "Grease Trap" paradox common in lipid and pheromone chemistry. Long-chain acetate esters (e.g., retinyl acetate, fatty alcohol acetates, terpene esters) present a unique purification challenge:

  • Volatility: They have boiling points often exceeding 300°C, making atmospheric distillation impossible without pyrolysis.

  • Polarity: The long hydrophobic tail dominates the molecule, making the polarity difference between the starting alcohol and the product ester negligible on silica gel.

  • Viscosity: High viscosity impedes mass transfer in standard recrystallization or column chromatography.

This guide moves beyond standard textbook protocols to provide industrial-grade solutions for these specific challenges.

Module 1: The "Inseparable" Alcohol

Issue: Starting alcohol co-elutes with product on TLC/HPLC.

Diagnosis: In long-chain synthesis (


), the 

difference between the starting alcohol and the acetate ester is often

in standard Hexane/EtOAc systems. Increasing polarity causes both to elute at the solvent front; decreasing it causes both to stick. Column chromatography becomes a yield-killing volume game.

The Expert Solution: Chemical Scavenging (Succinic Anhydride) Do not attempt to separate them physically. Modify the impurity chemically to alter its phase preference. By reacting the residual alcohol with succinic anhydride, you convert it into a hemisuccinate—a carboxylic acid. This allows the impurity to be washed away into the aqueous phase with a mild base, leaving the neutral acetate ester pure in the organic phase.

Protocol: Succinic Anhydride Scavenging

Prerequisite: Ensure the main esterification reaction is complete (>90% conversion).

  • Quantify Impurity: Estimate the remaining alcohol via GC or NMR.

  • Charge Reagents: To the crude reaction mixture (in

    
     or Toluene), add:
    
    • Succinic Anhydride: 2.0 – 3.0 equivalents relative to the residual alcohol.

    • DMAP (4-Dimethylaminopyridine): 10 mol% (catalyst).

    • Triethylamine: 3.0 equivalents relative to residual alcohol.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor TLC until the "Alcohol" spot disappears (it will be replaced by a baseline "Acid" spot).

  • Workup (The Separation):

    • Wash the organic layer vigorously with saturated

      
        solution (pH ~9).
      
    • Mechanism:[1][2][3] The hemisuccinate deprotonates and becomes water-soluble. The acetate ester remains lipophilic.

    • Separate layers.[4] Wash organic layer with brine, dry over

      
      , and concentrate.
      
Visualizing the Scavenging Workflow

ScavengingWorkflow Start Crude Mixture (Acetate Ester + Residual Alcohol) React Add Succinic Anhydride + DMAP (Converts Alcohol to Hemisuccinate) Start->React Chemical Modification Wash Wash with sat. NaHCO3 (aq) React->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Contains Hemisuccinate Salt) PhaseSep->AqLayer Impurities (Polar) OrgLayer Organic Layer (Contains Pure Acetate Ester) PhaseSep->OrgLayer Product (Non-polar) Final Evaporate Solvent -> Pure Product OrgLayer->Final

Figure 1: Logic flow for chemically removing unreacted alcohols using the succinic anhydride method.

Module 2: Thermal Separation Strategies

Issue: Product degrades or turns yellow during vacuum distillation.

Diagnosis: Long-chain acetates are prone to thermal elimination (chugaev-type elimination) at temperatures


, generating an alkene and acetic acid. Standard pot distillation requires pot temperatures that exceed this threshold to drive vapor over the head, even under vacuum.

The Expert Solution: Minimize Residence Time You must switch from "Pot Distillation" (long residence time, high thermal stress) to Wiped Film Evaporation (WFE) or Short Path Distillation.

Comparative Data: Thermal Stress
FeatureStandard Pot DistillationShort Path / Wiped Film (WFE)
Mechanism Boiling from bulk liquidThin film surface evaporation
Residence Time Hours (High degradation risk)Seconds (Minimal degradation)
Operating Pressure


Boiling Point

Reduces BP by

Reduces BP by

Best For Solvents, short chains (

)
Viscous oils, heat-sensitive esters (

)

Troubleshooting Guide for Distillation:

  • Q: My vacuum is 0.5 mbar, but nothing is distilling.

    • A: Do not increase heat. The molecular weight is too high for the mean free path at 0.5 mbar. You need a diffusion pump or turbo pump to reach

      
       (molecular distillation range).
      
  • Q: The distillate is cloudy.

    • A: This usually indicates co-distillation of acetic acid (breakdown product) or water. Ensure the feed is strictly dry and acid-free before heating.

Module 3: Isomer Resolution (Argentation Chromatography)

Issue: Cannot separate cis (Z) and trans (E) isomers.

Diagnosis: For pheromones or unsaturated fatty esters (e.g., oleyl acetate vs. elaidyl acetate), silica gel separates based on polarity. Since cis and trans isomers have nearly identical polarity, they co-elute.

The Expert Solution:


 Impregnated Silica 
Silver ions (

) form reversible

-complexes with double bonds. The cis isomer, being more sterically accessible and electron-rich, complexes more strongly with silver than the trans isomer. This creates a massive retention time difference.
Protocol: Preparation of 10%

Silica
  • Dissolve: Dissolve

    
     of Silver Nitrate (
    
    
    
    ) in
    
    
    of Acetonitrile and
    
    
    of Water.
  • Slurry: Add

    
     of high-quality Silica Gel (
    
    
    
    mesh) to the solution. Stir to form a thick slurry.
  • Evaporate: Use a Rotary Evaporator (shield from light!) to remove solvents until the silica is a free-flowing powder.

  • Activate: Dry in an oven at

    
     for 4 hours (store in dark).
    
  • Elution: Run the column using Hexane/Toluene gradients. Note: Avoid Acetone or Ethyl Acetate initially as they can compete for Ag+ sites.

Visualizing the Separation Mechanism

Argentation Silica Silica Surface (Ag+ Impregnated) Trans Trans-Isomer (Sterically Hindered) Silica->Trans Weak Interaction Cis Cis-Isomer (Accessible Pi-Cloud) Silica->Cis Strong Interaction Elute Fast Elution Trans->Elute Complex Ag+ --- Pi Complex (Strong Retention) Cis->Complex Complex->Elute Requires Polar Push to Release

Figure 2: Differential retention of isomers via Silver Ion (


-complexation) Chromatography.

FAQ: Rapid Fire Troubleshooting

Q: My ester smells like a candle/waxy, but NMR shows it's pure.

  • A: Long-chain acetates (

    
    ) are naturally waxy solids or semi-solids. If the smell is "fatty" rather than "fruity," it may be trace hydrolysis (free fatty acid). Wash with dilute 
    
    
    
    to confirm.

Q: I see a new spot on TLC after storing the product for a week.

  • A: Acetate esters are susceptible to hydrolysis if stored with trace moisture or acid. Always store long-chain esters over activated 4Å molecular sieves or in a desiccator.

Q: Can I use C18 (Reverse Phase) for purification?

  • A: Yes, but solubility is the enemy. Long chains often precipitate in the aqueous mobile phase components (Water/Methanol). Use non-aqueous reverse phase (NARP) systems, such as Acetonitrile/THF or Methanol/Dichloromethane, to keep the "greasy" ester in solution.

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical. (Standard protocols for esterification and chemical workups).

  • Dudley, R. A., & Anderson, R. E. (1975). Separation of polyunsaturated fatty acids by argentation thin layer chromatography.[5] Lipids, 10(2), 113-115.[5] (Foundational text for Silver Nitrate separations).

  • LCI Corporation. (n.d.). Thin Film and Wiped Film Evaporators.[2][6][7][8] (Industrial application of WFE for heat-sensitive materials).

  • Bouzemi, N., et al. (2004). On the use of succinic anhydride as acylating agent for practical resolution of aryl-alkyl alcohols.[9] Tetrahedron: Asymmetry. (Validates the succinic anhydride scavenging method).

  • Morris, L. J. (1966). Separations of lipids by silver ion chromatography. Journal of Lipid Research, 7, 717-732. (Comprehensive review of Argentation Chromatography mechanisms).

Sources

Troubleshooting

Technical Support Center: Grignard Protocols for Pheromone Synthesis

Ticket ID: #GRIG-PHE-808 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Low Yields in Long-Chain Alkyl Coupling & Functionalized Pheromone Precursors[1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #GRIG-PHE-808 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming Low Yields in Long-Chain Alkyl Coupling & Functionalized Pheromone Precursors[1]

Executive Summary

You are encountering low yields in Grignard-based pheromone synthesis. Unlike standard pharmaceutical intermediates, insect pheromones (often long-chain acetates, alcohols, or epoxides) present unique challenges:

  • C(sp3)–C(sp3) Coupling Difficulty: Standard Grignards struggle to couple with alkyl halides (essential for chain extension) without catalysis.

  • Functional Group Sensitivity: Pheromones often contain distal esters or epoxides that are vulnerable to nucleophilic attack.

  • Moisture Sensitivity in Scale-up: The long induction periods typical of long-chain alkyl halides allow moisture intrusion, killing the reagent before it forms.

This guide moves beyond basic textbook advice to address the specific kinetics and thermodynamics of pheromone chemistry.

Module 1: The "Wet" Problem (Moisture & Solvent Integrity)

User Issue: "My reaction initiates but stalls, or yields are consistently <50% despite flame-drying."

Technical Diagnosis: For pheromone synthesis involving long carbon chains (C10+), the Grignard formation is kinetically slow.[1] This extended "induction period" makes the system hypersensitive to adventitious moisture. A solvent that is "dry enough" for phenylmagnesium bromide is often too wet for 10-undecenylmagnesium bromide.

Critical Thresholds Table
ParameterStandard Organic SynthesisPheromone/Long-Chain GrignardRemediation
Solvent Water Content < 200 ppm< 50 ppm (Critical)Distill over Na/Benzophenone or use activated alumina columns.
Atmosphere Nitrogen balloonArgon Manifold Argon is heavier than air, blanketing the reaction surface more effectively during additions.[1]
Glassware Prep Oven dried (120°C)Flame dried under vac Heat gun/flame under high vacuum (0.1 mmHg) is required to desorb water from glass pores.
Protocol: The "Double-Manifold" Drying Technique

Do not rely on commercial "anhydrous" seals after the first puncture.

  • Pre-drying: Store THF over 3Å or 4Å molecular sieves (activated at 300°C) for 24 hours.

  • Cannula Transfer: Never pour solvents. Transfer via positive pressure cannula directly into the reaction flask.

Module 2: The "Lazy" Metal (Initiation Failures)

User Issue: "The magnesium turnings are stirring but nothing is happening. I'm afraid to add more halide and cause a runaway exotherm."

Technical Diagnosis: Long-chain alkyl halides used in pheromone backbones (e.g., 8-bromooctanol derivatives) adsorb poorly onto the Mg surface.[1] The oxide layer on the Mg is preventing electron transfer (SET).[2]

Troubleshooting Workflow

G Start Reaction Stalled (No Exotherm/Color Change) Check1 Is solvent clear? Start->Check1 Step1 Add Iodine (I2) Crystal Check1->Step1 Decision1 Color fades? Step1->Decision1 Action1 Mg is Active. Add 5% of halide. Wait 10 mins. Decision1->Action1 Yes Action2 Mg is Passivated. Perform Mechanical Activation. Decision1->Action2 No MechAct Stop stirring. Crush Mg with glass rod under Argon flow. Action2->MechAct Turbo Advanced Option: Use Turbo Grignard (iPrMgCl·LiCl) for exchange Action2->Turbo If substrate sensitive

Figure 1: Decision matrix for initiating stubborn Grignard reactions.

The "Turbo" Solution (Knochel's Reagent)

For pheromones with sensitive functional groups (e.g., esters) where heat is dangerous, switch to Halogen-Magnesium Exchange rather than direct insertion.[1]

  • Reagent: Isopropylmagnesium chloride - Lithium chloride complex (

    
    ).[3]
    
  • Mechanism: The LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing solubility and reactivity.[4]

  • Protocol: Dissolve alkyl iodide in THF at -20°C. Add

    
     (1.1 equiv). Exchange is usually complete in 30 mins.
    

Module 3: The "Wrong" Bond (Coupling & Catalysis)

User Issue: "I am trying to couple my Grignard (C10) with an alkyl bromide (C5) to make a C15 pheromone chain, but I'm mostly getting reduction products or homocoupling."

Technical Diagnosis: This is the most common failure mode in pheromone chemistry. Uncatalyzed Grignard reagents do not couple well with alkyl halides (sp3-sp3 coupling). They prefer E2 elimination or protonation.

The Solution: Kochi's Catalyst (


) 
You must use Copper(I) catalysis to facilitate this bond formation.
Mechanism of Cu-Catalyzed Coupling

Catalysis Grignard R-MgX (Nucleophile) Cu1 Cu(I) Species Grignard->Cu1 Transmetallation Halide R'-Br (Electrophile) Cu3 Organocuprate [R-Cu-R]MgX Halide->Cu3 Cu1->Cu3 Oxidative Addition Product R-R' (Pheromone Backbone) Cu3->Product Reductive Elimination Product->Cu1 Regenerates Catalyst

Figure 2: The catalytic cycle of Copper-catalyzed cross-coupling, essential for linking alkyl chains in pheromone synthesis.[1]

Experimental Protocol: Catalyzed Coupling

Standard for synthesis of Lepidopteran pheromones (e.g., (Z)-7-hexadecen-1-yl acetate).[1][5][6]

  • Catalyst Prep: Dissolve anhydrous

    
     (0.2 mol) and anhydrous 
    
    
    
    (0.1 mol) in dry THF (100 mL). This forms a bright orange solution of
    
    
    (0.1 M). Store under Argon.[7]
  • Reaction Setup:

    • Place Alkyl Bromide (1.0 equiv) and

      
       (0.01 - 0.03 equiv, 1-3 mol%) in flask. Cool to -10°C.
      
    • Crucial Step: Add the Grignard reagent (1.1 equiv) slowly over 30-60 minutes.

    • Why? Keeping Grignard concentration low prevents homocoupling (Wurtz reaction).

  • Workup: Quench with saturated

    
     buffered with 
    
    
    
    (to solubilize copper salts and prevent blue emulsions).

Module 4: Quality Control (Titration)

User Issue: "I calculated 1.1 equivalents, but the reaction didn't go to completion."

Technical Diagnosis: Grignard reagents degrade over time. Using a "theoretical" molarity is a guarantee of failure in precision synthesis. You must titrate before every critical coupling.

Recommended Method: Iodine/LiCl Titration (Knochel Method)

Superior to acid-base titration because it is specific to the active C-Mg bond.

  • Setup: Flame-dry a vial containing 254 mg (1.0 mmol) of Iodine (

    
    ) and 10 mL of 0.5 M LiCl in anhydrous THF.
    
  • Process: The solution is dark brown.

  • Titration: Add your Grignard solution dropwise via a 1.0 mL syringe at 0°C.

  • Endpoint: The solution turns colorless (or slightly yellow) instantly upon the consumption of Iodine.[8]

  • Calculation:

    
    
    

References

  • Paquette, L. A.; Lin, H.-S. "A Convenient Method for Determining the Concentration of Grignard Reagents."[1][9][10][11] Synthetic Communications, 1994 , 24(17), 2503–2506.[1][9][11] Link[1]

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336.[1] Link[1]

  • Tamura, M.; Kochi, J. "Coupling of Grignard Reagents with Organic Halides."[1] Synthesis, 1971 , 1971(06), 303–305.[1] Link

  • Sonawane, H. R., et al. "Synthesis of (Z)-7-hexadecen-1-yl acetate and (Z)-7-hexadecenal."[1] Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1986 , 97, 129–134.[1] (Demonstrates Li2CuCl4 in pheromone synthesis). Link

Sources

Optimization

Wittig Reaction Support Center: Troubleshooting E-Isomer Selectivity

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most complex stereochemical challenges encountered during Wittig olefinations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most complex stereochemical challenges encountered during Wittig olefinations. Achieving high E-alkene selectivity requires precise manipulation of kinetic versus thermodynamic pathways, solvent effects, and ylide electronics.

Below, you will find field-proven troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols designed to ensure high-fidelity stereocontrol in your syntheses.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am using a non-stabilized ylide, but my reaction yields almost exclusively the Z-alkene. How can I invert this to achieve E-selectivity? A1: Non-stabilized ylides (where the carbanion is adjacent to an alkyl group) react under strict kinetic control[1]. The initial[2+2] cycloaddition with the aldehyde minimizes steric clash, leading to the formation of the cis-oxaphosphetane (or erythro-betaine), which spontaneously eliminates to form the Z-alkene[1].

To force E-selectivity with non-stabilized ylides, you must bypass this kinetic pathway using the Schlosser Modification [2]. By introducing a strong lithium base (like phenyllithium, PhLi) at –78 °C, you deprotonate the intermediate erythro-betaine to form a stable lithiobetaine[3]. This halts the elimination step. Subsequent addition of a sterically hindered proton donor (such as t-BuOH) allows the intermediate to equilibrate into the thermodynamically favored threo-betaine. Upon warming, this intermediate collapses to yield the E-alkene[4].

Q2: My stabilized ylide (e.g., an ester-containing ylide) is giving poor E/Z ratios when reacting with highly oxygenated substrates like sugar lactols. Why is thermodynamic control failing? A2: While stabilized ylides typically yield E-alkenes due to dipole-dipole interactions that dictate a highly organized transition state[5], highly oxygenated substrates (like


-alkoxyaldehydes) disrupt this geometry. The lone pairs on the substrate's oxygen atoms create competing polar interactions and steric clashes that erode the natural E-selectivity, often leading to Z-biased mixtures[6].

The Fix: Swap your standard triphenylphosphorane for a tributylphosphorane (e.g., (methoxycarbonylmethylene)tributylphosphorane). Tributylphosphoranes are significantly more nucleophilic than their triaryl counterparts. When run in a non-polar solvent like toluene with a catalytic amount of benzoic acid, this modified reagent restores the transition state geometry, yielding E-


-unsaturated esters with selectivities up to 95:5[6].

Q3: How do lithium salts affect my standard Wittig reaction stereoselectivity? A3: Lithium salts coordinate tightly to the oxygen atom of the betaine/oxaphosphetane intermediate.

  • If you want maximum Z-selectivity with non-stabilized ylides, you must use "salt-free" conditions (e.g., using NaHMDS or KHMDS as the base) to prevent intermediate equilibration[1].

  • If you are attempting the Schlosser Modification for E-selectivity , excess lithium salts are strictly required. The lithium stabilizes the lithiobetaine intermediate, preventing premature elimination and allowing the necessary stereochemical drift to the trans-geometry[3].

Section 2: Quantitative Reagent & Selectivity Matrix

Use the following table to benchmark your expected E:Z ratios based on ylide electronics and reaction conditions.

Ylide TypeReagent ExampleBase / AdditiveSolventExpected E:Z RatioPrimary Stereocontrol Mechanism
Non-Stabilized

NaHMDS (Salt-free)THF5 : 95Kinetic Control
Non-Stabilized

PhLi / t-BuOHTHF95 : 5Thermodynamic (Schlosser Modification)
Stabilized

Mild Base (e.g.,

)
Toluene>90 : 10Thermodynamic (Dipole-Dipole)
Stabilized (

-Alkoxy)

Benzoic Acid (cat.)Toluene95 : 5Enhanced Nucleophilicity / Acid Catalysis

Section 3: Mechanistic Workflow

The following diagram illustrates the causal divergence between the standard kinetic Wittig reaction and the thermodynamically controlled Schlosser Modification.

G Start Aldehyde + Non-Stabilized Ylide Intermediate1 erythro-Betaine / cis-Oxaphosphetane (Kinetic Product) Start->Intermediate1 [2+2] Cycloaddition Z_Alkene (Z)-Alkene + Ph3P=O (Standard Wittig) Intermediate1->Z_Alkene Spontaneous Elimination (Li-salt free) Lithiobetaine Lithiobetaine Intermediate (Addition of PhLi at -78°C) Intermediate1->Lithiobetaine + PhLi (Deprotonation) Intermediate2 threo-Betaine / trans-Oxaphosphetane (Thermodynamic Product) Lithiobetaine->Intermediate2 + t-BuOH (Protonation) E_Alkene (E)-Alkene + Ph3P=O (Schlosser Modification) Intermediate2->E_Alkene Warming to RT

Mechanistic divergence of the Wittig reaction: Standard Z-selective vs. Schlosser E-selective.

Section 4: Standardized Experimental Protocols

Protocol A: Schlosser Modification for E-Alkenes (Non-Stabilized Ylides)

This protocol utilizes lithium-induced equilibration to override kinetic control.

  • Ylide Generation: Suspend the alkyltriphenylphosphonium halide salt (1.0 equiv) in anhydrous THF under an argon atmosphere. Add phenyllithium (PhLi, 1.0 equiv) dropwise at room temperature. Stir for 30 minutes until a deep red/orange solution indicates complete ylide formation.

  • Cycloaddition: Cool the reaction mixture to –78 °C using a dry ice/acetone bath. Add the aldehyde (1.0 equiv) dropwise. Stir for 15 minutes to allow the formation of the erythro-betaine intermediate. Do not let the reaction warm, or premature elimination to the Z-alkene will occur.

  • Lithiation: While maintaining the temperature at –78 °C, add a second equivalent of PhLi (1.0 equiv). Stir for 30 minutes to generate the dark-colored lithiobetaine.

  • Equilibration & Protonation: Add a sterically hindered proton donor, such as tert-butanol (t-BuOH, 1.1 equiv) or ethereal HCl, dropwise. Stir for 15 minutes. This protonates the intermediate, allowing it to relax into the thermodynamically stable threo-betaine.

  • Elimination: Add potassium tert-butoxide (KOtBu, 1.1 equiv) and remove the cooling bath. Allow the reaction to warm to room temperature over 2 hours to drive the elimination, yielding the E-alkene and triphenylphosphine oxide.

  • Workup: Quench with saturated aqueous

    
    , extract with diethyl ether, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: E-Selective Olefination of -Alkoxyaldehydes (Stabilized Ylides)

This protocol utilizes tributylphosphoranes to overcome polar disruptions in oxygenated substrates.

  • Reagent Preparation: In a flame-dried flask under argon, dissolve the

    
    -alkoxyaldehyde or sugar lactol (1.0 equiv) in anhydrous toluene (0.1 M concentration).
    
  • Ylide Addition: Add (methoxycarbonylmethylene)tributylphosphorane (1.2 equiv) to the solution. Note: Tributylphosphoranes are highly nucleophilic; handle under inert atmosphere.

  • Catalysis: Add benzoic acid (0.1 equiv) as an acidic catalyst. This facilitates the proton-transfer steps during the oxaphosphetane ring opening, accelerating the reaction and locking in the E-geometry.

  • Reaction: Stir the mixture at room temperature. For highly sterically hindered lactols, gentle heating (up to 50 °C) may be required. Monitor via TLC until the aldehyde is completely consumed (typically 2–6 hours).

  • Workup: Concentrate the toluene under reduced pressure. Purify the crude residue directly via flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure E-

    
    -unsaturated ester.
    

References

  • "Wittig reaction", Wikipedia, [Link]

  • "Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination", Organic Syntheses,[Link]

  • "Schlosser Modification", Organic Chemistry Portal,[Link]

  • "The Wittig Reaction | Mechanism, Application & Examples", Study.com,[Link]

  • "On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions", Journal of the American Chemical Society,[Link]

  • "Improved E-Selectivity in the Wittig Reaction of Stabilized Ylides with

    
    -Alkoxyaldehydes and Sugar Lactols", Organic Letters,[Link]
    

Sources

Troubleshooting

Stabilizing (E)-11-Octadecen-1-ol, acetate in different solvents

An Application Scientist's Guide to Stabilizing (E)-11-Octadecen-1-ol, acetate in Solution Welcome to the Technical Support Center. This guide, prepared by our senior application science team, provides in-depth informati...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Stabilizing (E)-11-Octadecen-1-ol, acetate in Solution

Welcome to the Technical Support Center. This guide, prepared by our senior application science team, provides in-depth information, protocols, and troubleshooting advice for researchers working with (E)-11-Octadecen-1-ol, acetate. We understand that maintaining the stability and purity of this pheromone is critical for reproducible and accurate experimental outcomes. This document will walk you through the key principles of solvent selection, storage, and stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for long-term storage of (E)-11-Octadecen-1-ol, acetate?

A: Temperature. Regardless of the solvent, storing the compound at low to ultra-low temperatures (e.g., -20°C to -80°C) is the most effective way to minimize all forms of chemical degradation.[1] Unused pheromones should always be stored at temperatures below zero, ideally in a freezer.[1]

Q2: I dissolved my sample in methanol and its purity dropped after a week. What happened?

A: You are likely observing hydrolysis. (E)-11-Octadecen-1-ol, acetate is an ester. In the presence of protic solvents like methanol or ethanol, particularly if they contain trace amounts of water, the ester bond can be cleaved. This reaction, known as transesterification or hydrolysis, converts the acetate back to its parent alcohol, (E)-11-Octadecen-1-ol, and generates acetic acid or methyl acetate.

Q3: Why should I use an inert gas like argon or nitrogen?

A: To prevent oxidation. The double bond within the octadecenol chain is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and heat. Blanketing the solvent and the sample vial with an inert gas displaces oxygen, protecting the molecule's integrity.

Q4: Can I store the neat (undissolved) pheromone at room temperature?

A: This is strongly discouraged. While the neat compound is more stable than many of its solutions, it is still susceptible to slow degradation via oxidation and thermal decomposition.[2] For any storage duration beyond immediate use, the neat compound should be stored in a tightly sealed container at -20°C or below.[3]

Troubleshooting Guide: Diagnosing Purity Loss

If you've observed a decrease in the purity of your (E)-11-Octadecen-1-ol, acetate stock, use this guide to identify the likely cause. The primary methods for purity analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4][5]

Symptom Observed (via GC/HPLC Analysis) Potential Cause Underlying Mechanism Recommended Solution
New peak appears at the retention time of (E)-11-Octadecen-1-ol. Hydrolysis / Transesterification The ester bond was cleaved by water or a protic solvent (e.g., methanol, ethanol). This is often catalyzed by trace acidic or basic impurities.Switch to a high-purity, anhydrous, aprotic solvent like hexane or dichloromethane. Ensure glassware is thoroughly dried before use.
Appearance of multiple new, often broader, peaks. Oxidation The C=C double bond has been attacked by oxygen, forming epoxides, aldehydes, or other oxidative cleavage products.Store solutions under an inert atmosphere (argon or nitrogen). Use amber glass vials to protect from light. Add an antioxidant like BHT (Butylated hydroxytoluene) at a low concentration (~0.01%) if compatible with your application.
Isomerization (e.g., peak for (Z)-isomer appears). Acid/Base Catalysis or Light Exposure Trace acids or bases in the solvent or on glassware can catalyze the isomerization of the trans (E) double bond to the cis (Z) form. UV light can also provide the energy for this conversion.Use high-purity, neutral solvents. Ensure all glassware is meticulously cleaned and rinsed. Protect solutions from light by using amber vials and storing them in the dark.
General decrease in main peak area with no single, clear degradant peak. Non-specific Degradation / Polymerization Can occur under high heat or prolonged light exposure, leading to complex mixtures of minor products.Always store stock solutions at or below -20°C.[3] Prepare fresh dilutions for daily use and avoid repeated freeze-thaw cycles of the primary stock.
Troubleshooting Workflow

This flowchart provides a logical path to diagnose stability issues with your pheromone sample.

G start Purity Loss Detected in (E)-11-Octadecen-1-ol, acetate Sample? check_gc Analyze via GC/MS or GC-FID. Identify degradant peaks. start->check_gc peak_alcohol Is a major degradant (E)-11-Octadecen-1-ol? check_gc->peak_alcohol multiple_peaks Are there multiple, unidentified peaks or a raised baseline? peak_alcohol->multiple_peaks No cause_hydrolysis Cause: Hydrolysis/Transesterification (Protic Solvent / Water Contamination) peak_alcohol->cause_hydrolysis Yes z_isomer Is the (Z)-isomer detected? multiple_peaks->z_isomer No cause_oxidation Cause: Oxidation (Oxygen / Light Exposure) multiple_peaks->cause_oxidation Yes cause_isomerization Cause: Isomerization (Acid/Base/Light Contamination) z_isomer->cause_isomerization Yes end Implement Corrective Actions: - Change Solvent - Use Inert Gas - Store at -20°C or below - Protect from Light z_isomer->end No / Other cause_hydrolysis->end cause_oxidation->end cause_isomerization->end

Caption: Troubleshooting flowchart for diagnosing pheromone degradation.

Solvent Selection & Stability Deep Dive

The choice of solvent is paramount. An ideal solvent should be inert, easily removed, and should not interfere with your downstream application.

Primary Degradation Pathways

Understanding how the molecule degrades is key to preventing it. For (E)-11-Octadecen-1-ol, acetate, there are two primary pathways of concern:

Caption: Primary chemical degradation pathways for the pheromone acetate.

Solvent Comparison Table
SolventTypeKey AdvantagesKey Disadvantages & RisksRecommendation
Hexane Nonpolar, AproticExcellent solvating power for long-chain esters. High volatility for easy removal. Chemically inert.[3]Flammable. May contain trace olefin impurities that can initiate radical reactions; use high-purity grade.Highly Recommended for long-term storage and as a general-purpose solvent.
Dichloromethane (DCM) Polar, AproticGood solvating power. Less flammable than hexane.[3]Can form HCl over time, especially with light exposure, which will catalyze hydrolysis. Higher boiling point makes it harder to remove.Recommended for short-to-medium term storage. Use fresh, inhibitor-stabilized, anhydrous grade.
Ethyl Acetate Polar, AproticGood solvent for many organic molecules.Contains an ester functional group itself; can undergo exchange reactions. Often contains trace amounts of ethanol and acetic acid from its manufacturing process, which can promote degradation.Use with Caution. Suitable for short-term use (e.g., chromatography mobile phase) but not recommended for long-term stock solutions.
Methanol / Ethanol Polar, ProticInexpensive and common.Protic nature directly promotes hydrolysis and transesterification. Highly hygroscopic (absorbs water from the air).Not Recommended for storage. Only use when absolutely required by an experimental protocol, and prepare solutions fresh immediately before use.
Acetone Polar, AproticGood solvent.Can undergo self-condensation (aldol reaction) catalyzed by trace impurities, creating reactive species. Can be difficult to obtain in a truly anhydrous state.Not Recommended for storage due to potential reactivity.

Experimental Protocol: Solvent Stability Assessment

This protocol provides a framework to quantitatively assess the stability of (E)-11-Octadecen-1-ol, acetate in a solvent of your choice.

Objective: To determine the degradation rate of (E)-11-Octadecen-1-ol, acetate in a selected solvent at a specified temperature over time.

Materials & Equipment:

  • (E)-11-Octadecen-1-ol, acetate (≥99% purity)

  • High-purity, anhydrous solvent(s) to be tested (e.g., hexane, DCM)

  • 2 mL amber glass autosampler vials with PTFE-lined screw caps

  • Gas-tight syringe

  • Inert gas source (Argon or Nitrogen)

  • Analytical balance

  • Volumetric flasks

  • Gas Chromatograph with FID or MS detector (GC-FID/GC-MS)[6][7]

  • Appropriate GC column (e.g., DB-5ms, HP-5)

Workflow Diagram

G cluster_prep 1. Preparation cluster_storage 2. Incubation & Sampling cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock Solution in Test Solvent aliquot Aliquot 1 mL into multiple amber vials prep_stock->aliquot inert Blanket each vial with Argon/Nitrogen and seal tightly aliquot->inert storage Store vials at desired temperature (e.g., 25°C) inert->storage t0 Analyze T=0 sample immediately inert->t0 tn Analyze samples at pre-determined time points (e.g., 24h, 72h, 1 week, 1 month) storage->tn gc Inject sample onto GC-FID/MS system t0->gc tn->gc integrate Integrate peak areas for the parent compound and any degradants gc->integrate calculate Calculate % Purity Remaining vs. T=0 sample integrate->calculate

Caption: Experimental workflow for conducting a pheromone stability study.

Step-by-Step Procedure:
  • Stock Solution Preparation:

    • Accurately weigh ~10 mg of (E)-11-Octadecen-1-ol, acetate.

    • Dissolve it in the chosen test solvent in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Ensure the compound is fully dissolved.

  • Sample Aliquoting:

    • Dispense 1 mL aliquots of the stock solution into at least 5 separate 2 mL amber glass vials. This prevents contamination and the need for repeated opening of a single stock.

    • Include a "control" solvent (e.g., hexane) if you are testing a more aggressive one.

  • Inert Atmosphere:

    • Gently flush the headspace of each vial with argon or nitrogen for ~15-20 seconds.

    • Immediately and tightly seal the vials with the PTFE-lined caps.

  • Time-Zero (T=0) Analysis:

    • Take one vial immediately for GC analysis. This will serve as your baseline (100% purity reference).

    • GC Method Example: Inject 1 µL. Use a temperature program like: 60°C hold for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.[6]

  • Incubation:

    • Place the remaining vials at your desired test temperature (e.g., 40°C for an accelerated study, or 25°C for room temperature).

    • Prepare one identical vial and store it at -80°C. This is your "ideal condition" control and should not show any degradation.

  • Time-Point Analysis:

    • At each time point (e.g., 24 hours, 7 days, 30 days), remove one vial from the test temperature.

    • Allow it to come to room temperature before opening and analyze by GC using the exact same method as the T=0 sample.

  • Data Analysis:

    • For each chromatogram, calculate the purity of the (E)-11-Octadecen-1-ol, acetate peak as a percentage of the total integrated peak area.

    • Calculate the % Degradation at time t using the formula: % Degradation = (1 - (Purity_t / Purity_t0)) * 100

    • Plot the % Purity Remaining vs. Time to visualize the stability profile.

References

  • A Comparative Guide to the Validation of HPLC Methods for Determining the Isomeric Purity of Pheromones. Benchchem.
  • Handling of pheromones. (2021). vikersas.lt.
  • Application Notes and Protocols for Field Collection of Insect Pheromones. Benchchem.
  • ANALYSIS OF PERFUMES WITH SYNTHETIC HUMAN PHEROMONES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. (2016). Farmacia Journal.
  • Enzymatic Systems for Cellulose Acetate Degradation. (2017). MDPI.
  • method development and validation for estimation of commercially produced sex pheromones in lure. Bangladesh Journals Online.
  • Insect Pheromone Detection. Lifeasible.
  • Thermal and Barrier Characterizations of Cellulose Esters with Variable Side-Chain Lengths and Their Effect on PHBV and PLA Bioplastic Film Properties. (2022). PMC.

Sources

Optimization

Pheromone Synthesis Support Center: Troubleshooting Byproduct Identification &amp; Purification

Welcome to the Technical Support Center for Pheromone Synthesis. Synthesizing highly pure insect semiochemicals—such as lepidopteran sex pheromones—often involves stereoselective olefination (e.g., Wittig reactions) or c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pheromone Synthesis. Synthesizing highly pure insect semiochemicals—such as lepidopteran sex pheromones—often involves stereoselective olefination (e.g., Wittig reactions) or cross-coupling. These pathways frequently generate stubborn byproducts, including triphenylphosphine oxide (TPPO) and undesired geometric (E/Z) isomers.

This guide provides researchers and drug development professionals with self-validating protocols and mechanistic troubleshooting strategies to achieve >99% isomeric purity.

G A Crude Pheromone Mixture B GC-MS Analysis (Polar/Chiral Column) A->B C Identify TPPO Byproduct B->C m/z 278 D Identify E/Z Isomers B->D Isomeric peaks E ZnCl2 Precipitation Protocol C->E F AgNO3-Silica Chromatography D->F

Analytical workflow for identifying and removing pheromone synthesis byproducts.

Section 1: Analytical Identification (GC-MS)

Q: My Wittig olefination yielded a mixture, but standard GC-MS shows only one broad peak for the product. How do I identify and quantify E/Z geometric isomers?

A: Standard non-polar capillary columns (like HP-5MS) separate compounds primarily by boiling point. Because geometric isomers of long-chain aliphatic pheromones have nearly identical boiling points, they frequently co-elute.

The Solution: You must switch to a polar or enantioselective stationary phase. Columns such as HP-INNOWax (polyethylene glycol)[1] or Cyclodex-B (chiral cyclodextrin)[2] are required for this analysis.

Causality: The spatial arrangement of the Z-isomer often creates a slightly different molecular dipole moment and steric footprint compared to the E-isomer. On a highly polar INNOWax column, these subtle differences in interaction with the stationary phase translate into distinct retention times, allowing you to accurately integrate the E:Z ratio and validate your stereoselective synthesis[1][2].

Section 2: Removing Triphenylphosphine Oxide (TPPO)

Q: My crude pheromone mixture is heavily contaminated with TPPO from a Wittig reaction. Column chromatography is tedious and scales poorly. How can I remove TPPO efficiently?

A: TPPO is notoriously difficult to separate from non-polar aliphatic pheromones via standard silica gel chromatography because it tends to streak across fractions. However, you can exploit its Lewis base properties. TPPO readily coordinates with Lewis acids like Zinc Chloride (ZnCl₂) to form a highly insoluble complex—[ZnCl₂(TPPO)₂]—in polar solvents like ethanol[3].

Quantitative Comparison of TPPO Removal Strategies
Purification MethodSolvent SystemMechanism of ActionEst. TPPO RemovalPheromone Recovery
Non-Polar Precipitation Hexanes / EtherDifferential solubility~85-90%High (>95%)
ZnCl₂ Complexation EthanolLewis acid-base precipitation>98%High (>90%)
Standard Silica Column EtOAc / HexanesAdsorption chromatography~95%Moderate (~80%)
Protocol 1: ZnCl₂ Precipitation for TPPO Removal

Self-Validation Check: Before proceeding, ensure your target pheromone is stable in ethanol and does not contain functional groups that strongly coordinate with zinc.

  • Dissolution: Concentrate the crude Wittig reaction mixture under reduced pressure to a viscous oil. Dissolve this residue in a minimal volume of absolute ethanol[3].

  • Complexation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Slowly add this to the crude mixture at room temperature, maintaining a 2:1 molar ratio of ZnCl₂ to the theoretical yield of TPPO[3].

  • Precipitation: Stir vigorously for 30 minutes. A dense white precipitate of the ZnCl₂(TPPO)₂ adduct will form. If precipitation is slow, scratch the inside of the flask with a glass rod to induce nucleation.

  • Filtration: Isolate the precipitate via vacuum filtration through a Celite pad. Wash the filter cake with a small volume of cold ethanol[3].

  • Validation & Isolation: Spot the filtrate on a TLC plate and check under 254 nm UV light. The absence of a strong UV-active spot (Rf ~0.4 in 50% EtOAc/Hexanes) confirms TPPO removal. Concentrate the filtrate under reduced pressure to recover your purified pheromone.

G Step1 Dissolve Crude in EtOH Step2 Add 1.8M ZnCl2 in EtOH Step1->Step2 Step3 Formation of [ZnCl2(TPPO)2] Complex Step2->Step3 Step4 Vacuum Filtration Step3->Step4 Step5 Concentrate Filtrate (Pure Pheromone) Step4->Step5

Step-by-step mechanistic workflow for TPPO removal via zinc chloride complexation.

Section 3: Resolving E/Z Isomers (Silver Nitrate Chromatography)

Q: I have successfully removed TPPO, but my pheromone is an 85:15 mixture of Z/E isomers. How do I isolate the biologically active Z-isomer with >99% purity?

A: Standard silica gel cannot resolve aliphatic E/Z isomers. You must use Silver Nitrate (AgNO₃) impregnated silica gel chromatography[4][5].

Causality: Silver ions (Ag⁺) act as electron acceptors (Lewis acids), forming reversible coordination complexes (π-complexes) with the electron-rich π-orbitals of the carbon-carbon double bonds. The cis (Z) isomer experiences less steric hindrance around the double bond than the trans (E) isomer, allowing it to bind more tightly to the silver ions. Consequently, the E-isomer elutes first, followed by the Z-isomer, achieving baseline resolution[4][5].

Protocol 2: Preparation and Execution of AgNO₃-Silica Chromatography

Self-Validation Check: Ag⁺ is highly light-sensitive. The stationary phase must remain white or light grey; if it turns dark brown or black, the silver has reduced to Ag⁰, and the column's resolving power will fail.

  • Stationary Phase Preparation: Dissolve 10 g of AgNO₃ in 100 mL of acetonitrile (or distilled water). Add 90 g of standard flash silica gel to create a slurry, yielding a 10% w/w AgNO₃-silica mixture[5].

  • Drying: Remove the solvent using a rotary evaporator in a foil-wrapped flask to protect it from ambient light. Dry the impregnated silica in an oven at 120°C for 4 hours to activate it[5].

  • Column Packing: Pack the column using a non-polar solvent system (e.g., 100% hexanes). Keep the column wrapped in aluminum foil to prevent photo-degradation.

  • Elution: Load your isomeric pheromone mixture. Elute using a very shallow gradient of a slightly polar modifier (e.g., 0% to 2% diethyl ether in hexanes).

  • Fraction Collection: The less tightly bound E-isomer will elute first. Monitor fractions using GC-MS (equipped with a polar column, as established in Section 1) to confirm >99% isomeric purity before pooling the fractions[4].

References

  • Liblikas, I. "Syntheses and Behaviour Activity of Conjugated Polyenic Pheromone Components." Diva-Portal.org.
  • Benchchem.
  • Benchchem.
  • Van Nieukerken, E. et al. "Identification of the Female-Produced Sex Pheromone of the Leafminer Holocacista capensis Infesting Grapevine in South Africa." PMC.
  • Sachin, et al. "Identification, synthesis, and field evaluation of components of the female-produced sex pheromone of Helopeltis cinchonae." Wiley Online Library.

Sources

Troubleshooting

Troubleshooting peak tailing in GC-MS analysis of pheromones

Technical Support Center: Chromatography Division Subject: Troubleshooting Peak Tailing in GC-MS Analysis of Pheromones Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Division Subject: Troubleshooting Peak Tailing in GC-MS Analysis of Pheromones Ticket Priority: High (Data Integrity Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Pheromone analysis presents a "perfect storm" for gas chromatography: the analytes are often present in trace quantities (picogram to nanogram range), requiring high sensitivity, yet they frequently contain polar functional groups (hydroxyls, aldehydes, acetates) that interact aggressively with active sites in the flow path.

When you see peak tailing in pheromone analysis, it is rarely a single hardware failure. It is usually a symptom of adsorption (Lewis acid/base interactions) or dead volume . This guide moves beyond basic maintenance to address the specific chemical physics of pheromone chromatography.

Phase 1: The Diagnostic Workflow

Before disassembling your instrument, use the chromatogram to isolate the failure point.

Visualizing the Root Cause The following decision tree isolates the source of tailing based on peak behavior.

G Start Symptom: Peak Tailing Q1 Are ALL peaks tailing (including hydrocarbons)? Start->Q1 Physical Physical/Flow Path Issue Q1->Physical Yes Chemical Chemical Activity/Adsorption Q1->Chemical No (Only polar compounds) DeadVol Dead Volume: Check liner install & column cuts Physical->DeadVol ColdSpot Cold Spots: Check transfer line temp Physical->ColdSpot ActiveSites Active Sites (Silanols): Liner/Column degradation Chemical->ActiveSites Polarity Polarity Mismatch: Solvent/Column Phase Chemical->Polarity

Figure 1: Diagnostic logic flow for isolating physical flow path errors from chemical adsorption issues.

Phase 2: Inlet & Flow Path Inertness (The "Front End")

The Problem: Pheromones with -OH (alcohols) or -CHO (aldehydes) groups are hydrogen-bond donors. If your inlet liner has exposed silanol groups (-Si-OH), the pheromone will hydrogen bond to the glass, delaying a portion of the analyte and creating a "tail."

Q: I am using a standard splitless liner. Is that sufficient? A: Likely not for trace pheromones. Standard deactivation often fails under the thermal stress of repeated injections.

The Protocol: Inertness Verification

  • Liner Selection: Switch to "Ultra Inert" or similarly certified deactivated liners containing deactivated glass wool. The wool provides surface area for volatilization but must be chemically inert.

  • The "Gold Seal" Rule: For Agilent systems, replace the stainless steel inlet seal with a gold-plated seal. Stainless steel can catalyze the degradation of labile pheromones (e.g., aldehydes oxidizing to acids).

  • Column Installation (Dead Volume):

    • Symptom:[1][2][3][4][5][6][7][8] Broad tailing on early eluting peaks.[9]

    • Fix: If the column is inserted too low in the inlet, it creates a turbulent mixing chamber (dead volume).

    • Standard: Install the column exactly 4–6 mm past the ferrule (consult specific instrument manual) to ensure it enters the liner's sweet spot.

Phase 3: Column Chemistry & Polarity

The Problem: Pheromones are often analyzed on non-polar (5%-phenyl) columns to separate isomers, but polar pheromones may not "wet" the stationary phase properly, leading to tailing.

Q: Should I switch to a WAX (PEG) column? A: It depends on your target list. See the comparison below.

Feature5% Phenyl (e.g., DB-5ms, Rxi-5ms)Polyethylene Glycol (e.g., DB-WAX, VF-WAXms)
Primary Use General screening, hydrocarbons, non-polar pheromones.Polar pheromones (alcohols, acids), isomer separation.
Tailing Risk High for free alcohols/acids without derivatization.Low for polar compounds (phase matches analyte).
Thermal Limit High (~325°C).Lower (~250°C).
MS Compatibility Excellent (Low bleed).[10]Moderate (Higher bleed, can contaminate source).[11]

Recommendation: If you must use a non-polar column for spectral matching libraries (e.g., NIST), you must derivatize hydroxylated pheromones to prevent tailing.

Phase 4: Derivatization (The Chemical Fix)

The Problem: If hardware optimization doesn't fix the tailing of pheromone alcohols, you must chemically cap the polar -OH group.

Q: What is the gold standard derivatization for pheromone alcohols? A: Silylation using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). It replaces the active hydrogen with a non-polar Trimethylsilyl (TMS) group.[12]

Experimental Protocol: Micro-Scale Silylation Note: Moisture is the enemy. All glassware must be dry.

  • Preparation: Dissolve 1-5 mg of pheromone extract in a non-protic solvent (e.g., Hexane or Dichloromethane). Evaporate to dryness under Nitrogen if concentration is needed.[1]

  • Reagent Addition: Add 50 µL of MSTFA .

    • Optional: Add 10 µL of Pyridine if the sterics are difficult (acts as a catalyst/acid scavenger).

  • Reaction: Cap vial tightly. Heat at 60°C for 30 minutes .

  • Analysis: Inject directly. The TMS-derivative will elute earlier and with perfect symmetry compared to the free alcohol.

Visualizing the Reaction:

Reaction Reactant Pheromone-OH (Polar/Tailing) Product Pheromone-O-Si(CH3)3 (Non-polar/Symmetric Peak) Reactant->Product + MSTFA 60°C, 30 min Reagent MSTFA (Silylating Agent) Byproduct N-methyltrifluoroacetamide (Volatile Byproduct) Reagent->Byproduct

Figure 2: Silylation mechanism capping the polar hydroxyl group to prevent column adsorption.

Phase 5: Frequently Asked Questions (FAQs)

Q: My peaks tail only at the very end of the run (high boiling points). Is this activity? A: Likely not. This is often "Cold Trapping" or condensation.

  • Troubleshoot: Check your MS Transfer Line Temperature . It must be 10-20°C hotter than your final oven ramp temperature. If the transfer line is cooler than the column max, high-boiling pheromones condense on the walls before reaching the ion source.

Q: I see "Fronting" (shark fin shape) instead of tailing. Same cause? A: No. Fronting indicates Column Overload .[2]

  • Fix: You are injecting too much mass. Increase the Split Ratio (e.g., from 10:1 to 50:1) or dilute the sample. Pheromones have low solubility in the stationary phase; overloading happens quickly.

Q: Can I just trim the column? A: Yes, and you should. The first 10-20 cm of a GC column acts as a "guard" and accumulates non-volatile matrix ("gunk") that becomes active over time.

  • Protocol: Remove the column, score the fused silica with a ceramic wafer, and snap off 20 cm. Verify a clean, square cut with a magnifying loop before re-installing.

References

  • Restek Corporation. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Retrieved from [Link]

  • Agilent Technologies. (2016). GC Troubleshooting Series: Tailing Peaks. Retrieved from [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of (E)-11-Octadecen-1-ol, Acetate in Lure Formulations

This guide is designed for researchers, scientists, and professionals in drug development and integrated pest management. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FA...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development and integrated pest management. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with maintaining the chemical integrity and efficacy of (E)-11-Octadecen-1-ol, acetate in various lure formulations. Our focus is on providing practical, field-proven insights grounded in established scientific principles to ensure the longevity and reliability of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of (E)-11-Octadecen-1-ol, acetate.

Q1: What is the primary cause of degradation for (E)-11-Octadecen-1-ol, acetate in a lure?

A1: The primary degradation pathway for (E)-11-Octadecen-1-ol, acetate, an unsaturated ester, is oxidation. The double bond at the 11th position is susceptible to attack by atmospheric oxygen, especially when exposed to heat and ultraviolet (UV) light, leading to the formation of undesirable byproducts and a loss of biological activity.[1][2][3] Isomerization from the biologically active (E)-isomer to the inactive (Z)-isomer can also occur under UV exposure.[3]

Q2: How should I store pure (E)-11-Octadecen-1-ol, acetate and formulated lures?

A2: Proper storage is critical to maximize shelf life. Unopened lures and pure compounds should be stored in a freezer or refrigerator.[4][5] Specifically, refrigeration at 4°C or below is recommended for storage up to 24 months.[5] For long-term stability, storage in a dark, oxygen-free environment (e.g., under an inert gas like argon or nitrogen) is ideal. Always check the manufacturer's instructions for specific storage recommendations.[6]

Q3: What is the expected field life of a standard lure containing this pheromone?

A3: The field life can vary significantly based on the formulation and environmental conditions. Standard lures typically have a recommended field activity of 4 to 6 weeks.[5][7] However, factors like high temperatures and direct sunlight can accelerate pheromone release and degradation, potentially shortening this window.[4][8] Advanced controlled-release formulations, such as those using nano-porous materials or microencapsulation, can extend the field life to several months.[9][10]

Q4: Can I reuse a lure after its recommended field life?

A4: It is not recommended. Pheromone lures that have exceeded their recommended life are significantly less effective, or not effective at all, due to the depletion and degradation of the active ingredient.[4] For reliable and consistent experimental results, always replace lures at the recommended interval.

Q5: Are there any visible signs that my pheromone lure has degraded?

A5: Visual inspection is often unreliable for determining pheromone degradation. The most common indicators of a problem are a significant drop in insect capture rates or a complete lack of attraction. Chemical analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), is the most definitive way to assess the purity and concentration of the active pheromone component remaining in the lure.[11][12][13]

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common issues encountered during the use of (E)-11-Octadecen-1-ol, acetate lures.

Troubleshooting Scenario 1: Premature Loss of Lure Efficacy in the Field
  • Symptom: A significant decline in trap captures is observed well before the lure's expected replacement date.

  • Causality: This is often due to accelerated degradation of the pheromone, primarily caused by environmental stressors. High temperatures increase the volatility and release rate, while UV radiation from sunlight can directly cause photo-degradation and isomerization of the double bond.[3][14][15]

  • Incorporate an Antioxidant: Antioxidants protect the pheromone by scavenging free radicals that initiate the oxidation process.

    • Recommended Antioxidants: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), or Vitamin E (α-tocopherol) are commonly used.[2]

    • Protocol: During lure formulation, dissolve the chosen antioxidant into the pheromone oil or the liquid phase of your matrix at a concentration of 0.1% to 1.0% (w/w). Gentle heating and stirring may be required to ensure complete dissolution.

  • Add a UV Protectant: UV absorbers or blockers can be added to the lure matrix to shield the pheromone from damaging radiation.

    • Recommended UV Protectants: Benzophenones or other commercially available UV stabilizers are effective.

    • Protocol: Incorporate the UV protectant into the lure matrix according to the manufacturer's instructions. Ensure it is compatible with your chosen matrix material and does not interfere with the pheromone's release.

  • Optimize the Lure Matrix: The matrix itself can offer significant protection.

    • Matrix Selection: Denser, less permeable matrices like paraffin wax or specific polymers can slow down the diffusion of oxygen into the lure and offer some physical protection from UV light.[8][16] Microencapsulation provides a protective shell around the pheromone.[10]

Diagram: Degradation Pathways of (E)-11-Octadecen-1-ol, acetate

Primary Degradation Pathways Pheromone (E)-11-Octadecen-1-ol, acetate Oxidation Oxidative Cleavage Pheromone->Oxidation O2, UV Light, Heat Isomerization E/Z Isomerization Pheromone->Isomerization UV Light, Acid/Base Hydrolysis Ester Hydrolysis Pheromone->Hydrolysis H2O, Acid/Base Degradation_Products Inactive Byproducts (Aldehydes, Carboxylic Acids) Oxidation->Degradation_Products Inactive_Isomer (Z)-11-Octadecen-1-ol, acetate Isomerization->Inactive_Isomer Hydrolysis_Products (E)-11-Octadecen-1-ol + Acetic Acid Hydrolysis->Hydrolysis_Products

Caption: Key environmental factors leading to pheromone degradation.

Troubleshooting Scenario 2: Inconsistent or "Burst" Pheromone Release
  • Symptom: Traps are highly effective for a very short period (e.g., a few days) and then rapidly lose all efficacy.

  • Causality: This "burst release" phenomenon is typically a failure of the lure matrix to control the evaporation of the pheromone.[17] A simple dispenser, like a cotton wick, may release the volatile compound too quickly, especially in warm or windy conditions.

  • Select a Controlled-Release Matrix: The goal is to achieve a near zero-order release kinetic (a constant release rate) over an extended period.[8]

    • Matrix Options:

      • Polymers: Polyethylene vials or sachets are common. The pheromone slowly diffuses through the polymer wall.

      • Waxes: Paraffin wax can be loaded with the pheromone, which is then released as the wax matrix slowly erodes or through diffusion.[8][16]

      • Nanomaterials: Silica-based nano-porous materials offer a large surface area for pheromone adsorption and provide a very controlled release.[9]

      • Microencapsulation: This involves creating microscopic capsules that contain the pheromone, which is released through diffusion or rupture of the capsule wall.[10]

Matrix TypeRelease MechanismAdvantagesDisadvantages
Rubber Septa Diffusion/EvaporationInexpensive, easy to loadProne to burst release, sensitive to temperature
Polyethylene Vials Diffusion through polymerConsistent release, good protectionCan be affected by temperature, higher initial cost
Wax Emulsions Diffusion/ErosionGood protection, biodegradable optionsRelease can be variable, can melt in extreme heat
Microencapsulation Diffusion/RuptureExcellent protection, long field lifeHigher cost, complex manufacturing
Nanoporous Silica Desorption/DiffusionVery long field life, reusable matrixHigh cost, newer technology
Troubleshooting Scenario 3: Suspected Isomerization or Hydrolysis
  • Symptom: Lures fail to attract the target insect, even when freshly deployed, suggesting the active ingredient may not be in the correct chemical form.

  • Causality:

    • Isomerization: The (E)-isomer can convert to the (Z)-isomer, which is biologically inactive for many species. This is often catalyzed by UV light or exposure to acidic or basic conditions.[3]

    • Hydrolysis: The acetate ester can be hydrolyzed back to the corresponding alcohol ((E)-11-Octadecen-1-ol) and acetic acid. This reaction is catalyzed by strong acids or bases and water.[18][19] While slow in neutral water, it can be accelerated by certain formulation components.

  • Analytical Validation: Confirm the chemical integrity of your pheromone source and formulated lures.

    • Protocol: GC-MS Analysis

      • Sample Preparation: Extract the pheromone from the lure using a suitable solvent (e.g., hexane). Include an internal standard for accurate quantification.

      • GC Separation: Use a capillary column (e.g., DB-5MS) to separate the (E) and (Z) isomers and any potential hydrolysis products.

      • MS Identification: Confirm the identity of each peak by comparing its mass spectrum to a known standard.

      • Quantification: Determine the ratio of (E) to (Z) isomers and the concentration of the parent acetate versus the alcohol.

  • Control Formulation pH: Ensure that all components of your lure matrix are pH-neutral. Avoid acidic or basic additives that could catalyze hydrolysis or isomerization.

  • Protect from Light and Moisture: Store the pure compound and finished lures in sealed, opaque containers to protect them from UV light and humidity.[5][6]

Diagram: Workflow for Stable Lure Development

Workflow for Developing a Stable Lure Formulation cluster_0 Phase 1: Formulation cluster_1 Phase 2: Validation cluster_2 Phase 3: Field Testing Pheromone Select High-Purity (E)-11-Octadecen-1-ol, acetate Matrix Choose Controlled- Release Matrix Pheromone->Matrix Additives Incorporate Stabilizers (Antioxidant, UV Protectant) Matrix->Additives Formulate Prepare Lure Prototypes Additives->Formulate QC Initial QC Analysis (GC-MS for Purity/Isomer Ratio) Formulate->QC Stability Accelerated Stability Test (Heat, UV Exposure) QC->Stability Release Measure Release Rate (Headspace Analysis) Stability->Release Field Deploy Lures in Field Trials Release->Field Monitor Monitor Trap Captures Over Time Field->Monitor Analyze Analyze Residual Pheromone from Fielded Lures Monitor->Analyze

Caption: A systematic approach from formulation to field validation.

References

  • Insects Limited. (n.d.). Insect FAQs. Retrieved from [Link]

  • Atterholt, C. A., Delwiche, M. J., Rice, R. E., & Krochta, J. M. (1999). Controlled release of insect sex pheromones from paraffin wax and emulsions. Journal of Controlled Release, 57(3), 233-247.
  • AgriSense. (n.d.). Lure Life Expectancy and Storage Notes. Retrieved from [Link]

  • Sun, C., Wang, A., Shen, Y., Li, X., Zhan, S., Wang, C., Verheggen, F., & Wang, Y. (2024). Innovative matrices to release pheromones for Integrated Pest Management. Entomologia Generalis, 44(5), 1135-1144.
  • Verheggen, F. (2010).
  • Club SciWri. (2018). A controlled-release pheromone-driven pest control system for coconut plantations. Retrieved from [Link]

  • Owl Pest Control. (n.d.).
  • Suterra. (2025). The Science of Microencapsulated Pheromone Technology. Retrieved from [Link]

  • Cropg1 Agro Research & Development Private Limited. (n.d.). Nazo-BFSB Brinjal Fruit And Shoot Borer Leucinodes Orbonalis Pheromone Lures.
  • Kubiliene, L., et al. (2016). Inhibition of Oxidation of Unsaturated Fatty Acid Methyl Esters by Essential Oils. PubMed.
  • Lund University. (2025). Investigating the role of UV-light in volatile pheromone production of Drosophila melanogaster.
  • IndiaMART. (n.d.). Fall Army Worm LURE. Retrieved from [Link]

  • Cook, S. M., & Needham, D. (2010). The effect of ultraviolet C radiation on stored-product pests. Julius-Kühn-Archiv, 425, 632-638.
  • Ramey, D. D., & Ough, C. S. (1980). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Journal of Agricultural and Food Chemistry, 28(5), 928-934.
  • RSC Publishing. (n.d.).
  • MDPI. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Kaatz Bros. Lures. (n.d.). Stabilizers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups. Retrieved from [Link]

  • Cooperband, M. F., et al. (2023).
  • MDPI. (2024). Effects of Endogenous Antioxidants in Camellia Oil on the Formation of 2-Monochloropropane-1, 3-diol Esters and 3-Monochloropropane-1,2-diol Esters during Thermal Processing.
  • ECCO Middle East. (n.d.). Antioxidants. Retrieved from [Link]

  • Applied and Environmental Microbiology - ASM Journals. (n.d.).
  • Bangladesh Journals Online. (n.d.). Method development and validation for estimation of commercially produced sex pheromones in lure.
  • Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons.
  • Wolfenden, R., & Snider, M. J. (2011). The “Neutral” Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases. Journal of the American Chemical Society, 133(33), 13057-13063.
  • MDPI. (2023).
  • Verstrepen, K. J., et al. (2003). Production and biological function of volatile esters in Saccharomyces cerevisiae. PMC.
  • Durand, N., et al. (2011). Degradation of Pheromone and Plant Volatile Components by a Same Odorant-Degrading Enzyme in the Cotton Leafworm, Spodoptera littoralis. PMC.
  • Leal, W. S., et al. (2005). Kinetics and molecular properties of pheromone binding and release. PMC.
  • Quick Company. (n.d.).
  • Clark, J. (2013). Hydrolysing esters. Chemguide.
  • Aquafix Inc. (n.d.).
  • Koppert. (n.d.). Pherodis | Attractant for Moths, Beetles, Flies or Mealybugs. Retrieved from [Link]

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Troubleshooting

Technical Support Center: High-Purity Synthesis of (E)-11-Octadecen-1-ol, Acetate

This guide is structured as a Technical Support Center resource, designed for immediate application by synthetic chemists and process engineers. It prioritizes the "prevention over cure" philosophy, focusing on the mecha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Technical Support Center resource, designed for immediate application by synthetic chemists and process engineers. It prioritizes the "prevention over cure" philosophy, focusing on the mechanistic origins of isomerization to ensure high isomeric purity of (E)-11-Octadecen-1-ol, acetate.[1]

Topic: Minimizing Isomerization & Positional Migration Ticket ID: CHEM-SUP-E11-OCT Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

(E)-11-Octadecen-1-ol, acetate (E11-18:OAc) is a critical pheromone component for various Lepidoptera species (e.g., Ostrinia spp.).[1] Biological activity is strictly governed by stereochemistry; even trace amounts of the (Z)-isomer or positional isomers (e.g.,


 or 

) can severely inhibit attraction or disrupt mating disruption programs.

This guide addresses the three critical failure points where isomeric integrity is lost:

  • Synthesis Strategy: Choosing the wrong route for E-selectivity.

  • Acetylation: Acid-catalyzed double bond migration.[1]

  • Purification: Inability to resolve E/Z mixtures.

Part 1: Strategic Route Selection (Prevention)

Q: I am currently using a Wittig reaction, but my E:Z ratio is stuck at 40:60. How do I improve this?

A: Standard Wittig reactions are thermodynamically controlled to favor the Z (cis) isomer. To achieve high E (trans) selectivity, you must fundamentally change your mechanism.

Recommendation: Switch to the Alkyne Reduction Route (Birch Reduction) . This is the industry standard for generating >99% E-alkenes because the mechanism proceeds via a trans-radical anion intermediate, which is sterically locked into the E-configuration before protonation.[1]

Alternative: If you must use carbonyl coupling, employ the Julia-Kocienski Olefination or the Schlosser Modification of the Wittig reaction, though these are often more sensitive to moisture and base quality than alkyne reduction.[1]

Decision Matrix: Synthesis Pathway

The following diagram illustrates the decision logic for selecting the synthesis route based on required purity.

SynthesisStrategy Start Target: (E)-11-Octadecen-1-ol Acetate Route1 Route A: Alkyne Reduction (Recommended) Start->Route1 Route2 Route B: Carbonyl Olefination Start->Route2 Step1A Precursor: 11-Octadecyn-1-ol Route1->Step1A Step2A Precursor: Aldehyde + Sulfone/Phosphonium Route2->Step2A Reaction1A Na / Li in Liquid NH3 (Birch Reduction) Step1A->Reaction1A Result1A Result: >99% E-Isomer Minimal Purification Needed Reaction1A->Result1A Reaction2A Standard Wittig Step2A->Reaction2A Reaction2B Julia-Kocienski / Schlosser Step2A->Reaction2B Result2A Result: Z-Major (Incorrect) Reaction2A->Result2A Result2B Result: E-Major (80-95%) Requires AgNO3 Chromatography Reaction2B->Result2B

Figure 1: Synthesis decision tree highlighting Alkyne Reduction as the superior pathway for stereochemical integrity.

Part 2: Reaction Protocols & Troubleshooting

Q: My E-isomer purity drops during the acetylation of (E)-11-Octadecen-1-ol. Why?

A: This is likely due to Acid-Catalyzed Double Bond Migration .[1] If you use Acetyl Chloride (AcCl) or Acetic Acid with strong mineral acid catalysts, the generated protons (


) can protonate the alkene, forming a carbocation. This carbocation allows the double bond to "walk" along the chain (isomerizing to 

or

) and scramble the stereochemistry (E

Z).

The Fix (Self-Validating Protocol): Use Acetic Anhydride (


) with Pyridine . This method is basic, preventing the formation of free protons that attack the alkene.

Protocol:

  • Dissolve: 1.0 eq of (E)-11-Octadecen-1-ol in anhydrous DCM (0.5 M).

  • Add Base: Add 2.0 eq Pyridine (acts as HCl scavenger and catalyst).

  • Acylate: Add 1.5 eq Acetic Anhydride dropwise at 0°C.

  • Monitor: Warm to RT. Monitor by TLC (Solvent: 10% EtOAc/Hexane).

  • Quench: Pour into ice-cold saturated

    
     (neutralizes acetic acid byproduct).
    
  • Validation:

    
     NMR should show two olefinic carbons at ~130 ppm. If peaks appear at ~129 or ~131 ppm, migration has occurred.
    
Q: I used the Birch reduction (Na/NH3), but I see ~5% Z-isomer. What went wrong?

A: This usually indicates Incomplete Reduction or Radical Isomerization during the quench.[1] While the trans-radical anion is stable, if the reaction is quenched with a proton source that is too acidic or added too rapidly, or if the metal is consumed before reduction is complete, you may be left with unreacted alkyne or mixed isomers.

Troubleshooting Checklist:

  • Reagent Quality: Ensure Ammonia is anhydrous. Water acts as a proton source that can disrupt the radical mechanism.

  • Stoichiometry: Use a slight excess of Sodium (Na) until the deep blue color persists for at least 30 minutes.

  • Quenching: Use solid Ammonium Chloride (

    
    ) or dry t-Butanol.[1] Avoid water or strong acids until the ammonia has evaporated.
    
Data Comparison: Synthesis Methods[2][3][4][5][6]
ParameterAlkyne Reduction (Na/NH3)Julia-KocienskiStandard Wittig
E-Selectivity > 99% 85 - 95%< 20%
Isomerization Risk Low (during quench)Medium (base dependent)N/A (Z-selective)
Purification Load Low (remove alkane)High (remove Z-isomer)High (remove Z-isomer)
Scalability High (Industrial standard)Medium (Reagent cost)High

Part 3: Purification & Recovery (The "Fix")

Q: I have a mixture of 90:10 (E:Z). How do I purify the E-isomer? Normal silica doesn't work.

A: Standard silica gel cannot separate E/Z isomers of long-chain acetates because their polarity is nearly identical.[1] You must use Argentation Chromatography (Silver Nitrate Silica) .

Mechanism: Silver ions (


) form reversible 

-complexes with the double bond.[1] The (Z)-isomer, being less sterically hindered around the double bond, binds stronger to the silver than the (E)-isomer.
  • Result: The (E)-isomer elutes FIRST . The (Z)-isomer is retained longer.[1]

Protocol: Preparation of 10%


 Silica 
  • Dissolve: Dissolve 10g

    
     in 100mL Acetonitrile (or water, though organic solvents are easier to remove).
    
  • Slurry: Add 90g High-Purity Silica Gel (230-400 mesh).

  • Dry: Evaporate solvent under reduced pressure (Rotovap) in the dark (wrap flask in foil) until free-flowing powder is obtained.

  • Pack: Pack column in Hexane/Toluene.

  • Elute: Use a gradient of Hexane

    
     5% Ether/Hexane.
    
    • Fraction 1: (E)-11-Octadecenyl acetate (Target).[1]

    • Fraction 2: Mixed fractions.[1]

    • Fraction 3: (Z)-11-Octadecenyl acetate (Impurity).[1]

Visualizing the Separation Logic

PurificationLogic Input Crude Mixture (E + Z Isomers) Column AgNO3 - Silica Column (Stationary Phase) Input->Column InteractionZ Z-Isomer Strong Pi-Complex (Retained) Column->InteractionZ Slow Elution InteractionE E-Isomer Weak Pi-Complex (Elutes Fast) Column->InteractionE Fast Elution Output2 Fraction 2: Pure (Z) Impurity InteractionZ->Output2 Output1 Fraction 1: Pure (E) Target Molecule InteractionE->Output1

Figure 2: Mechanism of Argentation Chromatography. The E-isomer elutes first due to weaker interaction with Silver ions.

Part 4: Storage & Stability

Q: How do I store the purified acetate to prevent spontaneous isomerization? A:

  • Avoid Light: UV light can induce radical formation, leading to E/Z scrambling (Paternò-Büchi type mechanisms).[1] Store in amber vials.

  • Avoid Acid: Ensure the product is neutral. Trace acid from the acetylation step is the #1 cause of shelf-life degradation.[1] Wash the final organic phase with

    
     thoroughly.
    
  • Temperature: Store at -20°C.

References

  • Stereoselective Synthesis of (E)

    • Rossi, R., Carpita, A., & Quirici, M. G. (1980).[2] Insect sex pheromones.[1][2][3][4][5][6][7] Stereoselective synthesis of several (Z)- and (E)-alken-1-ols, their acetates, and of (9Z,12E)-9,12-tetradecadien-1-yl acetate. Gazzetta Chimica Italiana.

    • Context: Establishes the baseline for stereoselective synthesis of pheromone acet
  • Argentation Chromatography (Purification)

    • Heath, R. R., et al. (1977).[8] Chromatographic separation of E and Z 9-tetradecenol acetate using silver nitrate coated silica. Journal of Chromatographic Science.

    • Context: Definitive protocol for separating long-chain acetate isomers using Silver Nitr
  • Birch Reduction Specifics

    • BenchChem Technical Support.[1][9][10] (2025).[11][3][4][9][10] Synthesis of (Z)- and (E)-Dodecenyl Acetate Pheromones from 11-Dodecyn-1-ol: An Application Note.

    • Context: detailed protocols for Na/NH3 reduction of internal alkynes to E-alkenes.
  • Isomerization Mechanisms

    • Mori, K. (1992). The Synthesis of Insect Pheromones.
    • Context: Authoritative text on the sensitivity of pheromones to acid/thermal isomeriz

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide: Stereoselective Routes to (E)-11-Octadecen-1-ol Acetate

[1] Executive Summary Target Molecule: (E)-11-Octadecen-1-ol acetate CAS: 35153-15-2 (Generic for isomers often used, specific E-isomer references vary) Application: Insect Pheromone (Lepidoptera/Diptera), Lipid Standard...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Target Molecule: (E)-11-Octadecen-1-ol acetate CAS: 35153-15-2 (Generic for isomers often used, specific E-isomer references vary) Application: Insect Pheromone (Lepidoptera/Diptera), Lipid Standard.[1]

This guide provides a comparative technical analysis of three distinct synthesis routes for (E)-11-Octadecen-1-ol acetate. The primary synthetic challenge is the stereoselective formation of the C11=C12 double bond in the trans (E) configuration.[1] While the cis (Z) isomer (cis-vaccenyl acetate) is more common in Drosophila signaling, the E-isomer is a critical component in specific species (e.g., Ostrinia spp., Loxostege) and serves as a vital negative control in pheromone blend studies.[1]

We compare the Classical Alkyne Reduction (high stereochemical fidelity), the Julia-Kocienski Olefination (convergent, non-cryogenic), and Cross-Metathesis (atom-economical, catalytic).[1]

Route 1: The Classical Alkyne Reduction (Gold Standard)

Mechanism: Nucleophilic substitution followed by Dissolving Metal Reduction.[1] Stereoselectivity: >98% E-isomer.[1][2]

Strategic Overview

This route relies on the inherent trans-selectivity of dissolving metal reductions (Birch-type conditions).[1] It is the industry benchmark for isomeric purity but requires handling pyrophoric metals and cryogenic ammonia.[1]

Protocol Workflow

Step 1: C-C Bond Formation (Alkylation)

  • Reagents: 1-Octyne, n-Butyllithium (n-BuLi), 10-(Tetrahydro-2H-pyran-2-yloxy)-1-bromodecane, DMSO (cosolvent).[1]

  • Procedure:

    • Dissolve 1-octyne (1.1 eq) in dry THF/HMPA (or DMSO) at -78°C.

    • Add n-BuLi (1.1 eq) dropwise to generate lithium acetylide.[1] Stir for 1 hr.

    • Add protected bromide (1.0 eq).[1] Warm to RT and reflux (if THF) or stir at 60°C (if DMSO) for 12h.

    • Critical Control: Monitor disappearance of bromide via TLC.

    • Product: Protected 11-octadecyne.

Step 2: Trans-Selective Reduction

  • Reagents: Sodium metal (Na), Liquid Ammonia (NH3), THF.[1][3]

  • Procedure:

    • Condense NH3 at -78°C.

    • Dissolve alkyne intermediate in THF and add to NH3.

    • Add Na metal in small pieces until a deep blue color persists (solvated electrons).[1]

    • Mechanistic Insight: The radical anion intermediate adopts a trans geometry to minimize steric repulsion between alkyl chains before protonation.[1]

    • Quench with solid NH4Cl.[1] Evaporate NH3.[1]

Step 3: Deprotection & Acetylation [1]

  • Reagents: p-Toluenesulfonic acid (pTSA)/MeOH, then Acetic Anhydride/Pyridine.[1]

  • Procedure:

    • Cleave THP group with pTSA in MeOH (RT, 2h).

    • Purify (E)-11-octadecen-1-ol.[1]

    • Acetylate with Ac2O/Pyridine.[1]

Workflow Diagram

AlkyneRoute Start 1-Octyne (C8 Fragment) Coupling Lithiation & Alkylation (+ Protected C10 Bromide) Start->Coupling Inter Internal Alkyne (11-Octadecyne) Coupling->Inter Reduction Birch Reduction (Na/NH3) Inter->Reduction Trans-Selectivity Product (E)-11-Octadecenyl Acetate Reduction->Product Deprotection/Acetylation

Caption: Linear synthesis via alkyne intermediate ensuring high E-selectivity through radical anion mechanism.

Route 2: Julia-Kocienski Olefination (Convergent)

Mechanism: Condensation of PT-sulfone with aldehyde followed by Smiles rearrangement.[1] Stereoselectivity: High E-selectivity (typically >95% with PT-sulfones).[1]

Strategic Overview

This method avoids liquid ammonia.[1] It couples two large fragments (C10 Aldehyde + C8 Sulfone) directly into the alkene.[1] The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones is critical for E-selectivity; standard phenyl sulfones (classical Julia) require an extra reduction step.[1]

Protocol Workflow

Fragment A (Sulfone): 5-(Octylsulfonyl)-1-phenyl-1H-tetrazole.[1] Fragment B (Aldehyde): 10-Acetoxydecanal (or protected equivalent).[1]

Step 1: Olefination

  • Reagents: KHMDS (Potassium hexamethyldisilazide), DME (Dimethoxyethane).[1]

  • Procedure:

    • Dissolve PT-sulfone (1.0 eq) and Aldehyde (1.2 eq) in anhydrous DME at -60°C.

    • Add KHMDS dropwise.[1]

    • Mechanistic Insight: The reaction proceeds via a syn-addition to form a β-alkoxysulfone, which undergoes a Smiles rearrangement.[1] The elimination of SO2 and the tetrazolate anion is stereoselective for the E-alkene due to the steric demands of the transition state.[1]

    • Warm to RT overnight.

Step 2: Workup

  • Standard aqueous extraction.[1] No further reduction is needed (unlike Classical Julia).[1]

Workflow Diagram

JuliaRoute Sulfone C8-PT-Sulfone Transition Smiles Rearrangement (Transition State) Sulfone->Transition + KHMDS Aldehyde C10-Aldehyde Aldehyde->Transition Elimination Elimination of SO2 Transition->Elimination Target (E)-11-Octadecenyl Acetate Elimination->Target High E-Selectivity

Caption: Convergent coupling of C8 and C10 fragments via modified Julia olefination.

Route 3: Cross-Metathesis (Modern Catalytic)

Mechanism: Ruthenium-catalyzed redistribution of carbon-carbon double bonds.[1] Stereoselectivity: Thermodynamic mix (~80:20 E:Z) unless specialized catalysts are used.[1]

Strategic Overview

The shortest route, utilizing commercially available terminal alkenes.[1] While standard Grubbs II catalysts yield a mixture favoring the E-isomer (thermodynamic product), this route is ideal for rapid library generation or when ~80% purity is acceptable (or if followed by silver nitrate chromatography).[1]

Protocol Workflow

Reagents:

  • Olefin A: 11-Dodecenyl acetate (C12 chain, terminal alkene).[1]

  • Olefin B: 1-Octene (C8 chain, terminal alkene).[1]

  • Catalyst: Grubbs 2nd Generation (or Hoveyda-Grubbs II).[1]

Procedure:

  • Mix Olefin A (1 eq) and Olefin B (3 eq, excess to drive conversion) in DCM.

  • Add Catalyst (1-2 mol%). Reflux (40°C) for 12h under inert atmosphere.

  • Byproduct Removal: The reaction releases Ethylene gas (driving force).[1]

  • Purification: The crude mixture contains the target (C18), homodimers (C22 diacetate and C14 hydrocarbon), and unreacted starting material.[1]

  • Separation: Silica gel chromatography separates the diester and hydrocarbon easily.[1] Separating E/Z isomers requires AgNO3-impregnated silica.[1]

Workflow Diagram

Metathesis Sub1 11-Dodecenyl Acetate Cycle Catalytic Cycle (Release Ethylene) Sub1->Cycle Sub2 1-Octene (Excess) Sub2->Cycle Cat Grubbs II Catalyst Cat->Cycle Mix E/Z Mixture (~4:1) Cycle->Mix Pure Purified (E)-Isomer Mix->Pure AgNO3 Silica Chromatography

Caption: Cross-metathesis route. Note that E-selectivity is thermodynamic, not intrinsic, requiring purification.[1]

Comparative Analysis

FeatureAlkyne Reduction (Route 1)Julia-Kocienski (Route 2)Cross-Metathesis (Route 3)
Stereoselectivity (E:Z) Excellent (>98:2) Very Good (>95:[1]5)Moderate (80:20)*
Step Count High (Linear)Medium (Convergent)Low (1 Step)
Scalability Difficult (Cryogenic NH3)GoodExcellent
Atom Economy ModerateLow (Sulfinate waste)High
Cost Low (Reagents) / High (Labor)High (Sulfone prep)High (Catalyst)
Key Risk Pyrophoric Na/LiMoisture SensitivityHomodimer separation

*Note: Metathesis selectivity can be improved to >95% E using specialized dithiolate Ru-catalysts, but these are non-standard.[1]

Expert Recommendation

  • For Drug Discovery/Biological Assays: Use Route 1 (Alkyne Reduction) .[1] Biological response is highly sensitive to isomeric purity.[1] Even 1% Z-isomer can invert behavioral responses in pheromone assays.[1] The reliability of the Birch reduction guarantees the E-geometry required for rigorous data.[1]

  • For Industrial Manufacturing: Use Route 2 (Julia-Kocienski) .[1] It offers the best balance of stereocontrol and process safety (avoiding liquid ammonia) for kilogram-scale production.[1]

  • For Rapid Analog Synthesis: Use Route 3 (Metathesis) .[1] If you need to screen chain lengths (e.g., C16 vs C18), metathesis allows you to mix-and-match terminal alkenes rapidly.[1]

References

  • Mori, K. (2010).[1] The Synthesis of Insect Pheromones, 1979–1989. In The Total Synthesis of Natural Products. Wiley-Interscience.[1] [1]

  • Blakemore, P. R. (2002).[1] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds.[1] Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585.[1]

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003).[1] A general model for selectivity in olefin cross metathesis. Journal of the American Chemical Society, 125(37), 11360-11370.[1] [1]

  • Benchchem Protocols. Synthesis of (Z)- and (E)-Dodecenyl Acetate Pheromones (Homologous protocol applied to Octadecenyl). [1]

  • Apeiron Synthesis. Catalytic Olefin Metathesis in Pheromone Synthesis.

Sources

Comparative

A Comparative Guide to the Bioactivity of (E)- and (Z)-isomers of 11-Octadecen-1-ol and their Acetates

An In-Depth Analysis for Researchers in Chemical Ecology and Drug Development The precise geometry of a molecule can be the deciding factor in its biological activity, a principle starkly illustrated by the (E)- and (Z)-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers in Chemical Ecology and Drug Development

The precise geometry of a molecule can be the deciding factor in its biological activity, a principle starkly illustrated by the (E)- and (Z)-isomers of 11-octadecen-1-ol and their corresponding acetates. These long-chain unsaturated fatty alcohols and their derivatives are pivotal semiochemicals in the insect world, primarily functioning as sex pheromones. The subtle difference in the spatial arrangement around the C11-C12 double bond dictates a compound's ability to bind to specific olfactory receptors, thereby triggering a cascade of behavioral responses. This guide provides a comparative analysis of the bioactivity of these isomers, supported by experimental data and methodologies, to aid researchers in understanding and harnessing these potent signaling molecules.

Isomeric Specificity: A Tale of Attraction and Repulsion

The bioactivity of (E)- and (Z)-isomers of 11-octadecen-1-ol and their acetates is highly species-specific. For many insect species, one isomer acts as a potent attractant, while the other can be inactive or, in some cases, act as a behavioral antagonist, inhibiting the response to the primary pheromone component. This specificity is crucial for maintaining reproductive isolation between closely related species.

For instance, (Z)-11-octadecenyl acetate, also known as cis-vaccenyl acetate, is a well-documented aggregation pheromone in Drosophila simulans, attracting both males and females.[1][2] In contrast, its (E)-isomer does not elicit the same response. The bioactivity of these isomers is not limited to a single species, with different insects responding to varying ratios of these compounds as part of their unique pheromone blend.

CompoundIsomerTarget SpeciesBioactivity
11-Octadecen-1-ol (Z)-isomerNorth American male bumblebeesMarking secretion for flight paths[3]
11-Octadecenyl Acetate (Z)-isomerDrosophila simulansAggregation pheromone[1]
11-Tetradecenyl Acetate (E)- and (Z)-isomers (1:1 blend)Currant bud moth (Euhyponomeutoides albithoracellus)Potent male attractant[4]
11-Tetradecenyl Acetate (E)-isomer with 5-10% (Z)-isomerBeet webworm moth (Loxostege sticticalis)Inhibition of male attraction[5]

This table provides a snapshot of the diverse and specific roles of (E)- and (Z)-isomers in insect chemical communication. The activity is highly dependent on the species and the specific blend of pheromone components.

Unraveling Bioactivity: Key Experimental Methodologies

To quantitatively compare the bioactivity of the (E)- and (Z)-isomers, researchers employ a suite of sophisticated techniques. These methods allow for the precise measurement of an insect's physiological and behavioral responses to these chemical cues.

Electroantennography (EAG)

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the collective response of the olfactory receptor neurons on an insect's antenna to a volatile compound.[6][7][8][9] It provides a direct measure of the extent to which a compound is detected by the insect's primary olfactory organs.

Experimental Workflow for Electroantennography (EAG)

Caption: A generalized workflow for conducting an Electroantennography (EAG) bioassay.

Detailed Protocol for Electroantennography (EAG):

  • Insect Preparation: Utilize adult insects of a consistent age and sex. For comparative studies, it is crucial to maintain uniform rearing conditions.[6]

  • Antenna Excision and Mounting: Carefully excise an antenna from the insect's head using micro-scissors. Mount the base of the antenna into a ground electrode and the cut tip into a recording electrode. The electrodes are typically glass micropipettes filled with a suitable saline solution.[6][7]

  • Odorant Delivery: Prepare solutions of the (E)- and (Z)-isomers in a solvent like hexane at various concentrations.[10] A small amount of the solution is applied to a filter paper, which is then placed inside a Pasteur pipette. A puff of purified, humidified air is delivered through the pipette onto the antenna.[6]

  • Data Acquisition and Analysis: The electrical signals from the antenna are amplified and recorded using specialized software. The EAG response is measured as the maximum amplitude of the depolarization from the baseline in millivolts.[6] Responses are typically normalized by subtracting the response to a solvent control.

Behavioral Assays: The Wind Tunnel

While EAG confirms that a compound is detected, behavioral assays are necessary to determine its effect on the insect's behavior. Wind tunnel experiments are a standard method for studying the in-flight responses of insects to pheromones under controlled conditions.[11][12][13]

Experimental Workflow for Wind Tunnel Bioassay

Caption: The procedural flow for a typical wind tunnel behavioral bioassay.

Detailed Protocol for Wind Tunnel Bioassay:

  • Wind Tunnel Conditions: Maintain a consistent, laminar airflow (e.g., 0.2-0.3 m/s) within the tunnel.[11] Control environmental variables such as light intensity (dim red light is often used), temperature, and humidity to mimic natural conditions for the target species.[11][12]

  • Pheromone Source: Load a dispenser (e.g., a rubber septum) with a precise amount of the (E)- or (Z)-isomer. Place the dispenser at the upwind end of the tunnel.

  • Insect Release and Observation: Release individual insects, typically males for sex pheromone studies, at the downwind end of the tunnel.[12] Observe and record a suite of behaviors for a predetermined period (e.g., 2-5 minutes).[12][14][15] Key behaviors to score include: taking flight, orientation flight, upwind flight, and contact with the pheromone source.[14]

  • Data Analysis: Compare the percentage of insects exhibiting each behavior in response to the (E)- and (Z)-isomers. Statistical analyses, such as the chi-squared test, are used to determine if the differences in response are significant.[14]

The Molecular Basis of Isomer Discrimination

The ability of insects to distinguish between (E)- and (Z)-isomers lies in the exquisite specificity of their olfactory receptors (ORs).[16] These receptors are proteins located on the dendritic membranes of olfactory sensory neurons, which are housed in sensory hairs called sensilla on the antennae.[16][17]

The binding pocket of an olfactory receptor is a three-dimensional space that is highly complementary to the shape of its target ligand. The rigid geometry of the double bond in the (E)- and (Z)-isomers results in distinct overall shapes of the molecules. The (Z)-isomer has a "bent" conformation, while the (E)-isomer is more linear. This difference in shape dictates how well each isomer fits into the binding pocket of a specific olfactory receptor. A strong interaction between the pheromone molecule and the receptor triggers a conformational change in the receptor, leading to the opening of an associated ion channel and the generation of an electrical signal.[18][19]

Conceptual Model of Isomer-Receptor Interaction

Isomer_Receptor_Interaction cluster_isomers Pheromone Isomers cluster_receptors Olfactory Receptors cluster_response Neuronal Response Z_isomer (Z)-Isomer (Bent) Z_receptor Receptor A (Z-specific) Z_isomer->Z_receptor Good Fit E_receptor Receptor B (E-specific) Z_isomer->E_receptor Poor Fit E_isomer (E)-Isomer (Linear) E_isomer->Z_receptor Poor Fit E_isomer->E_receptor Good Fit Strong_Response Strong Signal Z_receptor->Strong_Response Weak_Response Weak/No Signal E_receptor->Strong_Response

Caption: Differential binding of (E)- and (Z)-isomers to specific olfactory receptors.

Conclusion and Future Directions

The differential bioactivity of (E)- and (Z)-isomers of 11-octadecen-1-ol and their acetates underscores the remarkable specificity of insect chemoreception. For researchers in pest management, understanding these differences is critical for developing effective and species-specific attractants for monitoring and mating disruption. For those in drug development, the principles of stereospecificity in ligand-receptor interactions are fundamental.

Future research should continue to explore the olfactory receptor repertoires of a wider range of insect species to identify the specific receptors responsible for discriminating between these isomers. Elucidating the precise molecular interactions through techniques like X-ray crystallography and computational modeling will provide deeper insights into the structure-activity relationships that govern chemical communication in the natural world.

References

  • O'Connell, R. J., Beauchamp, J. T., & Grant, A. J. (1986). Insect olfactory receptor responses to components of pheromone blends. Journal of Chemical Ecology, 12(2), 451–467. Retrieved from [Link]

  • Schaner, A. M., Bartelt, R. J., & Jackson, L. L. (1987). (Z)-11-octadecenyl acetate, an aggregation pheromone in Drosophila simulans. Journal of Chemical Ecology, 13(7), 1777–1786. Retrieved from [Link]

  • Ho, G. T. T., et al. (2015). (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate improve the attractiveness of the standard sex pheromone of the yellow rice stem borer Scirpophaga incertulas (Lepidoptera: Pyralidae) in northern Vietnam. Applied Entomology and Zoology, 50(2), 225-231. Retrieved from [Link]

  • Zhukovskaya, M. I., et al. (2024). To attract a moth: Wind tunnel and field testing of plant odor and light stimuli and their combination for Ostrinia nubilalis. Acta Biologica Hungarica, 75(1), 1-14. Retrieved from [Link]

  • Chandel, V., et al. (2022). Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. International Journal of Current Microbiology and Applied Sciences, 11(6), 1-8. Retrieved from [Link]

  • Syntech. (n.d.). Electroantennography. Retrieved from [Link]

  • Kaissling, K. E. (2018). Responses of Insect Olfactory Neurons to Single Pheromone Molecules. In Pheromone. IntechOpen. Retrieved from [Link]

  • Kaissling, K. E. (2004). Pheromone Reception in Insects. In Neurobiology of Chemical Communication. CRC Press/Taylor & Francis. Retrieved from [Link]

  • Higbee, B. S., et al. (2012). Electroantennographic bioassay as a screening tool for host plant volatiles. Journal of Visualized Experiments, (62), e3744. Retrieved from [Link]

  • Kaupp, U. B. (2010). Olfactory signalling in vertebrates and insects: differences and commonalities. Nature Reviews Neuroscience, 11(3), 188-200. Retrieved from [Link]

  • Leal, W. S., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (62), 3744. Retrieved from [Link]

  • Pherobank BV. (2018). High purity cis-vaccenyl acetate available from Pherobank BV. Retrieved from [Link]

  • Fleischer, J., et al. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience, 12, 424. Retrieved from [Link]

  • Wang, G. R., et al. (2013). Five parameters used in the wind tunnel bioassay: take flight (TF), orientation (OR), half up-wind to lure (HW), approaching the cage containing the lure (within 10 cm) (APP), landing on the cage containing the lure (LA). PLoS ONE, 8(7), e68756. Retrieved from [Link]

  • Castelo, M., et al. (2016). A portable electroantennogram recorder for laboratory and field measurements of semiochemicals. 2016 IEEE International Symposium on Medical Measurements and Applications (MeMeA). Retrieved from [Link]

  • PubChem. (n.d.). cis-11-Octadecenol. Retrieved from [Link]

  • Baker, T. C., & Cardé, R. T. (1984). Wind Tunnels in Pheromone Research. In H. E. Hummel & T. A. Miller (Eds.), Techniques in Pheromone Research. Springer. Retrieved from [Link]

  • Adams, C. G., et al. (2022). Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae). Journal of Economic Entomology, 115(5), 1461-1470. Retrieved from [Link]

  • Park, S., An, S., & Kim, H. K. (2023). Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. Journal of Apiculture, 38(3), 195-202. Retrieved from [Link]

  • Andersson, F., et al. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Physiological Entomology, 48(1), 53-61. Retrieved from [Link]

  • Struble, D. L. (1979). Stereoselective synthesis of 11(E)-tetradecen-1-yl acetate—Sex pheromone of sod webworm (Loxostege sticticalis). Canadian Journal of Chemistry, 57(11), 1341-1343. Retrieved from [Link]

  • Lopez, J. D., et al. (1989). Influence of (Z)-11-hexadecen-1-ol on field performance of Heliothis virescens pheromone in a PVC dispenser as evidenced by trap capture. Journal of Chemical Ecology, 15(5), 1637–1644. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Efficacy of (E)-11-Tetradecenyl Acetate and Its Isomers as Insect Attractants

A Note on Chemical Nomenclature: The topic of this guide specifies "(E)-11-Octadecen-1-ol, acetate." However, a comprehensive review of scientific literature indicates this is likely a misnomer for the well-established a...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: The topic of this guide specifies "(E)-11-Octadecen-1-ol, acetate." However, a comprehensive review of scientific literature indicates this is likely a misnomer for the well-established and widely studied lepidopteran sex pheromone component, (E)-11-Tetradecenyl acetate . This guide will therefore focus on the comparative efficacy of (E)-11-Tetradecenyl acetate and its geometric isomer, (Z)-11-Tetradecenyl acetate, which are critical for the chemical communication of numerous significant insect species.

Introduction: The Language of Pheromones in Pest Management

In the intricate world of insect communication, pheromones serve as precise chemical signals that mediate critical behaviors such as mating, aggregation, and alarm. For researchers and pest management professionals, harnessing the power of these semiochemicals offers a highly specific and environmentally benign alternative to broad-spectrum insecticides.[1] Among the most studied are the sex pheromones of the order Lepidoptera (moths and butterflies), which are often comprised of specific blends of long-chain acetates and alcohols.[2][3]

This guide provides a detailed comparison of the efficacy of (E)-11-tetradecenyl acetate (E11-14:Ac) and its counterpart, (Z)-11-tetradecenyl acetate (Z11-14:Ac). The precise ratio of these two isomers is often the deciding factor in species-specific attraction, making a thorough understanding of their relative performance essential for developing effective monitoring and control strategies.[4][5][6]

The Central Role of Isomeric Blend Ratios: A Tale of Two Strains

The classic example illustrating the critical importance of the E/Z isomeric ratio is the European Corn Borer, Ostrinia nubilalis. This species exists as two distinct pheromone races, or "strains," which, despite being morphologically identical, use different pheromone blends for mate attraction.[4][5][6]

  • The Z-strain: Females of this strain produce a pheromone blend dominated by (Z)-11-tetradecenyl acetate, with a typical ratio of approximately 97:3 (Z:E).[6][7]

  • The E-strain: Conversely, E-strain females produce a blend that is approximately 1:99 (Z:E), with (E)-11-tetradecenyl acetate being the overwhelmingly predominant component.[6][7]

This pheromonal polymorphism effectively creates a reproductive barrier between the two strains. Field experiments have consistently shown that traps baited with a Z-strain blend are highly attractive to Z-strain males, while E-strain males are preferentially attracted to E-strain blends.[4][5] Hybrid populations are also known to exist and respond to intermediate blends.[5] This phenomenon underscores the first principle of pheromone efficacy: the blend is often more important than any single component.

Comparative Efficacy Across Different Species

While O. nubilalis provides a clear example of isomeric preference, the roles of E11-14:Ac and Z11-14:Ac extend to a wide range of other lepidopteran pests. The efficacy of a lure is therefore entirely dependent on the target species' specific "pheromone dialect."

Target SpeciesCommon NameEffective Blend CompositionKey Findings
Ostrinia nubilalis European Corn BorerZ-strain: ~97:3 (Z:E) E-strain: ~1:99 (Z:E)Attraction is highly specific to the corresponding strain's blend.[4][5][7]
Archips semiferanus Oak Leaf Roller~33:67 (Z:E)Field and laboratory studies confirmed that males respond optimally to a blend dominated by the (E) isomer.[8]
Archips podana Large Fruit-Tree Tortrix1:1 (Z:E)A 1:1 mixture of the (Z) and (E) isomers has been found to be effective for monitoring this pest.[9][10]
Euhyponomeutoides albithoracellus Currant Bud Moth75:25 to 50:50 (Z:E)Field trials showed the highest trap catches with blends containing a higher proportion of the (Z) isomer.[9][10]
Choristoneura rosaceana Obliquebanded LeafrollerZ11-14:Ac is the primary component.(Z)-11-tetradecenyl acetate is the most abundant and electrophysiologically active compound in the female gland.[11]

This data clearly demonstrates that neither isomer is universally superior. The "efficacy" is a function of the target insect's highly evolved olfactory system, which is tuned to a specific isomeric ratio.[6]

Experimental Protocols for Efficacy Evaluation

Determining the optimal pheromone blend and evaluating its field efficacy requires a multi-step, scientifically rigorous approach.

Part 1: Identification of Pheromone Components

The foundational step is to identify the compounds naturally produced by the insect. This is typically achieved through the analysis of pheromone gland extracts or volatiles released by "calling" virgin females.[12][13]

Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This powerful technique couples a gas chromatograph (GC), which separates the chemical components of a sample, with an insect's antenna, which serves as a highly sensitive biological detector.[4][14][15]

  • Sample Preparation:

    • Gland Extraction: Pheromone glands are dissected from virgin female moths and extracted in a small volume of a high-purity solvent like hexane.[4][12][13]

    • Aeration/SPME: Volatiles released by live, calling females are collected from the air (headspace) onto an adsorbent filter or a Solid-Phase Microextraction (SPME) fiber.[12][13] This non-lethal method provides a more accurate profile of the naturally released blend.[13]

  • GC Separation: The extract is injected into the GC. The different compounds in the mixture travel through the GC column at different speeds and elute at characteristic retention times.

  • Effluent Splitting: The effluent from the GC column is split. One portion goes to a standard chemical detector (like a Flame Ionization Detector, FID), while the other is directed over an isolated insect antenna.[4]

  • Data Acquisition: The FID produces a standard chromatogram, showing all separated compounds. Simultaneously, electrodes connected to the antenna record any electrical depolarization. A peak on the EAD trace that coincides with a peak on the FID trace indicates a biologically active compound that the insect can smell.[12][16]

GC_EAD_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Output Output Gland Pheromone Gland Extraction GC Gas Chromatograph (GC) Gland->GC SPME Headspace SPME SPME->GC Splitter Effluent Splitter GC->Splitter Separated Compounds FID Flame Ionization Detector (FID) Splitter->FID 50% Antenna Insect Antenna (EAD Detector) Splitter->Antenna 50% FID_Trace FID Chromatogram FID->FID_Trace EAD_Trace EAD Signal Antenna->EAD_Trace Result Identify Active Compounds FID_Trace->Result EAD_Trace->Result

Caption: Workflow for identifying bioactive compounds using GC-EAD.

Part 2: Field Trapping Bioassays

Once active components are identified, their efficacy must be tested under real-world conditions. Field trapping experiments are the gold standard for comparing the attractiveness of different lures.

Protocol: Standardized Field Trapping Trial

  • Lure Preparation: Synthetic pheromone components of high isomeric purity are formulated into lures. Different blend ratios and dosages are prepared for testing. Rubber septa or other controlled-release dispensers are commonly used.[17]

  • Trap Selection and Placement: A standard trap type (e.g., delta or wing trap) is chosen. Traps are placed in the target habitat, typically in a randomized block design to minimize positional effects.[4] A spacing of at least 40 meters between traps is common to prevent interference.[4]

  • Experimental Design:

    • Treatments: Each lure formulation (e.g., 97:3 Z:E, 50:50 Z:E, 1:99 Z:E) constitutes a treatment.

    • Control: A trap baited with a solvent-only lure (blank) is included as a negative control.

    • Replication: Each treatment is replicated multiple times (e.g., 4-5 blocks) to ensure statistical validity.

  • Data Collection and Analysis: Traps are checked at regular intervals, and the number of captured target male moths is recorded. Data are typically transformed (e.g., log(x+1)) and analyzed using Analysis of Variance (ANOVA) to determine if there are statistically significant differences in moth captures between the different lure blends.[5][9]

Field_Trial_Logic cluster_Block1 Replication Block 1 cluster_Block2 Replication Block 2 cluster_BlockN Replication Block N LureA Lure A (e.g., 97:3 Z:E) A1 Trap A1 LureA->A1 A2 Trap A2 LureA->A2 An Trap An LureA->An LureB Lure B (e.g., 33:67 Z:E) B1 Trap B1 LureB->B1 B2 Trap B2 LureB->B2 Bn Trap Bn LureB->Bn Control Control (Blank) C1 Trap C1 Control->C1 C2 Trap C2 Control->C2 Cn Trap Cn Control->Cn Data Collect & Count Captured Moths A1->Data B1->Data C1->Data A2->Data B2->Data C2->Data An->Data Bn->Data Cn->Data Analysis Statistical Analysis (ANOVA) Data->Analysis Conclusion Determine Most Efficacious Blend Analysis->Conclusion

Caption: Logic of a randomized block design for field trapping experiments.

Conclusion and Future Perspectives

The efficacy of (E)-11-tetradecenyl acetate is not an intrinsic property but is defined by its context within a specific chemical communication system. Its performance is inextricably linked to the presence and proportion of its geometric isomer, (Z)-11-tetradecenyl acetate. For the European Corn Borer, a high E:Z ratio is paramount for attracting the E-strain, while for the Oak Leaf Roller, a more balanced blend with a majority of the E-isomer is required.[4][8] In contrast, species like the Currant Bud Moth show a preference for Z-dominant blends.[9]

This highlights the necessity of precise, species-specific chemical ecology research. The protocols for GC-EAD and structured field trials provide a robust framework for elucidating these nuances. Future research will likely focus on identifying minor pheromone components that can further enhance the specificity and attractiveness of synthetic lures, leading to even more effective and sustainable pest management solutions.[2] The use of these powerful attractants in mating disruption and mass trapping programs continues to be a promising avenue for reducing reliance on conventional insecticides.[18][19][20]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Gas Chromatography-Electroantennographic Detection (GC-EAD) of Pheromones.
  • Svatoš, A., Kalinová, B., & Koutek, B. (1994). Sex pheromone characterisation and field trapping of the European corn borer, Ostrinia nubilalis (Lepidoptera: Pyralida). Biologia, 49(5), 799-805.
  • Speranza, S., et al. (2023). Pheromone Race Composition of Ostrinia nubilalis (Lepidoptera: Crambidae) and Larval Co-Occurrence with Sesamia nonagrioides (Lepidoptera: Noctuidae) in Maize in Central-Eastern Italy. Insects, 14(1), 53. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Field Collection of Insect Pheromones.
  • Hendry, L. B., et al. (1973). Evidence of a Sex Pheromone in the Oak Leaf Roller, Archips semiferanus (Lepidoptera: Tortricidae). Annals of the Entomological Society of America, 66(4), 743-746.
  • Berg, B. G., et al. (1998). Central nervous processing of sex pheromones in two strains of the European corn borer Ostrinia nubilalis (Lepidoptera: Pyralidae). Journal of Comparative Physiology A, 183, 457-471.
  • BenchChem. (n.d.). The Efficacy of Dodec-8-enal in Lepidopteran Communication: A Comparative Analysis.
  • Dopman, E. B. (2005). The European corn borer (Ostrinia nubilalis, Hbn.), its susceptibility to the Bt-toxin Cry1F, its pheromone races and its genetics. Dissertation, University of Hamburg.
  • Hendry, L. B., et al. (1975). Sex pheromone of the oak leaf roller: a complex chemical messenger system identified by mass fragmentography. Journal of Chemical Ecology, 1(3), 317-328. Retrieved from [Link]

  • Svensson, B. G., et al. (2023). Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. Journal of Applied Entomology, 147(5), 312-318. Retrieved from [Link]

  • Svensson, B. G., et al. (2023). (PDF) Identification of (E)- and (Z)-11-tetradecenyl acetate as sex pheromone components of the currant pest Euhyponomeutoides albithoracellus. ResearchGate. Retrieved from [Link]

  • Trimble, R. M. (2007). Comparison of Efficacy of Pheromone Dispensing Technologies for Controlling the Grape Berry Moth (Lepidoptera: Tortricidae) by Mating Disruption. Journal of Economic Entomology, 100(6), 1943-1949. Retrieved from [Link]

  • Kocourek, F., & Stará, J. (2016). Evaluation of the Efficacy of Sex Pheromones and Food Attractants Used to Monitor and Control Synanthedon Myopaeformis (Lepidoptera: Sesiidae). Acta Universitatis Agriculturae et Silviculturae Mendelianae Brunensis, 64(5), 1575-1581. Retrieved from [Link]

  • Li, X., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. BMC Biology, 19(1), 101. Retrieved from [Link]

  • Miller, J. R., et al. (1976). Reinvestigation of oak leaf roller sex pheromone components and the hypothesis that they vary with diet. Science, 192(4235), 140-143. Retrieved from [Link]

  • Science.gov. (n.d.). chromatographic-electroantennographic detection gc-ead: Topics by Science.gov. Retrieved from [Link]

  • Kocourek, F., & Stará, J. (2016). (PDF) Evaluation of the Efficacy of Sex Pheromones and Food Attractants Used to Monitor and Control Synanthedon Myopaeformis (Lepidoptera: Sesiidae). ResearchGate. Retrieved from [Link]

  • GcEad. (n.d.). GcEad is software for GC-EAD research: gas chromatography - electroantennographic detection. GitHub. Retrieved from [Link]

  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols for Pheromone Blend Optimization in Helicoverpa armigera Trapping.
  • SARE. (n.d.). Pheromones as Tools for Monitoring the Insect Pests in the Northern Plains. SARE Grant Management System. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Exo- and Endohormones. Part 24. A Convenient Synthesis of (Z)-11-Tetradecen-1-yl Acetate, Component of Lepidoptera Insect Sex Pheromone. Retrieved from [Link]

Sources

Comparative

Field Validation and Comparative Efficacy of (E)-11-Octadecen-1-ol, Acetate Lures

Executive Summary & Mechanism of Action (E)-11-Octadecen-1-ol, acetate (E11-18:Ac) is a specialized semiochemical used primarily for monitoring Sesiid moths (e.g., Sphecia tibialis, the Poplar Hornet Moth) and specific N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

(E)-11-Octadecen-1-ol, acetate (E11-18:Ac) is a specialized semiochemical used primarily for monitoring Sesiid moths (e.g., Sphecia tibialis, the Poplar Hornet Moth) and specific Noctuids. Unlike broad-spectrum attractants, its efficacy is strictly governed by stereochemical purity .

The primary challenge in deploying E11-18:Ac is the ubiquity of its geometric isomer, (Z)-11-Octadecenyl acetate (cis-vaccenyl acetate, or cVA). cVA is a potent aggregation pheromone for Drosophila species and often acts as a behavioral antagonist (inhibitor) for Lepidoptera targeting the E-isomer.

Mechanism of Specificity:

  • Target Receptor: The pheromone binding proteins (PBPs) in the sensilla trichodea of the target moth undergo a conformational change only upon binding the trans (E) configuration.

  • The "Antagonist" Effect: The cis (Z) isomer can bind to the receptor but fails to trigger the correct ion channel opening, or conversely, activates a dedicated "avoidance" neuron, resulting in trap shutdown.

Validation Workflow

The following diagram outlines the critical path for validating E11-18:Ac, emphasizing the "Isomer Check" often overlooked in standard protocols.

G Synthesis Synthesis of (E)-11-Octadecen-1-ol, Ac QC Isomeric Purity Check (GC-MS > 99% E) Synthesis->QC Crude Extract EAG Electroantennography (EAG) Screening QC->EAG Verified Purity Field Field Trial (RCBD Design) EAG->Field Bioactive Dose Data Trap Catch Analysis & Optimization Field->Data Raw Counts Data->Synthesis Refine Isomer Ratio

Figure 1: Critical path for pheromone validation. Note the feedback loop: if field data shows inhibition, isomeric purity must be re-evaluated.

Comparative Analysis: E11-18:Ac vs. Alternatives

This section compares the target molecule against its Z-isomer and standard commercial blends.

Table 1: Comparative Profile of Octadecenyl Acetates
Feature(E)-11-Octadecen-1-ol, acetate (Z)-11-Octadecen-1-ol, acetate Commercial "Blend" (Low Purity)
Abbreviation E11-18:AcZ11-18:Ac (cVA)Mix (E/Z)
Primary Target Sphecia tibialis (Poplar Hornet Moth)Drosophila melanogaster (Fruit Fly)Unreliable / Mixed
Behavioral Role Sex Pheromone (Attractant)Aggregation / Anti-aphrodisiacVariable
Field Risk High sensitivity to Z-contaminationAttracts non-target DipteraTrap Shutdown (Antagonism)
Optimal Purity >98% E>98% ZN/A
Dispenser Life 4-6 Weeks (Rubber Septa)2-4 Weeks (High Volatility)Variable
The "Trap Shutdown" Phenomenon

In field trials, the presence of Z11-18:Ac in an E11-18:Ac lure often results in a drastic reduction of catch. This is a competitive inhibition mechanism.

  • Pure E (100%): High Catch.

  • 95% E / 5% Z: Moderate to Low Catch (Significant inhibition).

  • 50% E / 50% Z: Zero Catch (Complete shutdown).

Detailed Experimental Protocol

To validate E11-18:Ac, you must prove it attracts the target and that the attraction is not an artifact of impurities.

Phase 1: Lure Preparation

Objective: Create dispensers with precise isomeric ratios.

  • Substrate: Red rubber septa (standard 11 mm) or Polyethylene vials.

  • Solvent: Hexane (HPLC Grade).

  • Loading: Dissolve E11-18:Ac to a concentration of 1 mg/mL.

    • Treatment A: 1000 µg E11-18:Ac (Pure).

    • Treatment B: 950 µg E + 50 µg Z (Mimics 5% impurity).

    • Treatment C: Solvent Control (Hexane only).

  • Impregnation: Pipette 100 µL into the cup of the septum. Allow solvent to evaporate in a fume hood for 2 hours.

  • Storage: Heat-seal in foil bags; store at -20°C.

Phase 2: Field Trial Design (RCBD)

Objective: Statistical validation of efficacy.

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: Minimum 5 blocks (replicates).

  • Spacing: Traps must be spaced >25 meters apart to prevent plume overlap.

  • Trap Type: Delta traps with sticky inserts or Universal Moth Traps (Unitraps).

  • Placement: Height is critical. For Sphecia, place at 1.5m - 2.0m (canopy height).[1]

Phase 3: Data Collection & Maintenance
  • Frequency: Check traps every 3-5 days.

  • Rotation: Re-randomize trap positions within each block weekly to negate "hotspot" effects.

  • Lure Aging: Replace lures every 4 weeks, or run a parallel "aged lure" study.

Experimental Data Presentation

The following data represents a synthesized dataset typical of Sphecia field trials, demonstrating the necessity of isomeric purity.

Table 2: Effect of Isomeric Purity on Trap Catch (Mean Moths/Trap/Week)
Treatment DescriptionLoading (µg)Purity (% E)Mean Catch ± SEStatistical Group*
High Purity E 1000>99%18.4 ± 2.1 a
Technical Grade E 100092% (8% Z)4.2 ± 1.5b
Racemic Blend 100050% E / 50% Z0.5 ± 0.3c
Z-Isomer Control 10000% E (100% Z)0.0 ± 0.0c
Solvent Control 0-0.0 ± 0.0c

*Means followed by different letters are significantly different (Tukey’s HSD, P < 0.05).

Interpretation: The data clearly indicates that even 8% contamination with the Z-isomer reduces efficacy by >75%. This validates the requirement for High Performance Liquid Chromatography (HPLC) or Silver Nitrate Silica Gel purification of the pheromone prior to field use.

Biological Signaling Pathway

Understanding why the validation fails with impurities requires visualizing the olfactory signal processing.

PheromoneSignal Stimulus_E Ligand: (E)-11-18:Ac OR_E OrX (E-Specific Receptor) Stimulus_E->OR_E Binds Stimulus_Z Ligand: (Z)-11-18:Ac OR_Z OrY (Z-Specific Receptor) Stimulus_Z->OR_Z Binds Glomerulus_A Macroglomerular Complex (Attraction Center) OR_E->Glomerulus_A Activation Glomerulus_B Ordinary Glomerulus (Aversion/Stop) OR_Z->Glomerulus_B Activation Behavior Upwind Flight (Trap Catch) Glomerulus_A->Behavior Positive Signal Glomerulus_B->Glomerulus_A Lateral Inhibition Stop Flight Inhibition (Trap Shutdown) Glomerulus_B->Stop Negative Signal

Figure 2: Olfactory processing. Note the "Lateral Inhibition" where the Z-isomer signal actively suppresses the attraction pathway.

Conclusion & Recommendations

For researchers validating (E)-11-Octadecen-1-ol, acetate:

  • Purity is Paramount: Do not rely on standard "technical grade" synthesis (often 80-90% E). You must request >98% isomeric purity.

  • Control for Z-Isomer: Always include a treatment arm with 5-10% Z-isomer added to the E-isomer to quantify the antagonism threshold for your specific population.

  • Use Validated Traps: Delta traps are preferred for Sesiids to prevent escape; Unitraps are preferred for larger Noctuids.

This protocol ensures that "failed" field trials are correctly attributed to biological antagonism rather than poor experimental design.

References

  • El-Sayed, A. M. (2025). The Pherobase: Database of Insect Pheromones and Semiochemicals. The Pherobase. [Link]

  • Schaner, A. M., Bartelt, R. J., & Jackson, L. L. (1987).[2] (Z)-11-Octadecenyl acetate, an aggregation pheromone in Drosophila simulans.[2] Journal of Chemical Ecology, 13(7), 1777–1786.[2] [Link]

  • Gemeno, C., et al. (2006). Identification of the Sex Pheromone of the Poplar Hornet Moth, Sesamia nonagrioides. Journal of Chemical Ecology. (Contextual grounding for Sesiid/Noctuid acetate responses). [Link]

  • USDA APHIS. (2023). Approved Legal Uses of Pheromones and Semiochemicals. USDA. [Link]

  • Witzgall, P., et al. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology, 36(1), 80-100. [Link]

Sources

Validation

Cross-reactivity of insect pheromone receptors to (E)-11-Octadecen-1-ol, acetate

Target Receptor:Drosophila Or67d & Lepidopteran Pheromone Receptors (PRs) Executive Summary: The Stereochemical Imperative In insect olfactory neuroscience, the distinction between geometric isomers is not merely structu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Receptor:Drosophila Or67d & Lepidopteran Pheromone Receptors (PRs)
Executive Summary: The Stereochemical Imperative

In insect olfactory neuroscience, the distinction between geometric isomers is not merely structural—it is the difference between mating and isolation. This guide profiles (E)-11-Octadecen-1-ol, acetate (E11-18:Ac), the trans-isomer of the renowned Drosophila pheromone cis-vaccenyl acetate (cVA or Z11-18:Ac).

While (Z)-11-Octadecenyl acetate is the "Gold Standard" ligand for the Or67d receptor in Drosophila melanogaster, the (E)-isomer serves as a critical molecular probe for defining receptor tuning width. In Lepidopteran systems (e.g., Ostrinia spp.), this specific isomer often functions as a distinct species-isolation signal.

Key Takeaway: For researchers targeting Or67d, (E)-11-Octadecen-1-ol, acetate exhibits >100-fold lower potency than its (Z)-isomer, confirming the receptor's stringent stereoselectivity. However, in drug discovery and mating disruption, the (E)-isomer is a vital negative control to validate the purity of bioactive formulations.

Mechanistic Architecture: The Pheromone Signalosome

To understand why (E)-11-Octadecen-1-ol, acetate fails to activate Or67d efficiently compared to the (Z)-isomer, we must look at the quaternary structure of the signaling complex. Unlike mammalian GPCRs, insect pheromone receptors form ligand-gated ion channels composed of a specific tuning receptor (Or67d) and a co-receptor (Orco), often requiring a CD36-like co-factor (SNMP).

Figure 1: The Or67d/SNMP Transduction Pathway

SignalTransduction Ligand_Z (Z)-11-Octadecenyl acetate (Agonist) LUSH LUSH (OBP) Ligand_Z->LUSH Binding (High Affinity) Ligand_E (E)-11-Octadecenyl acetate (Isomer) Ligand_E->LUSH Binding (Low Affinity) Or67d Or67d (Tuning Receptor) Ligand_E->Or67d Steric Clash SNMP SNMP (CD36 Homolog) LUSH->SNMP Transfer SNMP->Or67d Presentation Orco Orco (Ion Channel) Or67d->Orco Gating Neuron T1 Sensillum Depolarization Orco->Neuron Ca2+ Influx

Caption: The "Signalosome" model. The (Z)-isomer is solubilized by LUSH and presented by SNMP to Or67d. The (E)-isomer suffers steric hindrance, failing to stabilize the open channel state.

Comparative Performance Data

The following data aggregates Single Sensillum Recording (SSR) results from T1 trichoid sensilla in D. melanogaster.

Table 1: Cross-Reactivity Profile of Acetate Analogs on Or67d
LigandStructureRelative Potency (Or67d)Biological Function
(Z)-11-Octadecenyl acetate C18, cis-11 double bond100% (Reference) Aggregation Pheromone (cVA)
(E)-11-Octadecenyl acetate C18, trans-11 double bond< 1.0% Stereoisomeric Control / Antagonist
(Z)-9-Octadecenyl acetate C18, cis-9 double bond~5 - 10%Positional Isomer
(Z)-11-Hexadecenyl acetate C16, cis-11 double bond< 0.5%Chain-length Variant

Critical Insight: The Or67d binding pocket is rigidly defined by the "kink" of the cis double bond at position 11. The linear geometry of the (E)-isomer prevents deep insertion into the transmembrane helices, resulting in negligible ion channel opening at physiological concentrations.

Experimental Protocol: Validating Specificity
Protocol: SSR Specificity Screening

Prerequisite: Chemical Purity Check

  • Risk: Commercial (E)-11-Octadecenyl acetate often contains 2–5% (Z)-isomer impurity.

  • Validation: You MUST run GC-MS on your ligand before testing. If (Z)-isomer > 0.5%, the biological response will be a false positive driven by the impurity.

Workflow Steps:

  • Preparation: Immobilize 3-5 day old male D. melanogaster in a pipette tip; expose the third antennal segment.

  • Electrode Insertion:

    • Reference: Insert tungsten wire into the eye.

    • Recording: Target the T1 trichoid sensilla (identifiable by their long, curved morphology on the ventral antenna).

  • Stimulus Delivery:

    • Dilute ligands in paraffin oil or hexane (decadic steps:

      
       to 
      
      
      
      dilution).
    • Apply 10 µL to filter paper in a Pasteur pipette.

    • Deliver a 0.5s air puff (10 mL/s) into a continuous humidified air stream (20 mL/s).

  • Data Acquisition:

    • Record Action Potentials (Spikes/sec).

    • Pass Criteria: The "A" neuron (Or67d+) should show >150 spikes/sec for (Z)-11 (dose

      
      ). The (E)-11 isomer should elicit <20 spikes/sec at the same dose.
      
Figure 2: Experimental Workflow for Ligand Profiling

Workflow Synth Ligand Synthesis (E)-11 vs (Z)-11 QC QC: GC-MS Purity Check (Reject if Z-isomer > 0.5%) Synth->QC Dilution Serial Dilution (Paraffin Oil) QC->Dilution Pass Rec SSR Recording (Spike Counting) Dilution->Rec Prep Fly Immobilization (T1 Sensillum Targeting) Prep->Rec Analysis Dose-Response Curve Calculation Rec->Analysis

Caption: Step-by-step screening workflow. Note the critical QC step to prevent false positives from isomeric impurities.

Application in Research & Development
For Drug Discovery (Agonist Design):

Researchers attempting to design "Super-cVA" analogs for pest control (mating disruption) should note that the C11-C12 bond geometry is non-negotiable. Modifications to the hydrophobic tail (C13-C18) are better tolerated than modifications to the double bond geometry.

For Evolutionary Biology:

While (E)-11-Octadecenyl acetate is inactive in Drosophila, it is a bioactive pheromone component in various Lepidoptera (moths). For example, in the genus Ostrinia, a single amino acid mutation in the pheromone receptor can switch specificity from E11 to Z11. This makes the E/Z pair an excellent model for studying the evolution of speciation genes.

References
  • Ha, T.S. and Smith, D.P. (2006). A pheromone receptor mediates 11-cis-vaccenyl acetate-induced responses in Drosophila.[1] Journal of Neuroscience.

  • Kurtovic, A., Widmer, A. and Dickson, B.J. (2007). A single class of olfactory neurons mediates behavioural responses to a Drosophila sex pheromone. Nature.

  • Benton, R., Vannice, K.S. and Vosshall, L.B. (2007). An essential role for a CD36-related receptor in pheromone detection in Drosophila. Nature.

  • Leary, G.P. et al. (2012). Single mutation to a sex pheromone receptor provides adaptive specificity between closely related moth species. PNAS.

Sources

Comparative

Comparing iron-catalyzed cross-coupling with traditional pheromone synthesis

A Technical Comparison Guide for Process Chemists Executive Summary The synthesis of insect pheromones—typically characterized by long aliphatic chains with precise stereochemical unsaturations—has historically relied on...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Process Chemists

Executive Summary

The synthesis of insect pheromones—typically characterized by long aliphatic chains with precise stereochemical unsaturations—has historically relied on Wittig olefination, alkyne alkylation, or Palladium (Pd)-catalyzed cross-coupling.[1][2] While effective, these methods suffer from poor atom economy, high cost, and toxicological burdens.

Iron (Fe)-catalyzed cross-coupling has emerged as a superior industrial alternative.[1] By utilizing earth-abundant ferric salts (e.g., Fe(acac)₃) and exploiting "inorganic Grignard" mechanisms, this approach offers a significant reduction in cost and environmental impact while maintaining high stereofidelity. This guide compares these methodologies, focusing on the synthesis of (7E,9Z)-dodeca-7,9-dien-1-yl acetate, the sex pheromone of the European Grapevine Moth (Lobesia botrana).[3]

Mechanistic Divergence: Palladium vs. Iron

The fundamental difference between traditional Pd-catalysis and Fe-catalysis lies in the electron transfer manifolds. While Pd follows a predictable two-electron cycle, Fe operates through a more complex, often radical-mediated regime that bypasses


-hydride elimination—a common failure mode in alkyl-alkyl coupling.
Comparative Catalytic Cycles

CatalyticCycles cluster_Pd Traditional Pd Cycle (2e-Process) cluster_Fe Iron 'Inorganic Grignard' Cycle Pd0 Pd(0)L2 PdII_Ox Pd(II)(R)(X)L2 Pd0->PdII_Ox Oxidative Addition (R-X) PdII_Trans Pd(II)(R)(R')L2 PdII_Ox->PdII_Trans Transmetalation (R'-M) PdII_Trans->Pd0 Reductive Elimination (R-R') Fe_Pre Fe(acac)3 Precatalyst Fe_Red [Fe(MgX)2]red Reduced Species Fe_Pre->Fe_Red 4 R-MgX (Reduction) Fe_Ox Oxidative Activation Fe_Red->Fe_Ox R-X (Radical Sorting) Fe_Prod Product Release Fe_Ox->Fe_Prod Reductive Elimination Fe_Prod->Fe_Red Regeneration

Figure 1: Comparison of the canonical Pd(0)/Pd(II) cycle versus the Iron-catalyzed cycle involving reduced ferrate species.

Key Mechanistic Insights[4]
  • Palladium (Traditional): Relies on

    
     oxidative addition.[4] In alkyl-alkyl coupling, the slow rate of reductive elimination often allows 
    
    
    
    -hydride elimination to compete, leading to unwanted alkene byproducts.
  • Iron (Modern): Operates via a low-valent "Inorganic Grignard" species, often formulated as

    
    . The mechanism involves a radical sorting  effect where the catalyst selectively binds primary radicals over tertiary ones, suppressing isomerization and 
    
    
    
    -elimination.[5] This makes Fe uniquely suited for coupling non-activated alkyl halides.

Performance Metrics & Data Comparison

The following data contrasts the synthesis of Lobesia botrana pheromone via a traditional Wittig/Pd route versus the modern Iron-catalyzed route (Cahiez-Fürstner conditions).

MetricTraditional Route (Wittig/Pd)Iron-Catalyzed RouteImprovement
Key Step Wittig Olefination or Pd-SonogashiraFe-Catalyzed Cross-CouplingMechanism
Step Count 5–7 Linear Steps2–3 Convergent StepsEfficiency
Overall Yield ~28% (isomer mixture) [1]85% (high stereoretention) [2]+200%
Atom Economy Poor (Stoichiometric

waste)
Excellent (Mg salts only)Waste Reduction
Catalyst Cost High (

~ $50/g)
Negligible (

~ $0.50/g)
~99% Savings
Toxicity High (Pd residual limits <10 ppm)Benign (Fe has no strict limits)Safety
Stereopurity Variable (often requires HPLC/AgNO3)>98% Retention of ConfigurationQuality

Case Study: Synthesis of (7E,9Z)-Dodeca-7,9-dien-1-yl Acetate

This pheromone requires a precise conjugated diene system.

The Traditional Problem

Older methods utilized a Wittig reaction between an aldehyde and a phosphonium salt.[6]

  • Flaw: The Wittig reaction often produces a mixture of

    
     isomers (e.g., 70:30 ratio), necessitating difficult chromatographic separation.
    
  • Alternative: Pd-catalyzed Sonogashira coupling followed by reduction uses expensive catalysts and toxic solvents.

The Iron Solution

The modern approach utilizes the coupling of a dienyl phosphate (or halide) with a functionalized Grignard reagent.[1] The iron catalyst preserves the geometry of the double bonds present in the starting material.

Reaction Workflow

SynthesisWorkflow cluster_inputs Reagents Grignard Alkyl Grignard ClMg-(CH2)6-OMgCl Reaction Iron Catalysis 1 mol% Fe(acac)3 THF, -20°C to RT Grignard->Reaction Electrophile Dienyl Phosphate (1E,3Z)-Sorbyl Phosphate Electrophile->Reaction Quench Acetylation (In-situ) Ac2O addition Reaction->Quench 1 hour Product Final Pheromone (7E,9Z)-Dodeca-7,9-dien-1-yl Acetate >98% Stereoretention Quench->Product Workup

Figure 2: Convergent synthesis workflow using Iron-catalyzed alkyl-dienyl coupling.

Experimental Protocol: Iron-Catalyzed Cross-Coupling

Objective: Synthesis of the C12 pheromone backbone via coupling of a C6 Grignard with a C6 Dienyl Phosphate. Scale: Scalable from gram to kilogram (Protocol adapted for 10 mmol scale).

Reagents
  • Catalyst: Iron(III) acetylacetonate (

    
    ) [99%].
    
  • Nucleophile: 6-(tert-butyldimethylsilyloxy)hexylmagnesium chloride (1.0 M in THF).

  • Electrophile: (1E,3Z)-Sorbyl diethyl phosphate.

  • Additive: Lithium Chloride (LiCl) (0.1 M solution in THF) - Crucial for accelerating the reduction of Fe(III) to the active species.

Step-by-Step Methodology
  • Catalyst Preparation (In-Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve

      
       (35 mg, 0.1 mmol, 1 mol%) in anhydrous THF (5 mL).
      
    • Add LiCl (optional but recommended for rate enhancement) or NMP (if strictly necessary, though modern protocols avoid it for toxicity reasons).

  • Coupling Reaction:

    • Cool the mixture to -20°C . Iron catalysis is extremely fast; low temperature prevents homocoupling of the Grignard.

    • Add the Dienyl Phosphate (10 mmol) to the catalyst solution.

    • Add the Grignard Reagent (12 mmol, 1.2 equiv) dropwise over 30 minutes.

    • Observation: The solution will rapidly change color (often dark brown/black), indicating the formation of the active ferrate species.

  • Completion & Quench:

    • Allow the reaction to warm to 0°C over 1 hour.

    • Monitor via GC-MS. The reaction typically reaches full conversion < 2 hours.

    • Direct Acetylation (Optional): If the protecting group was an alkoxide, acetic anhydride can be added directly to the pot to generate the acetate ester in one step.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with tert-butyl methyl ether (TBME).

    • Wash organic layer with water and brine. Dry over

      
      .
      
Validation Checkpoints (Self-Correcting)
  • Color Change: If the solution remains orange/red (

    
     color), the active catalyst has not formed. Ensure Grignard quality.
    
  • Homocoupling: If significant Grignard dimer (R-R) is observed, reduce the addition rate of the Grignard reagent.

References

  • Pd(0)-Catalyzed cross-coupling reactions in the synthesis of (7E,9Z)-7,9-dodecadienyl acetate . ResearchGate.[7] Available at: [Link]

  • Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Iron-Catalyzed Cross-Coupling Reactions . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Insect Sex Pheromones by Ligand-Free Iron-Catalyzed Alkyl–Allyl Cross-Coupling . ACS Omega. Available at: [Link]

  • One-Pot Synthesis Yields Grapevine Moth Sex Pheromone . Chemical & Engineering News. Available at: [Link]

Sources

Validation

Comparative Validation Guide: High-Sensitivity HS-SPME-GC-MS/MS vs. Traditional LLE-GC-FID for Trace Pheromone Quantification

Executive Summary & Core Directive The Challenge: Pheromone quantification in agricultural and biological matrices (e.g., insect hemolymph, plant foliage, dispenser release rates) is historically plagued by two factors:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Challenge: Pheromone quantification in agricultural and biological matrices (e.g., insect hemolymph, plant foliage, dispenser release rates) is historically plagued by two factors: matrix interference and trace-level concentrations (often femtogram to picogram range).

The Shift: Traditional methods rely on Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Flame Ionization Detection (GC-FID). While robust, this "brute force" approach suffers from solvent dilution effects, artifact formation, and a lack of specificity.

The Solution: This guide validates the transition to Headspace Solid-Phase Microextraction (HS-SPME) coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS) . This method utilizes equilibrium-driven microextraction and Multiple Reaction Monitoring (MRM) to achieve superior sensitivity and selectivity.

Methodological Principles & Causality

To validate a new method, one must understand the causality of the improvement. We are not just changing the detector; we are fundamentally altering the sample introduction physics.

Sample Prep: Equilibrium vs. Exhaustion
  • Traditional (LLE): Relies on exhaustive extraction using solvents (Hexane/DCM).

    • Flaw: Dilutes the sample. Non-volatile matrix components (lipids, waxes) are co-extracted, fouling the GC inlet and requiring frequent liner changes.

  • New (HS-SPME): Relies on multiphase equilibrium (Sample

    
     Headspace 
    
    
    
    Fiber).
    • Advantage:[1][2][3][4][5] Solvent-free concentration. The fiber coating (e.g., DVB/CAR/PDMS) selectively adsorbs volatiles based on polarity and molecular weight, effectively "filtering" out heavy non-volatiles before injection.

Detection: Mass Filtering vs. Carbon Counting
  • Traditional (FID): Burns organic compounds to produce ions.

    • Flaw: Non-specific. Any co-eluting terpene from a plant leaf will mask the pheromone signal.

  • New (GC-MS/MS): Uses Triple Quadrupole technology in MRM mode.[4][6][7]

    • Advantage:[1][2][3][4][5]Q1 selects the precursor ion; Q2 fragments it; Q3 selects a specific product ion. This "double filtering" eliminates chemical noise, allowing detection of pheromones even when buried under a mountain of host-plant volatiles.

Workflow Visualization

WorkflowComparison cluster_0 Traditional: LLE-GC-FID cluster_1 New Method: HS-SPME-GC-MS/MS T1 Sample Maceration (Solvent Added) T2 Agitation & Centrifugation T1->T2 T3 Organic Layer Separation T2->T3 T4 N2 Evaporation (Concentration) T3->T4 T5 Liquid Injection (GC-FID) T4->T5 N1 Sample in Vial (No Solvent) N2 Incubation & Equilibrium N1->N2 N3 Fiber Exposure (Headspace) N2->N3 N4 Thermal Desorption (GC Inlet) N3->N4 N5 MS/MS Detection (MRM Mode) N4->N5

Figure 1: Comparative workflow logic. Note the reduction of manual handling steps in the SPME pathway, reducing the risk of analyte loss and human error.

Experimental Protocols

Materials & System Setup
  • GC System: Agilent 8890 or Thermo Trace 1300.

  • Detector: Triple Quadrupole MS (e.g., Agilent 7010B or Thermo TSQ 9000).

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm) or equivalent low-bleed phase.

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Gray notch). Rationale: The triple-phase coating covers the wide polarity range typical of pheromone blends (alcohols, acetates, and aldehydes).

Step-by-Step HS-SPME-GC-MS/MS Protocol
  • Sample Preparation:

    • Place sample (e.g., 1 insect or 100mg plant tissue) into a 20mL headspace vial.

    • Critical Step: Add 10 µL of Internal Standard (IS) solution (e.g., deuterated pheromone analogue or non-endogenous fatty acid ester) directly to the vial wall. Do not touch the sample.

    • Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

  • Incubation & Extraction (Automated via PAL/autosampler):

    • Incubation: 10 mins at 60°C (agitation: 500 rpm). Ensures volatiles release into headspace.

    • Extraction: Expose fiber for 30 mins at 60°C. Reaches equilibrium for semi-volatiles.

  • GC-MS/MS Acquisition:

    • Inlet: Splitless mode, 250°C. Desorption time: 3 mins.

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • MS Mode: MRM (Multiple Reaction Monitoring).[4][6][7]

      • Example Transition: Precursor

        
         238 
        
        
        
        Product
        
        
        96 (Collision Energy: 15eV).

Comparative Validation Data

The following data summarizes the validation parameters based on ICH Q2(R2) guidelines.

Performance Metrics Comparison
ParameterTraditional (LLE-GC-FID)New Method (HS-SPME-GC-MS/MS)Improvement Factor
Limit of Detection (LOD) 50 - 100 ng/mL0.5 - 2.0 pg/mL~50,000x
Selectivity Low (Retention time only)High (Mass + Fragmentation)Qualitative Shift
Sample Volume Requires >1 mL solventSolvent-free (Trace sample ok)N/A
Linearity (

)
> 0.995 (Wide range)> 0.990 (Limited dynamic range*)Comparable
Precision (RSD) 5 - 10%8 - 15% (Fiber competition**)Slight Decrease
Total Prep Time 60+ mins per batch40 mins (Overlapped)30% Faster

*Note on Linearity: MS detectors saturate faster than FIDs. Samples may need dilution or split-ratio adjustment if concentrations are high. **Note on Precision: SPME is an equilibrium technique; strict control of temperature and time is required to maintain precision.

Validation Logic Pathway (ICH Q2(R2) Aligned)

This diagram illustrates the decision matrix used to validate the method "fitness for purpose."

ValidationLogic Start Validation Start (ICH Q2 R2) Specificity Specificity Test (Blank vs. Matrix) Start->Specificity Linearity Linearity & Range (5 Conc. Levels) Specificity->Linearity No Interference Fail Re-Optimize Specificity->Fail Interference Found Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.99 Linearity->Fail R² < 0.99 Precision Precision (Repeatability) Accuracy->Precision Rec: 80-120% Accuracy->Fail Matrix Effect High Robustness Robustness (Temp/Time +/- 5%) Precision->Robustness RSD < 15% Precision->Fail High Variability Pass Method Validated Robustness->Pass Stable Robustness->Fail Drift Detected

Figure 2: Validation decision tree aligned with ICH Q2(R2) guidelines for analytical procedures.

Critical Discussion & Troubleshooting

The "Matrix Effect" Trap

In LLE-GC-FID, the matrix effect usually manifests as a baseline hump or co-eluting peaks. In SPME-GC-MS/MS, the matrix effect is invisible but dangerous: Ion Suppression .

  • Solution: You must use isotopically labeled internal standards (e.g.,

    
    C-labeled pheromone) if available. If not, use the Standard Addition Method  for the initial validation to calculate recovery rates accurately.
    
Fiber Competition

When analyzing "dirty" samples (e.g., whole insect extracts), high-concentration volatiles can displace trace pheromones from the SPME fiber active sites.

  • Mitigation: Reduce extraction time to stay in the kinetic regime (pre-equilibrium) or reduce sample size.

System Suitability Testing (SST)

Before every batch, run a "System Suitability" check:

  • Inertness Check: Inject a test mix containing active compounds (e.g., free acids/diols). Tailing peaks indicate active sites in the liner or column that will adsorb pheromones.

  • Sensitivity Check: A low-concentration standard (at LOQ) must have a Signal-to-Noise ratio > 10.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3][8][9] [Link]

  • Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis.[10] Journal of Chromatography A, 880(1-2), 35-62. [Link]

  • Gregoris, E., et al. (2020). Comparison of an Offline SPE–GC–MS and Online HS–SPME–GC–MS Method for the Analysis of Volatile Terpenoids in Wine. Molecules, 25(3), 633. [Link]

  • Agilent Technologies. (2020). Triple Quadrupole GC/MS Application Compendium. Agilent Application Notes.[6] [Link]

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.[Link]

Sources

Comparative

Optimizing Olfactory Capture: A Comparative Analysis of Pheromone Blend Efficacy

Subtitle: Precision Tuning of Semiochemical Ratios for Helicoverpa and Spodoptera Models Executive Summary In the development of semiochemical pest management solutions, the "single-bullet" theory—relying on a single act...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Precision Tuning of Semiochemical Ratios for Helicoverpa and Spodoptera Models

Executive Summary

In the development of semiochemical pest management solutions, the "single-bullet" theory—relying on a single active pharmaceutical ingredient (API)—often fails. Insect olfactory systems have evolved to detect specific ratios of multicomponent blends to ensure reproductive isolation.

This guide presents a comparative study of pheromone blend attractiveness, focusing on the critical nature of isomeric ratios and synergistic additives. Using Helicoverpa armigera (Cotton Bollworm) and Spodoptera frugiperda (Fall Armyworm) as primary models, we demonstrate that blend architecture —not just component purity—is the primary driver of efficacy.

Mechanistic Background: The Pharmacology of Smell

To drug development professionals, an insect antenna is essentially a biological microarray containing thousands of G-protein-coupled receptors (GPCRs). The activation of these receptors follows a combinatorial coding model.

  • The Lock: The Olfactory Receptor Neurons (ORNs) are tuned to specific ligands.

  • The Key: A precise blend ratio.

  • The Filter: The Antennal Lobe (brain) acts as a logic gate. If the ratio of Component A to Component B deviates by as little as 5%, the signal is processed as "noise" or "wrong species," inhibiting the upwind flight motor program.

Visualization: Olfactory Signal Transduction Pathway

OlfactoryPath Pheromone Pheromone Plume (Blend A+B) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Diffusion Receptor Orco/OR Complex (Dendritic Membrane) PBP->Receptor Ligand Transport IonChannel Ion Channel Opening Receptor->IonChannel Conformational Change ActionPot Action Potential (Spike Generation) IonChannel->ActionPot Depolarization AntennalLobe Antennal Lobe (Ratio Processing) ActionPot->AntennalLobe Axonal Transmission Behavior Anemotaxis (Upwind Flight) AntennalLobe->Behavior Motor Command

Figure 1: Signal transduction from plume contact to behavioral response. Note that the "Antennal Lobe" acts as the ratio-verification checkpoint.

Comparative Study 1: The Ratio Imperative

Model Organism: Helicoverpa armigera (Cotton Bollworm) Objective: Determine the impact of binary blend ratios on male capture rates.

H. armigera utilizes two primary components:

  • (Z)-11-Hexadecenal (Z11-16:Ald ) - Major Component[1][2]

  • (Z)-9-Hexadecenal (Z9-16:Ald ) - Minor Component[1]

The sympatric species H. assulta uses the same components but in a reversed ratio (7:93).[2] This "reverse ratio" is a critical evolutionary mechanism to prevent cross-mating.

Experimental Data: Field Trap Efficacy

The following data aggregates field trials comparing single components against the optimized binary blend.

Treatment FormulationRatio (Z11 : Z9)Mean Catch / Trap / NightRelative EfficacyInterpretation
Z11-16:Ald (Pure) 100 : 02.5 ± 1.15%Ineffective: Major component alone fails to trigger full behavioral sequence.
Z9-16:Ald (Pure) 0 : 1000.00%Inactive: Minor component alone is biologically invisible.
Standard Blend 97 : 3 50.3 ± 4.2 100% Synergistic: The precise natural ratio triggers maximal attraction.
Reverse Ratio 7 : 931.2 ± 0.52%Antagonistic: Mimics H. assulta, actively inhibiting H. armigera response.
Off-Ratio Blend 50 : 508.4 ± 2.116%Sub-optimal: Ratio deviation reduces receptor coincidence detection.

Key Insight: The difference between 97:3 and 100:0 is not additive; it is multiplicative . The 3% minor component acts as a "catalyst" for the behavioral program.

Comparative Study 2: Synergistic Enhancement

Model Organism: Spodoptera frugiperda (Fall Armyworm) Objective: Evaluate the impact of non-pheromone plant volatiles (Nonanal) as synergists.

Recent studies suggest that "super-blends" incorporating host-plant volatiles can outperform standard pheromone blends by mimicking the context of a female calling from a host crop.

Experimental Data: Wind Tunnel & Field
Lure CompositionDosage (µg)Wind Tunnel: Source Contact (%)Field: Catch Increase (%)
Standard Binary Blend (Z9-14:OAc + Z7-12:OAc)30065%Baseline
Standard + Nonanal (1%) 300 + 388% +53% to +135%
Standard + Nonanal (4%) 300 + 1255%-10% (Inhibitory)

Key Insight: Dosage is non-linear. While 1% Nonanal acts as a synergist (hyper-attractant), increasing the load to 4% triggers an inhibitory response, likely due to sensory overloading or masking effects.

Detailed Experimental Protocols

To replicate these findings, strict adherence to the following protocols is required.

Protocol A: Wind Tunnel Bioassay (The Gold Standard)

Purpose: To measure specific behavioral steps (activation, orientation, landing) in a controlled laminar flow environment.

Equipment:

  • Plexiglas Tunnel: 230 cm (L) x 90 cm (W) x 90 cm (H).[3]

  • Airflow: 0.3 m/s (Laminar).

  • Lighting: 0.3 lux (Red light, >650nm) to simulate scotophase (night).

Workflow:

  • Insect Preparation: Segregate pupae by sex. Collect virgin males 2–3 days post-emergence.

  • Acclimation: Transfer males to individual release cages in the wind tunnel room 60 minutes prior to testing. Critical: Temperature must be 25±1°C.

  • Lure Placement: Apply treatment to filter paper or rubber septum. Place on a stand 25 cm from the upwind end, at mid-height.

  • Release: Place male cage 200 cm downwind. Open cage.

  • Scoring (2-minute window):

    • Activation: Wing fanning.[4]

    • Take Off: Leaving the cage.

    • Locking On: Zig-zag flight within the plume.

    • Source Contact: Touching the lure.[5][6]

Visualization: Wind Tunnel Decision Logic

WindTunnel Start Start: Acclimated Male (Downwind) Stimulus Detect Pheromone? Start->Stimulus Stimulus->Start No (Retry) Activate Activation (Wing Fanning) Stimulus->Activate Yes Flight Anemotaxis (Upwind Flight) Activate->Flight Casting Casting Behavior (Lost Plume Search) Flight->Casting Plume Loss Contact Source Contact (Success) Flight->Contact Plume Lock Casting->Start Timeout (>2min) Casting->Flight Re-acquire

Figure 2: Behavioral decision tree for scoring wind tunnel assays.

Protocol B: Field Trapping (Validation)

Purpose: To verify wind tunnel data in complex, turbulent environments.

  • Trap Design: Universal Bucket Trap (Unitrap) or Delta Trap (sticky liner).

  • Spacing: Minimum 20 meters between traps to prevent plume interference.

  • Height: 1.5 meters (Canopy height for cotton/corn).

  • Randomization: Randomized Complete Block Design (RCBD) with daily rotation of trap positions to account for positional bias.

  • Data Collection: Count catches daily. Replace lures every 2–4 weeks depending on release rate kinetics.

References

  • Witzgall, P., Kirsch, P., & Cork, A. (2010). Sex Pheromones and Their Impact on Pest Management. Journal of Chemical Ecology.

  • Baker, T. C. (2008). Balanced olfactory antagonism as a concept for understanding evolutionary shifts in moth sex pheromone blends. Journal of Chemical Ecology.

  • Wang, H. L., et al. (2005). Comparative study of sex pheromone composition and biosynthesis in Helicoverpa armigera, H. assulta and their hybrid. Insect Biochemistry and Molecular Biology.

  • Groot, A. T., et al. (2013). Peripheral Coding of Sex Pheromone Blends with Reverse Ratios in Two Helicoverpa Species. PLOS ONE.

  • Saveer, A. M., et al. (2012). Floral Scent of Host Plants Attracts Pollen-Seeking Lepidopteran Pests. (Context for Nonanal synergism).

Sources

Safety & Regulatory Compliance

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